molecular formula C6H5ClOS B1334191 5-Methylthiophene-2-carbonyl chloride CAS No. 31555-59-6

5-Methylthiophene-2-carbonyl chloride

Cat. No.: B1334191
CAS No.: 31555-59-6
M. Wt: 160.62 g/mol
InChI Key: DJCGIWVUKCNCAT-UHFFFAOYSA-N
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Description

5-Methylthiophene-2-carbonyl chloride is a useful research compound. Its molecular formula is C6H5ClOS and its molecular weight is 160.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCGIWVUKCNCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375015
Record name 5-methylthiophene-2-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31555-59-6
Record name 5-methylthiophene-2-carbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methylthiophene-2-carbonyl chloride, 98%
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Heterocyclic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methylthiophene-2-carbonyl chloride: Properties, Synthesis, and Applications

This compound, identified by its CAS Number 31555-59-6 , is a highly reactive and versatile intermediate that holds a significant position in the landscape of modern organic synthesis.[1][2][3] Its structure, which combines the aromatic thiophene ring with a reactive acyl chloride functional group, makes it a prized building block for introducing the 5-methylthiophene-2-carboxamide moiety into more complex molecular architectures. For researchers and professionals in drug development and materials science, this compound is not merely a reagent but a key enabler for innovation, providing a reliable pathway to novel pharmaceuticals, agrochemicals, and functional materials.[1] This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview, blending established data with practical insights into its synthesis, handling, and application.

Core Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any experimental design. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 31555-59-6[1][2][4]
Molecular Formula C₆H₅ClOS[1][5]
Molecular Weight 160.62 g/mol [1][5]
Density 1.32 g/cm³[6]
Boiling Point 230.8 °C at 760 mmHg[6]
73-74 °C at high vacuum[5]
Flash Point 93.4 °C[6]
Purity (Typical) ≥95%[1]
MDL Number MFCD00130092[1]

The compound's density being significantly higher than water and its high boiling point at atmospheric pressure are critical data points for reaction setup and purification procedures, such as distillation.

Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The most direct and industrially relevant synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 5-Methyl-2-thiophenecarboxylic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Causality in Experimental Design:

The choice of thionyl chloride is strategic; its reaction with the carboxylic acid is thermodynamically favorable. Using an excess of thionyl chloride (e.g., 3 equivalents) ensures the reaction goes to completion and also allows it to serve as the solvent, eliminating the need for additional organic solvents that would require removal later. The reflux condition provides the necessary activation energy for the reaction to proceed at a practical rate. A key consideration is the absolute exclusion of moisture, as water will rapidly hydrolyze both the thionyl chloride reagent and the acyl chloride product back to the starting carboxylic acid, drastically reducing the yield.

Diagram of Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_1 Dry reaction vessel (e.g., round-bottom flask) under flame or in oven. prep_2 Equip with reflux condenser and drying tube (CaCl2). prep_1->prep_2 Assemble reac_1 Charge vessel with 5-Methyl-2-thiophenecarboxylic acid (1 eq). prep_2->reac_1 Start reac_2 Add excess Thionyl Chloride (SOCl2) (e.g., 3 eq) under N2 atmosphere. reac_1->reac_2 reac_3 Heat mixture to reflux (typically ~79 °C). reac_2->reac_3 reac_4 Monitor reaction by TLC or GC until starting material is consumed (e.g., 7 hrs). reac_3->reac_4 work_1 Cool reaction mixture to room temperature. reac_4->work_1 Completion work_2 Remove excess SOCl2 by distillation under reduced pressure. work_1->work_2 work_3 Purify residue by high-vacuum distillation. work_2->work_3 product This compound (Yield: ~95%) work_3->product Yields

Caption: Workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol
  • Apparatus Preparation: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a nitrogen inlet.

  • Reagent Charging: In a stream of dry nitrogen, charge the flask with 5-methyl-2-thiophene carboxylic acid (e.g., 0.352 moles).[5]

  • Chlorination: Carefully add freshly distilled thionyl chloride (e.g., 1.055 moles, 3 equivalents) to the flask.[5]

  • Reaction: Heat the reaction mixture to reflux and maintain for approximately 7 hours. The reaction progress can be monitored by taking small aliquots and quenching them with methanol to form the methyl ester, which can be analyzed by GC or TLC.[5]

  • Isolation: After cooling the mixture to room temperature, distill off the excess thionyl chloride under reduced pressure (water aspirator).[5]

  • Purification: The resulting crude residue is then purified by distillation under high vacuum to yield the final product.[5]

Chemical Reactivity and Mechanistic Considerations

As an acyl chloride, the compound's reactivity is dominated by the electrophilic nature of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity is the cornerstone of its utility.

  • Reaction with Amines: It reacts exothermically with primary and secondary amines to form highly stable N-substituted-5-methylthiophene-2-carboxamides. This is one of its most common applications in pharmaceutical synthesis. The reaction generates HCl as a byproduct, which must be scavenged by a non-nucleophilic base (e.g., triethylamine, pyridine) to prevent protonation of the starting amine.

  • Reaction with Alcohols: In the presence of a base, it reacts with alcohols to form the corresponding esters.[1]

  • Hydrolysis: The compound reacts violently with water, hydrolyzing back to 5-methyl-2-thiophenecarboxylic acid and releasing hydrogen chloride gas.[7] This underscores the critical need for anhydrous reaction conditions.

Diagram of Core Reactivity

G cluster_nucleophiles Common Nucleophiles cluster_products Resulting Products main This compound C₆H₅ClOS amine Amine (R₂NH) + Base main->amine Acylation alcohol Alcohol (R'OH) + Base main->alcohol Esterification water Water (H₂O) main->water Hydrolysis (Violent) amide N,N-Disubstituted Amide amine->amide ester Ester alcohol->ester acid Carboxylic Acid + HCl gas water->acid

Caption: Reactivity of this compound with nucleophiles.

Applications in Research and Drug Development

The utility of this compound spans multiple scientific domains, primarily driven by the biological significance of the thiophene scaffold.

  • Pharmaceutical Synthesis: This is the most prominent area of application. The compound serves as a key intermediate for synthesizing a range of biologically active molecules. Thiophene-containing compounds are known to exhibit diverse pharmacological activities, and this reagent provides a direct route to incorporate the desirable 5-methylthiophene moiety. It is used in the development of oncology drug intermediates and enzyme inhibitors.[1]

  • Agrochemicals: Similar to pharmaceuticals, the thiophene ring is present in various pesticides and herbicides. This acyl chloride is a building block for creating new agrochemical candidates.[1]

  • Materials Science: The electron-rich nature of the thiophene ring makes it a valuable component in organic electronic materials. This compound is used to synthesize functional monomers that can be polymerized to create conductive polymers and organic semiconductors for applications in sensors, organic light-emitting diodes (OLEDs), and photovoltaic cells.[1]

Safety, Handling, and Storage

The high reactivity of this compound necessitates stringent safety protocols. It is classified as a corrosive material.

Hazard ClassGHS StatementSource(s)
Skin Corrosion H314: Causes severe skin burns and eye damage.[7]
Eye Damage H318: Causes serious eye damage.[7]
Reactivity Reacts violently with water. Contact with water liberates toxic gas (HCl).[7]
Self-Validating Handling Protocol:

A self-validating system for handling this reagent involves engineering controls, appropriate personal protective equipment (PPE), and procedural checks at every step.

Diagram of Safe Handling Workflow

G cluster_ppe 1. Personal Protective Equipment (PPE) cluster_env 2. Engineering Controls cluster_handling 3. Reagent Handling cluster_disposal 4. Spill & Waste Management cluster_storage 5. Storage ppe_node Chemical-resistant gloves (e.g., butyl rubber) + Lab coat + Splash goggles and face shield env_node Work exclusively in a certified chemical fume hood. ppe_node->env_node handle_1 Use dry, clean glassware. env_node->handle_1 handle_2 Transfer using a syringe or cannula under inert atmosphere (N₂ or Ar). handle_1->handle_2 handle_3 Keep away from water and incompatible materials (bases, alcohols). handle_2->handle_3 spill Spills: Neutralize slowly with sodium bicarbonate. Absorb with inert material. handle_3->spill waste Waste: Quench excess reagent slowly in a separate vessel with a non-nucleophilic solvent (e.g., DCM) before adding an alcohol (e.g., isopropanol) to neutralize. handle_3->waste storage_node Store in a tightly sealed container at 2-8°C under inert gas, away from moisture.

Caption: Logical workflow for the safe handling of this compound.

Analytical Characterization Profile (Predicted)

While experimental spectra are best obtained on the specific lot in use, the following profile provides the expected spectroscopic signatures for this compound based on its structure and data from analogous compounds.

  • Infrared (IR) Spectroscopy: The most prominent feature will be a very strong, sharp absorption band for the carbonyl (C=O) stretch of the acyl chloride. This is expected to appear at a high frequency, typically in the range of 1770-1815 cm⁻¹ . The aromatic C-H and C=C stretching vibrations of the thiophene ring will appear in their usual regions (~3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively).

  • ¹H NMR Spectroscopy: The proton NMR spectrum (in CDCl₃) is expected to show three distinct signals:

    • A singlet for the methyl (CH₃) protons, likely around δ 2.5-2.6 ppm .

    • Two doublets for the two aromatic protons on the thiophene ring. These protons are coupled to each other (a 3-bond coupling, J ≈ 3-5 Hz). The proton at position 3 (adjacent to the methyl group) would likely appear around δ 6.8-7.0 ppm , while the proton at position 4 (adjacent to the carbonyl group) would be further downfield due to the electron-withdrawing effect of the carbonyl group, likely around δ 7.6-7.8 ppm .

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by six signals:

    • The carbonyl carbon (C=O) will be significantly deshielded, appearing in the δ 160-165 ppm range.

    • The five carbons of the thiophene ring will appear in the aromatic region (δ 125-150 ppm ). The carbon attached to the carbonyl group (C2) and the carbon attached to the methyl group (C5) will be quaternary and may show weaker signals.

    • The methyl carbon (CH₃) will appear upfield, typically in the δ 15-20 ppm range.

Conclusion

This compound is a quintessential example of a high-value synthetic intermediate. Its predictable reactivity, established synthesis routes, and the proven utility of the thiophene scaffold make it an indispensable tool for chemists. However, its power as a reagent is matched by its hazardous nature. A disciplined, safety-first approach, grounded in a solid understanding of its chemical properties, is paramount. This guide serves as a foundational resource to empower researchers to harness the full synthetic potential of this compound safely and effectively, paving the way for the next generation of medicines and materials.

References

  • 5-methyl-thiophene-2-carbonyl chloride. (2025, September 17). Chemsrc.com. [Link]

  • This compound. MySkinRecipes. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • This compound, 97%. Labchem. [Link]

  • 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223. PubChem. [Link]

  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]

Sources

Synthesis of 5-Methylthiophene-2-carbonyl chloride from 5-methyl-2-thiophenecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylthiophene-2-carbonyl chloride is a pivotal building block in medicinal chemistry and materials science, serving as a reactive intermediate for the synthesis of a diverse range of derivatives, including amides and esters.[1] Its utility in constructing complex molecules for drug discovery programs and functional materials like conductive polymers makes a reliable synthetic protocol essential.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from its corresponding carboxylic acid using thionyl chloride. We will delve into the mechanistic underpinnings of the transformation, present a detailed step-by-step experimental protocol, and address critical safety and purification considerations to ensure both high yield and purity.

Introduction: The Strategic Importance of Acyl Chloride Activation

In organic synthesis, carboxylic acids are generally stable and unreactive towards nucleophiles. The direct formation of amides or esters from a carboxylic acid is often thermodynamically unfavorable or kinetically slow, requiring harsh conditions. The conversion of the carboxylic acid's hydroxyl group into a better leaving group is therefore a cornerstone of synthetic strategy. Acyl chlorides represent one of the most activated forms of carboxylic acid derivatives, with the chloride ion being an excellent leaving group.[2] This heightened reactivity makes them exceptionally useful for a variety of nucleophilic acyl substitution reactions.[2][3]

This compound, in particular, is a valuable intermediate. The thiophene ring is a common scaffold in pharmaceuticals, and the ability to readily functionalize the 2-position via the highly reactive carbonyl chloride group allows for the efficient generation of compound libraries for screening and lead optimization.[1]

Synthetic Strategy: Chlorinating Agent Selection

Several reagents are capable of converting carboxylic acids to acyl chlorides, including phosphorus pentachloride (PCl₅), phosphorus trichloride (PCl₃), and oxalyl chloride.[4][5][6] However, thionyl chloride (SOCl₂) is frequently the reagent of choice for several practical reasons:

  • Gaseous Byproducts: The reaction between a carboxylic acid and thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[4][6] Both are gases at room temperature and can be easily removed from the reaction mixture, simplifying the purification process.[4][6]

  • Efficiency: Thionyl chloride is a highly effective chlorinating agent, often providing high yields of the desired acyl chloride.[2][7]

  • Cost-Effectiveness: It is a readily available and relatively inexpensive reagent.[8]

The overall reaction is as follows:

C₆H₆O₂S + SOCl₂ → C₆H₅ClOS + SO₂ + HCl

The Reaction Mechanism: A Stepwise Transformation

The conversion of 5-methyl-2-thiophenecarboxylic acid to its acyl chloride via thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[3][9][10]

  • Intermediate Formation: This attack leads to the formation of a protonated chlorosulfite intermediate, which is highly reactive.[3][9]

  • Chloride Ion Elimination: The intermediate collapses, eliminating a chloride ion and forming a resonance-stabilized species.

  • Nucleophilic Acyl Substitution: The liberated chloride ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the protonated intermediate.[9][11]

  • Product Formation: A tetrahedral intermediate is formed, which subsequently collapses to yield the final this compound product, along with the gaseous byproducts SO₂ and HCl.[3]

The following diagram illustrates this mechanistic pathway.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH 5-Methyl-2-thiophenecarboxylic Acid Intermediate1 Protonated Chlorosulfite Intermediate RCOOH->Intermediate1 1. Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 ChlorideIon Chloride Ion (Cl⁻) Intermediate1->ChlorideIon 2. Elimination RCOCl This compound Intermediate1->RCOCl 3. Nucleophilic Attack by Cl⁻ SO2 Sulfur Dioxide (SO₂) Intermediate1->SO2 4. Collapse & Release HCl Hydrogen Chloride (HCl) Intermediate1->HCl ChlorideIon->RCOCl

Caption: Reaction mechanism for acyl chloride formation.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound. Crucially, all operations must be performed in a certified fume hood due to the toxic and corrosive nature of thionyl chloride and the evolution of HCl gas. [12][13]

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )QuantityMoles (mmol)Equiv.
5-methyl-2-thiophenecarboxylic acid142.185.00 g35.161.0
Thionyl chloride (SOCl₂)118.975.20 mL (7.53 g)63.301.8
Toluene, anhydrous-25 mL--
Round-bottom flask, 100 mL-1--
Reflux condenser with drying tube-1--
Magnetic stirrer and stir bar-1--
Heating mantle-1--
Short-path distillation apparatus-1--
Experimental Workflow

The following diagram provides a high-level overview of the entire synthetic workflow, from setup to final product isolation.

G start Start: Assemble Dry Glassware reagents 1. Charge Flask with 5-methyl-2-thiophenecarboxylic acid and Toluene start->reagents add_socl2 2. Add Thionyl Chloride (Slowly, at 0°C) reagents->add_socl2 reflux 3. Heat to Reflux (Approx. 2 hours) add_socl2->reflux monitor Monitor Reaction (Cessation of gas evolution) reflux->monitor monitor->reflux Incomplete distill_excess 4. Remove Excess SOCl₂ and Toluene via Distillation monitor->distill_excess Complete vac_distill 5. Purify Product via Vacuum Distillation distill_excess->vac_distill characterize 6. Characterize Product (NMR, IR) vac_distill->characterize end End: Store Product Under Inert Atmosphere characterize->end

Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
  • Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of nitrogen or in a desiccator to prevent hydrolysis of the thionyl chloride and the product. Attach a drying tube (filled with CaCl₂ or Drierite) to the top of the condenser to protect the reaction from atmospheric moisture.

  • Reagent Addition: To the flask, add 5-methyl-2-thiophenecarboxylic acid (5.00 g) and anhydrous toluene (25 mL). Begin stirring to dissolve the solid. Cool the flask in an ice-water bath.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (5.20 mL) to the stirred solution via a dropping funnel or syringe over 15-20 minutes. The addition is exothermic, and maintaining a low temperature helps to control the reaction rate.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture to reflux (approximately 80-90°C). The reaction progress can be monitored by the evolution of SO₂ and HCl gas, which can be bubbled through a sodium hydroxide solution to neutralize them. Maintain the reflux for 2 hours or until gas evolution ceases.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene by distillation at atmospheric pressure.

    • The remaining crude product is then purified by fractional distillation under reduced pressure.[14][15] This is the most effective method for separating the acyl chloride from non-volatile impurities.[6] The product, this compound, is a liquid.

  • Storage: The purified product is highly sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1]

Safety and Handling: A Non-Negotiable Priority

Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water.[13][16] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene), a full-length lab coat, and tightly fitting safety goggles or a face shield.[12][17][18]

  • Ventilation: All manipulations involving thionyl chloride must be conducted within a certified chemical fume hood to avoid inhalation of its corrosive vapors.[13][18]

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[16][18]

  • Quenching: Never quench thionyl chloride directly with water. Small residual amounts can be carefully and slowly added to a large volume of cold isopropanol or sodium bicarbonate solution to neutralize it.

  • Product Hazards: The product, this compound, is also corrosive and causes severe skin burns and eye damage.[19] Handle with the same level of care as the starting reagents.

Conclusion

The conversion of 5-methyl-2-thiophenecarboxylic acid to this compound using thionyl chloride is a robust and efficient transformation critical for synthetic chemistry. By understanding the underlying mechanism, carefully selecting reagents, and adhering strictly to the detailed experimental and safety protocols outlined in this guide, researchers can reliably produce this valuable intermediate in high yield and purity. This foundational reaction opens the door to a vast array of subsequent functionalizations, empowering innovation in drug development and materials science.

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

  • New Jersey Department of Health. Hazard Summary: Thionyl Chloride. [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • Chemguide. Converting carboxylic acids into acyl (acid) chlorides. [Link]

  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

  • JoVE. (2025, May 22). Video: Carboxylic Acids to Acid Chlorides. [Link]

  • StudySmarter. Solved: What reagent is used to convert a carboxylic acid into the corresponding chloride?[Link]

  • Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET. [Link]

  • Lanxess. Thionyl chloride Product Safety Assessment. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism. YouTube. [Link]

  • MySkinRecipes. This compound. [Link]

  • Google Patents. US6727384B1 - Method for purifying acid chlorides.
  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]

  • Chemguide. Preparation of acyl chlorides (acid chlorides). [Link]

  • LookChem. General procedures for the purification of Acid chlorides. [Link]

  • ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride. [Link]

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An In-depth Technical Guide to 5-Methylthiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary & Physicochemical Profile

5-Methylthiophene-2-carbonyl chloride is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the development of pharmaceuticals and advanced materials.[1] Its utility stems from the dual reactivity of the electron-rich 5-methylthiophene ring and the highly electrophilic acyl chloride group. This guide provides an in-depth analysis of its core physical properties, reactivity, handling protocols, and applications, designed for researchers and drug development professionals. Understanding these characteristics is paramount for its effective and safe utilization in experimental workflows.

The compound is a corrosive liquid that reacts violently with water and is moisture-sensitive.[2][3] Proper handling under inert atmosphere and storage in a dry, cool, and well-ventilated place are crucial for maintaining its integrity.[2]

Core Compound Information
IdentifierValueSource
CAS Number 31555-59-6[4][5]
Molecular Formula C₆H₅ClOS[1][4]
Molecular Weight 160.62 g/mol [1][4]
Purity Typically ≥ 97%[2][5]

dot

Caption: 2D Structure of this compound

Detailed Physicochemical Data

The physical properties of this compound dictate its handling, reaction conditions, and purification methods. As an application scientist, I emphasize that while commercial suppliers provide useful data, these values should be considered typical, as purity can influence them.

PropertyValueNotes & Experimental Context
Boiling Point 230.8°C at 760 mmHgThis high boiling point suggests that vacuum distillation is the preferred method for purification to prevent thermal decomposition, which can occur at elevated temperatures.[4]
Density 1.32 g/cm³The density is significantly higher than water. In biphasic reactions or aqueous workups, it will constitute the lower organic layer.[4]
Flash Point 93.4°CWhile not highly flammable, this flash point requires that the compound be kept away from open flames and sparks, especially during heating or distillation.[4]
Melting Point N/AThe compound exists as a liquid at room temperature.[4]
Solubility Insoluble in waterReacts violently with water. Soluble in common organic solvents like chloroform and slightly soluble in methanol.[6]
Refractive Index ~1.581 (for the 4-methyl isomer)This value is useful for a quick, non-destructive identity and purity check of the liquid material. Note: Data is for a closely related isomer and should be used as an approximation.[7]

Spectroscopic & Analytical Characterization

For a researcher, confirming the identity and purity of a starting material is a non-negotiable step. The following sections outline the expected spectroscopic signatures for this compound.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the thiophene ring and a singlet for the methyl protons. The aromatic protons will appear as doublets due to coupling.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbon which will be significantly downfield.

  • IR (Infrared) Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1750-1800 cm⁻¹. Other peaks will correspond to the C-H and C=C bonds of the thiophene ring and methyl group.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (160.62 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.

Reactivity, Handling, and Storage

The high reactivity of the acyl chloride functional group is the cornerstone of this molecule's utility in synthesis.[1] However, this reactivity also necessitates stringent handling and storage protocols.

Core Reactivity

The primary reaction is nucleophilic acyl substitution . The carbonyl carbon is highly electrophilic and readily attacked by nucleophiles such as amines, alcohols, and carbanions to form amides, esters, and ketones, respectively. This makes it a valuable reagent for introducing the 5-methylthiophene moiety into larger, more complex molecules, a common strategy in drug discovery programs.[1]

dot

Reactivity reagent This compound product Acyl Substitution Product (Amide, Ester, etc.) reagent->product Reaction with nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH nucleophile->product Attacks hcl HCl (byproduct) product->hcl Forms alongside

Caption: Primary Reactivity Pathway

Safety & Handling Protocol

This compound is classified as corrosive and causes severe skin burns and eye damage. [2][3][8] It reacts violently with water, liberating toxic hydrogen chloride gas.[2][3] All manipulations must be conducted with extreme care.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[2]

  • Dispensing: Use a syringe or cannula under an inert atmosphere (e.g., nitrogen or argon) to transfer the liquid. This prevents exposure to atmospheric moisture, which would hydrolyze the compound to the corresponding carboxylic acid and generate HCl gas.

  • Spill Management: In case of a spill, do not use water.[2] Cover with a dry, inert absorbent material like sand or vermiculite. Collect the material into a sealed container for hazardous waste disposal.

  • First Aid:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Storage

To ensure long-term stability and prevent degradation, store the compound under the following conditions:

  • Temperature: 2-8°C is recommended for long-term storage.[1][7]

  • Atmosphere: Store under an inert gas (nitrogen or argon) to prevent contact with moisture.[1]

  • Container: Use a tightly sealed, corrosion-resistant container.

  • Location: Keep in a dry, cool, well-ventilated area designated for corrosive materials, away from incompatible substances like strong bases.[2]

Experimental Protocols: A Representative Application

To illustrate the practical use of this compound, here is a representative protocol for the synthesis of an amide, a common reaction in medicinal chemistry.

Objective: Synthesize N-benzyl-5-methylthiophene-2-carboxamide.

dot

Workflow start 1. Setup reagents 2. Add Reagents start->reagents Inert atmosphere reaction 3. Reaction reagents->reaction Stir at 0°C to RT quench 4. Quench reaction->quench Add water carefully workup 5. Workup quench->workup Extract with solvent purify 6. Purify workup->purify Column chromatography end 7. Characterize purify->end NMR, MS

Caption: Experimental Workflow for Amide Synthesis

Methodology:

  • Setup: A dry, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen.

  • Reagents: Benzylamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) are dissolved in a dry aprotic solvent (e.g., dichloromethane).

  • Addition: The solution is cooled to 0°C in an ice bath. This compound (1.05 eq) is added dropwise via syringe.

    • Scientist's Insight: Dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of side products. The base is essential to neutralize the HCl byproduct, which would otherwise form a non-reactive ammonium salt with the starting amine.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Workup: The reaction is quenched by the careful addition of water. The organic layer is separated, washed with dilute acid (to remove excess base), saturated sodium bicarbonate (to remove unreacted starting material), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization.

  • Characterization: The final product's identity and purity are confirmed using NMR and Mass Spectrometry.

Conclusion

This compound is a potent and versatile synthetic intermediate. Its physical properties necessitate careful handling, particularly its high reactivity with water and corrosive nature. By adhering to the rigorous safety and handling protocols outlined in this guide, researchers can safely leverage its reactivity to construct complex molecular architectures for applications ranging from drug discovery to materials science.

References

  • 5-methyl-thiophene-2-carbonyl chloride Product Information. (n.d.). Chemsrc.com.
  • Safety Data Sheet: this compound. (2023, September 5). Fisher Scientific.
  • Safety Data Sheet. (2021, June 10). Source Not Specified.
  • Safety Data Sheet. (2024, June 10). Merck Millipore.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • This compound Product Description. (n.d.). MySkinRecipes.
  • 4-Methylthiophene-2-carbonyl chloride 97%. (n.d.). Sigma-Aldrich.
  • 5-Chlorothiophene-2-carbonyl chloride: A Technical Guide. (n.d.). Benchchem.
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An In-depth Technical Guide to 5-Methylthiophene-2-carbonyl chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-Methylthiophene-2-carbonyl chloride, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental properties, synthesis protocols, core reactivity, and critical applications, grounding our discussion in established scientific principles and field-proven insights.

Introduction: The Versatile Thiophene Building Block

This compound is a derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its ability to act as a bioisostere for benzene rings, often improving pharmacokinetic properties.[1] The molecule's utility stems from the combination of the electron-rich, aromatic thiophene core and the highly reactive acyl chloride functional group, making it an essential intermediate for creating complex organic molecules.[2]

Part 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis. The presence of the electron-donating methyl group at the 5-position influences the electronic characteristics of the thiophene ring, while the acyl chloride at the 2-position serves as the primary site of reaction.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below for quick reference.

PropertyValueReference(s)
Molecular Formula C₆H₅ClOS[2][3][4][5][6]
Molecular Weight 160.62 g/mol [2][3][4][5][6][7]
CAS Number 31555-59-6[2][4][5][6][8]
Appearance Data not consistently available; typically a liquid or low-melting solid.
Density 1.32 g/cm³[7]
Boiling Point 230.8°C at 760 mmHg[7]
Flash Point 93.4°C[7]
Synonyms 5-methyl-2-thiophenecarbonyl chloride, 5-methyl-2-thenoyl chloride[6]

Part 2: Synthesis Protocol and Mechanistic Rationale

The most common and direct method for preparing this compound is through the chlorination of its corresponding carboxylic acid precursor, 5-methyl-2-thiophenecarboxylic acid.

Workflow for Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product start Start: 5-Methyl-2-thiophenecarboxylic acid reaction_step Reaction under Inert Atmosphere (N₂) (0°C to Reflux) start->reaction_step reagent Thionyl Chloride (SOCl₂) reagent->reaction_step distillation Removal of Excess SOCl₂ reaction_step->distillation purification Vacuum Distillation distillation->purification end_product This compound purification->end_product Reactivity_Pathway start 5-Methylthiophene- 2-carbonyl chloride amide Thiophene Amide start->amide + Nucleophile ester Thiophene Ester start->ester + Nucleophile amine Primary/Secondary Amine (R-NH₂ or R₂NH) amine->amide alcohol Alcohol (R-OH) alcohol->ester

Caption: General reaction pathways for this compound.

Application in Medicinal Chemistry

Thiophene-containing compounds are prevalent in pharmaceuticals, acting as anti-inflammatories, antimicrobials, anticancer agents, and antipsychotics. [1]this compound serves as a critical starting material for synthesizing derivatives that can be screened for biological activity. For instance, it is a known key intermediate in the synthesis of Rivaroxaban, a widely used oral anticoagulant. [9][10]The ability to easily form amide bonds allows medicinal chemists to rapidly generate libraries of compounds by coupling the thiophene core to various amine-containing fragments, facilitating structure-activity relationship (SAR) studies. [11]

Part 4: Safety, Handling, and Storage

Due to its high reactivity, this compound presents significant handling hazards. Adherence to strict safety protocols is non-negotiable.

Hazard Summary
Hazard ClassDescriptionGHS Statement(s)Reference(s)
Corrosivity Causes severe skin burns and eye damage.H314[6][12]
Water Reactivity Reacts violently with water, liberating toxic hydrogen chloride gas.EUH014, EUH029[6][12]
Acute Toxicity Harmful if swallowed or inhaled.-[12]
Protocol for Safe Handling and Storage
  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield. [12][13][14]* Dispensing: Use glass or PTFE-lined syringes for transfers. Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, and water. [12]* Spill Management: In case of a spill, neutralize with a dry, inert material like sand or sodium bicarbonate. Do not use water.

  • Storage: The compound is moisture-sensitive. [12]Store in a tightly sealed container under an inert gas (e.g., argon or nitrogen). [2]The recommended storage temperature is 2-8°C in a designated, well-ventilated corrosives cabinet. [2]

Conclusion

This compound is a high-value, versatile reagent whose utility is rooted in the unique combination of a privileged thiophene scaffold and a highly reactive acyl chloride handle. Its importance in the synthesis of pharmaceuticals and functional materials is well-established. However, its reactivity demands rigorous, expertise-guided handling and storage protocols to ensure safety and experimental success. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this powerful building block into their synthetic programs.

References

  • This compound. MySkinRecipes. 2

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  • 5-methyl-thiophene-2-carbonyl chloride. Chemsrc.com. 7

  • 31555-59-6 | this compound. Next Peptide. 4

  • This compound, 97%. Labchem. 5

  • This compound, 97%, Thermo Scientific. Fisher Scientific. 6

  • 5-METHYL-THIOPHENE-2-CARBONYL CHLORIDE | 31555-59-6. ChemicalBook. 8

  • 5-METHYL-THIOPHENE-2-CARBONYL CHLORIDE synthesis. ChemicalBook. 15

  • SAFETY DATA SHEET - this compound. Fisher Scientific. 12

  • SAFETY DATA SHEET - 5-Chlorothiophene-2-carbonyl Chloride. TCI Chemicals. 13

  • Safety Data Sheet - 5-Chlorothiophene-2-carbonyl chloride. AK Scientific, Inc. 14

  • Method for synthesis of 5-chlorothiophene-2-carbonyl chloride. Google Patents. 9

  • Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride. Google Patents. 10

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). 1

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. 11

Sources

Stability and Storage of 5-Methylthiophene-2-carbonyl chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylthiophene-2-carbonyl chloride (CAS No. 31555-59-6) is a pivotal intermediate in organic synthesis, particularly valued in the pharmaceutical and agrochemical sectors for the creation of complex, biologically active molecules[1]. As an acyl chloride, its high reactivity is fundamental to its utility; however, this same reactivity presents significant challenges regarding its stability and storage. This guide provides an in-depth analysis of the chemical stability of this compound, outlines field-proven storage and handling protocols to preserve its integrity, and offers methodologies for stability assessment. The causality behind each recommendation is explained to ensure a foundational understanding for researchers and professionals.

The Chemical Profile of Reactivity and Instability

This compound is a derivative of thiophene, an organosulfur heterocyclic compound. Its structure features a highly electrophilic carbonyl carbon, made reactive by the electron-withdrawing effects of both the adjacent chlorine atom and the thiophene ring. This inherent reactivity is the cornerstone of its synthetic value but also the primary driver of its instability.

Moisture Sensitivity: The Primary Degradation Pathway

The most significant factor affecting the stability of this compound is its acute sensitivity to moisture.[2][3] Like other acyl chlorides, it readily undergoes vigorous hydrolysis upon contact with water, even atmospheric moisture.

Mechanism of Hydrolysis: The reaction proceeds via a nucleophilic addition-elimination mechanism.[4][5][6] A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion, which subsequently abstracts a proton from the intermediate to form hydrogen chloride (HCl). The final organic product is the significantly less reactive 5-Methylthiophene-2-carboxylic acid. This reaction is essentially irreversible and leads to the complete degradation of the starting material. The liberation of corrosive HCl gas is a critical safety concern during this process.[2][7]

Hydrolysis_Mechanism Fig. 1: Hydrolysis of this compound reactant1 This compound intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack reactant2 + H₂O (Water) product1 5-Methylthiophene-2-carboxylic acid intermediate->product1 Elimination of Cl⁻ product2 + HCl (Hydrogen Chloride) intermediate->product2 Proton Transfer

Caption: Fig. 1: Hydrolysis of this compound

Thermal Decomposition

Exposure to high temperatures can induce thermal decomposition, leading to the release of hazardous and irritating gases.[2][3] Key decomposition products include:

  • Carbon oxides (CO, CO₂)

  • Sulfur oxides (SOx)

  • Hydrogen chloride gas (HCl)

Incompatibility with Other Reagents

To prevent hazardous reactions and maintain chemical purity, this compound must be stored separately from incompatible materials. It reacts exothermically, and often violently, with:

  • Water/Moisture: As detailed above, leads to hydrolysis and release of toxic gas.[2][7]

  • Strong Bases (e.g., hydroxides, amines): Rapid nucleophilic attack leading to salt or amide formation.

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Alcohols: Reacts to form esters.

  • Strong Acids and Reducing Agents: Can catalyze decomposition or undergo hazardous reactions.[2]

Core Directive: Protocol for Optimal Storage

Proper storage is the most critical factor in preserving the shelf-life and reactivity of this compound. The primary objective is the strict exclusion of atmospheric moisture.

Quantitative Storage Parameters

The following conditions are mandatory for maintaining the long-term stability of the compound.

ParameterRecommendationRationale & Expert Insight
Temperature 2-8°C[1][8][9]Refrigeration slows the rate of potential decomposition pathways. Storing in a cool, dry place is essential.[2]
Atmosphere Under inert gas (Nitrogen or Argon)[1]An inert atmosphere displaces moisture and oxygen, directly preventing hydrolysis and potential oxidation. This is the single most important factor for long-term stability.
Container Tightly closed, original, corrosion-resistant container.[2][8][10]Prevents ingress of atmospheric moisture. The material is corrosive, necessitating a container made of non-reactive material (e.g., glass with a secure, lined cap).
Location Cool, dry, well-ventilated "Corrosives Area".[2]Ensures a controlled environment, prevents accidental contact with incompatible materials, and mitigates exposure risk in case of a leak. Must be stored away from heat and sources of ignition.[10][11]
Security Store in a locked-up area.[8][10]Restricts access to authorized personnel only, enhancing safety and preventing mishandling.

Experimental Workflow: Safe Handling and Use

Adherence to a strict handling protocol is non-negotiable to ensure user safety and prevent sample degradation. All operations should be conducted within a certified chemical fume hood.

Safe_Handling_Workflow Fig. 2: Workflow for Safe Handling prep 1. Preparation Phase handle 2. Handling Phase prep->handle sub_prep1 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->sub_prep1 sub_prep2 Work in Fume Hood prep->sub_prep2 sub_prep3 Prepare Inert Atmosphere (e.g., N₂ balloon) prep->sub_prep3 post 3. Post-Handling Phase handle->post sub_handle1 Equilibrate Container to Room Temp (Prevents condensation) handle->sub_handle1 sub_handle2 Quickly Weigh & Transfer handle->sub_handle2 sub_handle3 Immediately Reseal Container Under Inert Gas handle->sub_handle3 sub_post1 Decontaminate Work Area post->sub_post1 sub_post2 Dispose of Contaminated Waste Properly post->sub_post2 sub_post3 Wash Hands Thoroughly post->sub_post3

Caption: Fig. 2: Workflow for Safe Handling

Step-by-Step Protocol for Aliquoting:
  • Preparation : Before removing the container from refrigeration (2-8°C), prepare the workspace. Ensure the chemical fume hood is operational and all necessary equipment (spatulas, weigh boats, reaction vessel) is dry and readily available. Purge the reaction vessel with an inert gas.

  • Equilibration : Allow the sealed container of this compound to warm to ambient temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold chemical, which would cause immediate surface-level hydrolysis.

  • Inert Atmosphere Transfer : Open the container under a positive pressure of inert gas (e.g., nitrogen or argon). Use a dry syringe or cannula for liquid transfer or a dry spatula for solids.

  • Dispensing : Quickly dispense the required amount into the prepared, inerted reaction vessel.

  • Resealing : Immediately and securely reseal the main container, purging the headspace with inert gas before tightening the cap and wrapping with parafilm for extra security.

  • Storage Return : Return the main container to the recommended 2-8°C storage location.

Self-Validating Protocol: Stability Assessment

Periodically assessing the purity of stored this compound is good laboratory practice, especially for long-term storage or if there is a suspicion of moisture exposure.

¹H NMR Spectroscopy Protocol for Purity Check:

This protocol provides a direct method to quantify the primary degradation product, 5-Methylthiophene-2-carboxylic acid.

  • Sample Preparation : Under an inert atmosphere, carefully withdraw a small aliquot (~5-10 mg) of the this compound and dissolve it in an anhydrous deuterated solvent (e.g., CDCl₃).

  • Acquisition : Acquire a standard proton (¹H) NMR spectrum.

  • Data Analysis :

    • This compound : Identify the characteristic peaks for the compound. The methyl protons and the thiophene ring protons will have distinct chemical shifts.

    • 5-Methylthiophene-2-carboxylic acid : Look for the appearance of a broad singlet far downfield (typically >10 ppm), which is characteristic of a carboxylic acid proton. The presence of this peak is a definitive indicator of hydrolysis.

  • Quantification (Optional) : By integrating the carboxylic acid proton peak against a known proton peak of the parent acyl chloride, one can estimate the percentage of hydrolysis.

  • Validation : A pure, stable sample will show no significant carboxylic acid peak in the ¹H NMR spectrum. The presence and growth of this peak over time confirm degradation.

Conclusion

The utility of this compound in advanced chemical synthesis is directly proportional to its purity and reactivity. Its inherent instability, primarily driven by hydrolysis, necessitates a rigorous and disciplined approach to storage and handling. By implementing the protocols outlined in this guide—specifically, storage at 2-8°C under a dry, inert atmosphere and meticulous handling to exclude moisture—researchers can ensure the long-term integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.

References

  • Save My Exams. (2023). Acyl Chlorides Revision Notes. [Link]

  • Doc Brown's Chemistry. Hydrolysis of acid/acyl chlorides with water. [Link]

  • Save My Exams. (2023). Acylation Mechanism Revision Notes. [Link]

  • Allery Chemistry. (2022). Acyl Chlorides - formation and hydrolysis mechanism. [Link]

  • Chemguide. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

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An In-Depth Technical Guide to the Safe Handling of 5-Methylthiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 5-Methylthiophene-2-carbonyl chloride (CAS No. 31555-59-6). It is intended for researchers, chemists, and drug development professionals who utilize this reactive intermediate in organic synthesis. The protocols and explanations herein are designed to foster a deep understanding of the inherent risks and to establish a self-validating system of safety for all laboratory operations.

Introduction: Understanding the Core Reactivity

This compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Its utility stems from its nature as an acyl chloride, a class of compounds known for high reactivity. The core of its chemical behavior, and thus the foundation of its safety protocols, lies in the highly electrophilic carbonyl carbon. This reactivity makes it an excellent acylating agent but also susceptible to vigorous reactions with nucleophiles, most notably water.[2][3]

The primary and most critical reaction to control is its violent hydrolysis. This compound reacts exothermically with water, including atmospheric moisture, to produce 5-methylthiophene-2-carboxylic acid and steamy, corrosive fumes of hydrogen chloride (HCl) gas.[4][5][6][7] This single reaction dictates the stringent requirements for moisture-free handling and storage and informs the response to spills and fires. Understanding this chemical causality is the first step toward ensuring laboratory safety.

Section 1: Hazard Identification and Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary dangers are its corrosivity and its violent reaction with water.[7][8] All personnel must be thoroughly familiar with these hazards before handling the material.

Hazard ClassGHS CategoryHazard StatementCausality
Skin Corrosion / IrritationCategory 1BH314: Causes severe skin burns and eye damage.[8]The compound rapidly hydrolyzes on contact with moisture on the skin or in tissues, releasing HCl and causing immediate chemical burns.
Serious Eye DamageCategory 1H318: Causes serious eye damage.[8]The cornea and other delicate eye tissues are extremely susceptible to severe, irreversible damage from the corrosive effects of both the parent compound and its hydrolysis products.
Acute Toxicity (Inhalation)-EUH014: Reacts violently with water.[8]Inhalation of vapors or aerosols can cause severe irritation and burns to the respiratory tract due to hydrolysis in the mucous membranes.
Acute Toxicity (Inhalation)-EUH029: Contact with water liberates toxic gas.[8]The liberated hydrogen chloride gas is toxic and highly irritating to the respiratory system.

Section 2: The Hierarchy of Controls: A Multi-Layered Safety Approach

To mitigate the risks associated with this compound, a multi-layered approach based on the industrial hygiene hierarchy of controls must be implemented. This ensures that reliance is not placed solely on personal protective equipment.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound Eng Engineering Controls (Isolate people from the hazard) Admin Administrative Controls (Change the way people work) Eng->Admin Primary barrier is insufficient, add procedural controls PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Admin->PPE Residual risk remains, mandate protective gear

Caption: The Hierarchy of Controls prioritizes isolating the hazard over relying on user behavior.

Engineering Controls (First Line of Defense)

These controls are designed to physically isolate the operator from the chemical hazard.

  • Chemical Fume Hood: All handling of this compound MUST be performed in a certified, functioning chemical fume hood to contain corrosive vapors and protect against accidental splashes.[9][10]

  • Inert Atmosphere: For reactions sensitive to moisture or for long-term storage, handling within a glovebox or using Schlenk line techniques under an inert atmosphere (e.g., nitrogen or argon) is best practice.

  • Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible, tested regularly, and located in immediate proximity to the handling area.[9][11]

Administrative Controls (Safe Work Practices)

These are procedures and policies that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.

  • Training: All users must receive documented training on the specific hazards, handling protocols, and emergency procedures for this compound.

  • Restricted Access: Designate specific areas within the lab for working with highly corrosive materials and restrict access to authorized personnel only.

  • Never Work Alone: Prohibit working with this chemical while alone in the laboratory.

Personal Protective Equipment (PPE - Last Line of Defense)

PPE is mandatory and must be selected based on the specific task. It does not eliminate the hazard, but provides a final barrier.

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles along with a full-face shield.[8][11][12] Standard safety glasses are insufficient.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves. Given that no specific breakthrough time data is readily available, double-gloving with nitrile or neoprene gloves is a prudent measure. Always inspect gloves for integrity before use and dispose of them immediately after handling.

    • Body Protection: A flame-resistant lab coat is mandatory. For tasks with a higher risk of splashing, such as transfers of larger quantities, a chemically resistant apron or a full impervious suit is required.[11][12]

  • Respiratory Protection: If engineering controls fail or for certain emergency situations, a NIOSH-approved respirator with an appropriate acid gas cartridge is necessary.[12][13]

Section 3: Standard Operating Protocol for Laboratory Handling

This protocol outlines a self-validating workflow for safely using this compound in a typical reaction setup.

Step 1: Pre-Operation Safety Check

  • Verify the chemical fume hood is operational (check airflow monitor).

  • Ensure the safety shower and eyewash station are unobstructed.

  • Assemble all necessary glassware. Ensure it is dry, either by oven-drying or flame-drying under vacuum.

  • Don all required PPE (face shield, goggles, lab coat, double gloves).

  • Have appropriate quenching agents and spill kits readily available.

Step 2: Dispensing and Transfer

  • Allow the reagent bottle to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside.

  • Briefly purge the headspace of the bottle with an inert gas (e.g., nitrogen or argon) before opening.

  • Perform all transfers via a dry syringe or cannula under an inert atmosphere. Avoid pouring in open air.

  • If weighing is required, do so in a tared, sealed container.

  • Tightly cap the reagent bottle immediately after use, preferably sealing with paraffin film for storage.

Step 3: Reaction and Quenching

  • Add the acyl chloride to the reaction mixture slowly and in a controlled manner, as the subsequent reaction may be exothermic.

  • Once the primary reaction is complete, any excess acyl chloride must be safely quenched. This can be done by slowly adding the reaction mixture to a separate flask containing a suitable nucleophile like a dilute solution of sodium bicarbonate or a primary amine, often in an ice bath to control the exotherm. Never quench with water directly in a concentrated state.

Step 4: Decontamination and Cleanup

  • Rinse any contaminated glassware with an appropriate organic solvent (e.g., acetone) in the fume hood before washing.

  • Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.

  • Wash hands and arms thoroughly with soap and water after the procedure is complete.

Section 4: Storage and Incompatibility

Proper storage is critical to maintaining chemical integrity and preventing hazardous incidents.[11]

ParameterStorage RequirementRationale
Temperature Cool, dry place.[8] Some suppliers recommend refrigerated storage (2-8°C).[1]Reduces vapor pressure and slows potential decomposition.
Atmosphere Keep container tightly closed.[8][14] Store under an inert gas (Nitrogen/Argon).[1][14]Prevents reaction with atmospheric moisture and oxygen.
Location Store in a dedicated, well-ventilated corrosives cabinet.[8]Segregates from incompatible materials and contains potential leaks.
Security Store in a locked-up area accessible only to authorized personnel.[12][14]Prevents handling by untrained individuals.

Incompatible Materials:

  • Water/Moisture: Reacts violently to produce toxic HCl gas.[7][8]

  • Strong Bases (e.g., NaOH, KOH): Can cause a violent, exothermic neutralization reaction.[8]

  • Alcohols: Reacts exothermically to form esters and HCl gas.

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[8]

  • Strong Reducing Agents: Incompatible.[8]

Section 5: Emergency Procedures: A Validated Response Workflow

In the event of an accident, a clear, pre-planned response is essential.

Emergency_Response Incident INCIDENT OCCURS Spill Accidental Release / Spill Incident->Spill Exposure Personal Exposure Incident->Exposure Fire Fire Incident->Fire Spill_Action 1. Evacuate immediate area. 2. Wear full PPE (incl. respirator). 3. Cover with DRY inert absorbent (sand, vermiculite). DO NOT USE WATER. 4. Collect in sealed container for disposal. Spill->Spill_Action Exposure_Type Exposure Type? Exposure->Exposure_Type Fire_Action 1. Evacuate and call for help. 2. Use CO₂, dry chemical, or alcohol-resistant foam. 3. DO NOT USE WATER. 4. Firefighters must wear SCBA. Fire->Fire_Action Skin Skin/Hair Contact: Immediately flush with water for 15+ min. Remove contaminated clothing. Seek IMMEDIATE medical attention. Exposure_Type->Skin Skin Eyes Eye Contact: Immediately flush with water for 15+ min, holding eyelids open. Seek IMMEDIATE medical attention. Exposure_Type->Eyes Eyes Inhale Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek IMMEDIATE medical attention. Exposure_Type->Inhale Inhalation

Sources

Introduction: The Strategic Importance of 5-Methylthiophene-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing of High-Purity 5-Methylthiophene-2-carbonyl Chloride for Advanced Research and Drug Development

This compound (CAS No. 31555-59-6) is a pivotal heterocyclic building block in modern organic synthesis.[1][2][3][4] Its unique molecular architecture, featuring an electron-rich thiophene ring, a reactive acyl chloride functional group, and a methyl substituent, makes it a versatile intermediate.[5] This compound is instrumental in the development of novel molecular entities within the pharmaceutical and agrochemical sectors.[5][6] It readily participates in reactions with nucleophiles like amines and alcohols to form amides and esters, respectively, enabling the construction of complex, biologically active molecules.[5][7] Given its role as a critical starting material, securing a reliable supply of high-purity this compound is a paramount concern for researchers and process chemists, directly impacting reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API) or target molecule.

This guide serves as a comprehensive resource for scientists and drug development professionals on navigating the commercial supplier landscape, establishing robust quality control measures, and ensuring the safe and effective use of this essential reagent.

Part 1: Sourcing High-Purity Material - A Guide to Supplier Qualification

The quality of starting materials is a foundational pillar of successful research and development. Inconsistent purity or the presence of uncharacterized impurities can compromise experimental results, leading to costly delays and misinterpreted data. Therefore, a systematic approach to supplier evaluation is crucial.

Key Commercial Suppliers

The market for this compound includes several well-established chemical suppliers who offer various grades and quantities. The following table summarizes prominent vendors, though it is not exhaustive. Researchers should always request lot-specific Certificates of Analysis (CoA) for detailed impurity profiles.

SupplierReported PurityAvailable QuantitiesNotes
Thermo Scientific Chemicals 97%, 98%250 mg, 1 gProvides detailed specifications including appearance, form, and refractive index.[8][9]
Sigma-Aldrich (Merck) 95%, 97%5 gOffers products suitable for research and development with available safety and technical documents.
TCI Chemicals >98.0% (GC)5 g, 25 gA well-regarded supplier for laboratory reagents.
AK Scientific, Inc. Not specifiedNot specifiedProvides safety data sheets and emphasizes safe handling procedures.[10]
Atlantic Research Chemicals (via Sigma-Aldrich) 95%Not specifiedListed as a product available through the Sigma-Aldrich platform.
Next Peptide >98%Not specifiedLists the compound with a specified purity level of NLT 98%.[1]
Core Criteria for Supplier Evaluation

Choosing a supplier involves more than comparing prices. For a critical reagent like this compound, the following criteria are essential:

  • Purity and Analytical Transparency : The supplier must provide a comprehensive, lot-specific Certificate of Analysis (CoA) detailing the purity level and the methods used for its determination (e.g., GC, Titration).[9] The CoA should also list known impurities and their concentrations.

  • Lot-to-Lot Consistency : For long-term projects and process development, consistency between batches is critical. A reliable supplier will have robust manufacturing process controls to ensure minimal variation.

  • Documentation and Regulatory Support : The supplier should provide a detailed Safety Data Sheet (SDS) that complies with current regulations.[11][12][13] For later-stage development, access to further documentation may be necessary.

  • Technical Support and Expertise : A knowledgeable technical support team can provide valuable information on product handling, stability, and analytical methods.

  • Packaging and Logistics : this compound is moisture-sensitive and corrosive.[13][14] Proper packaging under an inert atmosphere and reliable, temperature-controlled shipping are non-negotiable.

Workflow for Qualifying a New Supplier

A structured approach to qualifying a new vendor mitigates risks to your research. The following workflow outlines a self-validating system for assessing a potential supplier.

G Diagram 1: New Supplier Qualification Workflow cluster_0 Phase 1: Initial Vetting cluster_1 Phase 2: Experimental Verification cluster_2 Phase 3: Decision & Onboarding A Identify Potential Suppliers B Request & Review Documentation (CoA, SDS) A->B C Assess Purity Claims, Impurity Profile & Packaging B->C D Order Small Evaluation Sample C->D E Perform In-House QC Analysis (GC-MS, NMR, Titration) D->E F Compare Results to Supplier's CoA E->F G Conduct Small-Scale Test Reaction F->G H Results Match CoA & Reaction is Successful? G->H I Approve Supplier H->I  Yes J Reject Supplier & Document Findings H->J  No

Caption: A systematic workflow for vetting and validating new commercial suppliers.

Part 2: Quality Assessment and Analytical Verification

Independent verification of purity is a cornerstone of scientific integrity. While a supplier's CoA is a starting point, in-house analysis ensures the material meets the stringent requirements of your application.

Critical Quality Attributes (CQAs)

For high-purity this compound, the key CQAs are:

  • Assay : Typically >98%.

  • Identity : Conformation of the chemical structure.

  • Impurities : Primarily the corresponding carboxylic acid (5-methyl-2-thiophenecarboxylic acid) due to hydrolysis, and residual solvents or reagents from synthesis (e.g., thionyl chloride).[15][16]

Experimental Protocol: Purity Determination by Titration

This method quantifies the acyl chloride content by reacting it with a known excess of a nucleophile and back-titrating the unreacted nucleophile.

Principle: The acyl chloride reacts with an excess of a standardized solution of an amine (e.g., piperidine in methanol). The unreacted amine is then titrated with a standardized acid (e.g., HCl).

Methodology:

  • Preparation: Under an inert atmosphere (glovebox or nitrogen-filled flask), accurately weigh ~200-300 mg of this compound into a dry 100 mL flask.

  • Reaction: Add 20.00 mL of a standardized 0.2 M solution of piperidine in methanol. Seal the flask and stir for 15 minutes at room temperature.

  • Titration: Add a suitable indicator (e.g., bromophenol blue) and titrate the excess piperidine with a standardized 0.1 M solution of aqueous HCl until the endpoint is reached (color change from blue to yellow).

  • Blank: Perform a blank titration using 20.00 mL of the piperidine solution without the acyl chloride sample.

  • Calculation:

    • Moles of acyl chloride = (Volume of HCl for blank - Volume of HCl for sample) × Molarity of HCl

    • Purity (%) = (Moles of acyl chloride × Molecular Weight) / (Sample Weight) × 100

    • Note: The stoichiometry between the acyl chloride and piperidine is 1:2 (one mole of acyl chloride reacts with two moles of piperidine initially, with one equivalent being liberated as the hydrochloride salt).

Experimental Protocol: Purity and Impurity Profiling by GC-MS

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) separates volatile compounds and provides mass data for identification. It is highly effective for detecting the parent compound and potential impurities like the hydrolyzed carboxylic acid or synthesis precursors.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a dry, inert solvent such as anhydrous dichloromethane or toluene.

  • GC Conditions (Example):

    • Column: DB-5ms (or equivalent), 30 m × 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-400 m/z.

  • Analysis: Integrate the peak areas. The purity can be estimated by the area percent of the main peak. Identify impurities by comparing their mass spectra to library data and known potential byproducts. The primary expected impurity, 5-methyl-2-thiophenecarboxylic acid, will have a different retention time and a distinct mass spectrum.

Part 3: Safe Handling, Storage, and Disposal

This compound is a corrosive and moisture-sensitive compound that requires strict safety protocols.[13] It causes severe skin burns and eye damage and reacts violently with water, liberating toxic hydrogen chloride gas.[8][13]

Hazard Identification and Personal Protective Equipment (PPE)
  • Primary Hazards: Corrosive (H314), reacts with water (EUH014, EUH029).[8][13]

  • Mandatory PPE:

    • Eye/Face Protection: Chemical safety goggles and a full-face shield.

    • Skin Protection: Chemically resistant gloves (e.g., butyl rubber or Viton), a flame-retardant lab coat, and full-length clothing.

    • Respiratory Protection: Work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[10][14]

Workflow for Safe Handling and Use

G Diagram 2: Safe Handling Workflow for Acyl Chlorides A Pre-Operation: Verify Fume Hood Functionality Don Full PPE B Handling: Work Within Fume Hood Use Inert Atmosphere Techniques A->B C Dispensing: Use Dry Glassware & Syringes Keep Container Tightly Sealed B->C D Reaction Quenching: Slowly Add Reaction Mixture to a Quenching Solution (e.g., NaHCO₃) C->D E Post-Operation: Decontaminate Glassware Dispose of Waste Properly D->E F Emergency Preparedness: Ensure Spill Kit & Eyewash/ Safety Shower are Accessible F->A

Caption: A procedural workflow for the safe handling of this compound.

Storage and Incompatibility Protocols
  • Storage Conditions: Store in a cool, dry, well-ventilated area, away from heat and ignition sources.[10][12] The recommended storage temperature is typically 2-8°C under an inert gas like argon or nitrogen.[5][17]

  • Container Integrity: Keep the container tightly closed to prevent moisture ingress.[13][14]

  • Incompatible Materials: Isolate from water, strong bases, strong oxidizing agents, alcohols, and amines.[13][18] Store away from any area where accidental contact with these materials could occur.

Disposal Guidelines

All waste containing this compound must be treated as hazardous.

  • Quenching: Unused or residual material should be slowly and cautiously added to a stirred, cold solution of sodium bicarbonate or a similar weak base to neutralize it. This process should be done in a fume hood.

  • Disposal: The neutralized aqueous waste should be collected in a designated hazardous waste container. All disposals must comply with local, state, and federal regulations.[19]

Part 4: Key Applications in Synthetic Chemistry

The utility of this compound lies in its ability to act as an efficient acylating agent, introducing the 5-methylthiophenyl-2-carbonyl moiety into various molecular scaffolds.[6]

Role as a Versatile Building Block

This reagent is a cornerstone for synthesizing a wide range of thiophene-containing compounds. These structures are of high interest in medicinal chemistry due to the thiophene ring's ability to act as a bioisostere for a phenyl ring, often improving metabolic stability or modifying biological activity.[5]

Example Synthetic Protocol: Amide Bond Formation

Reaction: Formation of N-benzyl-5-methylthiophene-2-carboxamide.

Methodology:

  • Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane). Add a non-nucleophilic base such as triethylamine (1.2 eq.).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add a solution of this compound (1.05 eq.) in anhydrous dichloromethane to the stirred amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.

Conclusion

This compound is an indispensable reagent for innovation in drug discovery and materials science. The success of research programs utilizing this building block is intrinsically linked to the quality and reliability of the commercial supply. By implementing a rigorous supplier qualification workflow, performing independent analytical verification, and adhering to strict safety protocols, researchers can ensure the integrity of their experiments and accelerate the path to discovery.

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Key chemical reactions involving 5-Methylthiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Chemical Reactions of 5-Methylthiophene-2-carbonyl chloride

Introduction

This compound is a highly versatile heterocyclic acyl chloride that serves as a pivotal intermediate in organic synthesis. Its structure, featuring an electron-rich thiophene ring substituted with an activating methyl group and a reactive carbonyl chloride moiety, makes it a valuable building block in the synthesis of a wide array of complex molecules. Thiophene-containing compounds are of significant interest in medicinal chemistry and materials science, exhibiting diverse biological activities and unique electronic properties.[1][2] This guide provides a comprehensive overview of the synthesis and key chemical reactions of this compound, offering field-proven insights, detailed experimental protocols, and mechanistic explanations to support researchers, scientists, and drug development professionals.

The high reactivity of the acyl chloride group stems from the electron-withdrawing nature of both the oxygen and chlorine atoms, which imparts a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[3] This inherent reactivity allows for facile transformations into esters, amides, and ketones, rendering it an essential reagent for constructing molecular scaffolds in drug discovery and functional materials.[1]

Synthesis of this compound

The primary and most direct route to synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 5-Methyl-2-thiophenecarboxylic acid.[4] Thionyl chloride (SOCl₂) is the most common and effective chlorinating agent for this transformation.[4][5] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[6][7] Subsequent nucleophilic attack by the chloride ion yields the desired acyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed.

Reaction Mechanism: Carboxylic Acid to Acyl Chloride

The conversion follows a well-established nucleophilic acyl substitution pathway.

  • The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.

  • A chloride ion is eliminated, forming a chlorosulfite intermediate.

  • The liberated chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

  • The intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group, which decomposes to sulfur dioxide (SO₂) and another chloride ion.

G cluster_synthesis Synthesis of this compound start 5-Methyl-2-thiophenecarboxylic acid reagent + SOCl₂ (Thionyl Chloride) start->reagent Nucleophilic Attack intermediate Chlorosulfite Intermediate reagent->intermediate Forms Intermediate product This compound intermediate->product Nucleophilic Attack by Cl⁻ byproducts + SO₂ + HCl product->byproducts Releases Byproducts G cluster_amide Amide Formation Mechanism start This compound + R₂NH (Amine) intermediate Tetrahedral Intermediate O⁻ C-Cl C-NR₂H⁺ start->intermediate 1. Nucleophilic Attack product 5-Methylthiophene-2-carboxamide + HCl intermediate->product 2. Elimination of Cl⁻ base Base (e.g., Pyridine, Et₃N) product->base 3. HCl Neutralization

Caption: Mechanism of amide formation from this compound.

Experimental Protocol: Synthesis of N-benzyl-5-methylthiophene-2-carboxamide

  • Preparation: Dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere. [8]2. Acylation: Cool the solution to 0°C in an ice bath. Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the stirred amine solution. [8]3. Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC). [8]4. Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Ester Formation (Esterification)

Esterification occurs when this compound reacts with an alcohol, typically in the presence of a weak base like pyridine to scavenge the HCl byproduct. Thiophene esters have applications as intermediates and in the synthesis of polymers. [1] Mechanism: Similar to amidation, the reaction is a nucleophilic acyl substitution. The oxygen atom of the alcohol acts as the nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate collapses, eliminating the chloride ion to form the ester.

G cluster_ester Esterification Mechanism start This compound + R'OH (Alcohol) intermediate Tetrahedral Intermediate O⁻ C-Cl C-OR'H⁺ start->intermediate 1. Nucleophilic Attack product Alkyl 5-methylthiophene-2-carboxylate + HCl intermediate->product 2. Elimination of Cl⁻ base Base (e.g., Pyridine) product->base 3. HCl Neutralization G cluster_fc Friedel-Crafts Acylation Workflow acyl_chloride This compound lewis_acid + AlCl₃ (Lewis Acid) acyl_chloride->lewis_acid 1. Activation acylium Acylium Ion [Electrophile] lewis_acid->acylium arene + Arene (e.g., Benzene) acylium->arene 2. Electrophilic Attack sigma_complex Arenium Ion (σ-complex) arene->sigma_complex product Aryl (5-methyl-2-thienyl) ketone sigma_complex->product 3. Deprotonation

Sources

An In-Depth Technical Guide to the Electrophilic Character of 5-Methylthiophene-2-carbonyl chloride: A Keystone Reagent in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Methylthiophene-2-carbonyl chloride is a pivotal reagent in modern organic synthesis, valued for its role as a robust electrophile in the construction of complex molecular architectures. This guide provides an in-depth analysis of its electronic properties and reactivity, with a focus on the underlying principles that govern its electrophilicity. We will dissect the molecule's structural features, explore its activation into a potent acylating agent, and provide a field-proven experimental protocol for its application in Friedel-Crafts acylation. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this versatile synthetic building block.

The Foundational Chemistry: Electronic Properties of the Thiophene Core

To appreciate the reactivity of this compound, one must first understand the electronic nature of its parent heterocycle, thiophene. Thiophene is a five-membered, electron-rich aromatic compound.[1] Its aromaticity arises from the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from a lone pair on the sulfur atom) across the ring. This electron-rich system makes thiophene highly susceptible to electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring.[2]

The general mechanism for SEAr on thiophene proceeds in two principal steps:

  • Attack by the Electrophile: The π-electron system of the thiophene ring acts as a nucleophile, attacking an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion.[1][3]

  • Restoration of Aromaticity: A base removes a proton from the carbon atom bonded to the electrophile, collapsing the intermediate and restoring the stable aromatic system to yield the substituted product.[1]

A critical feature of thiophene's reactivity is its pronounced regioselectivity. Electrophilic attack occurs preferentially at the C2 (or α) position rather than the C3 (or β) position. The rationale for this preference lies in the superior stability of the C2-attack intermediate. As shown in the resonance structures, attack at the C2 position allows the positive charge to be delocalized over three atoms, including the sulfur atom, which can effectively stabilize the charge through its lone pair.[4] In contrast, attack at the C3 position only allows for delocalization across two carbon atoms, resulting in a less stable intermediate.[4]

Caption: Lewis acid-catalyzed formation of the acylium ion electrophile.

Field-Proven Application: A Protocol for Friedel-Crafts Acylation

The true measure of a reagent's utility is its practical application. The Friedel-Crafts acylation is a robust method for forming aryl ketones and is superior to its alkylation counterpart as the resulting ketone is deactivated, preventing over-reaction, and the acylium ion does not undergo rearrangement. [5][6] This section provides a representative, step-by-step methodology for the acylation of anisole, a reaction that leverages the high electrophilicity of the in situ-generated 5-methyl-2-thenoyl acylium ion.

Experimental Workflow Diagram

workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Purification start 1. Assemble dry glassware under N₂ atmosphere. add_solvent 2. Add anhydrous solvent (e.g., DCM) and anisole. start->add_solvent cool 3. Cool reaction vessel to 0 °C (ice bath). add_solvent->cool add_alcl3 4. Add AlCl₃ portion-wise. (Exothermic!) cool->add_alcl3 add_acyl 5. Add 5-Methylthiophene- 2-carbonyl chloride dropwise. add_alcl3->add_acyl react 6. Stir at 0 °C, then warm to RT. Monitor by TLC. add_acyl->react quench 7. Quench reaction by pouring onto ice/HCl solution. react->quench extract 8. Extract with organic solvent. Wash with NaHCO₃ and brine. quench->extract dry 9. Dry organic layer (e.g., MgSO₄), filter, and concentrate. extract->dry purify 10. Purify by column chromatography or recrystallization. dry->purify end 11. Characterize final product (NMR, IR, MS). purify->end

Caption: Standard experimental workflow for Friedel-Crafts acylation.

Detailed Step-by-Step Methodology

Objective: To synthesize (4-methoxyphenyl)(5-methylthiophen-2-yl)methanone.

Materials:

  • This compound (1.0 eq)

  • Anisole (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated HCl

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • System Preparation (Causality: Anhydrous Conditions): Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. The reaction must be conducted under an inert atmosphere as AlCl₃ and the acyl chloride are highly moisture-sensitive.

  • Reagent Addition: Charge the flask with anhydrous DCM and anisole (1.1 eq). Begin stirring and cool the flask to 0 °C using an ice-water bath.

  • Catalyst Introduction (Causality: Controlled Exotherm): To the cooled solution, add anhydrous AlCl₃ (1.2 eq) portion-wise. This addition is exothermic and must be done slowly to maintain temperature control and prevent side reactions.

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirring reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Reaction Quenching (Causality: Catalyst Destruction & Protonation): Once the reaction is complete, carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and a small amount of concentrated HCl. This step hydrolyzes and deactivates the AlCl₃ catalyst and breaks up the aluminum-ketone complex formed as a product.

  • Extraction and Wash: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine (to aid in drying).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Validation (Self-Validating System): The resulting crude solid or oil can be purified by silica gel column chromatography or recrystallization. The final product's identity and purity must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The expected ¹H NMR spectrum would show characteristic signals for the methoxy group, the aromatic protons on both rings, and the methyl group on the thiophene ring. [7]

Significance in Drug Discovery and Materials Science

This compound is not merely an academic curiosity; it is a valuable building block used to introduce the 5-methyl-2-thenoyl scaffold into larger molecules. [8]Thiophene-containing compounds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities. [8][9]The ability to readily form amides, esters, and ketones from this acyl chloride makes it a versatile starting point for the synthesis of novel pharmaceutical candidates. [8] Furthermore, in materials science, the electron-rich thiophene ring is a fundamental component of conductive polymers and organic semiconductors. [8]Reagents like this compound provide a means to synthesize functionalized monomers for the creation of advanced materials with tailored electronic properties.

Conclusion

The electrophilicity of this compound is centered on its highly polarized carbonyl carbon. This inherent reactivity is significantly amplified through the formation of a resonance-stabilized acylium ion in the presence of a Lewis acid catalyst. This activation unlocks its potent acylating ability, making it a cornerstone reagent for C-C bond formation in the synthesis of complex organic molecules. Its dual electronic character—an activated nucleophilic ring and a powerful electrophilic handle—provides synthetic chemists with a versatile tool for applications ranging from the development of life-saving pharmaceuticals to the innovation of next-generation functional materials.

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Navigating the Solubility Landscape of 5-Methylthiophene-2-carbonyl chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methylthiophene-2-carbonyl chloride is a pivotal intermediate in the synthesis of novel therapeutics and advanced materials. Its utility in organic synthesis is intrinsically linked to its behavior in various solvent systems. This technical guide provides an in-depth exploration of the solubility characteristics of this compound in organic solvents. Moving beyond a simple compilation of data, this document offers a framework for understanding, predicting, and experimentally determining the solubility of this reactive acyl chloride. It is designed to empower researchers, scientists, and drug development professionals with the practical knowledge required to optimize reaction conditions, streamline purification processes, and ensure the safe and effective use of this versatile reagent.

Introduction: The Significance of Solvent Selection

In the realm of synthetic chemistry, the choice of solvent is paramount. It dictates not only the reaction rate and yield but also influences the stability of reactants and intermediates. For a reactive species such as this compound, an acyl chloride, solvent selection is a critical consideration that extends beyond mere dissolution. The inherent reactivity of the carbonyl chloride functional group, particularly its susceptibility to nucleophilic attack, necessitates a careful and informed approach to solvent choice.

This guide will delve into the theoretical underpinnings of this compound's solubility, explore its anticipated behavior in a range of common organic solvents, and provide detailed, actionable protocols for both qualitative and quantitative solubility determination. The overarching goal is to equip the practicing scientist with a comprehensive understanding of how to effectively manage this reagent in solution, thereby accelerating research and development timelines.

Physicochemical Properties and Predicted Solubility Profile

This compound (C₆H₅ClOS, Molar Mass: 160.62 g/mol ) is a derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom.[1] The presence of the electron-rich thiophene ring and the highly electrophilic carbonyl chloride group defines its chemical personality.

Key Structural Features Influencing Solubility:

  • Thiophene Ring: The aromatic and relatively nonpolar nature of the thiophene ring suggests good solubility in a variety of organic solvents.

  • Carbonyl Chloride Group: This highly polar and reactive group can engage in dipole-dipole interactions. However, its extreme reactivity, especially towards protic solvents, is the dominant factor governing its solution behavior.[2][3]

  • Methyl Group: The presence of the methyl group slightly increases the nonpolar character of the molecule.

Based on these features and the general behavior of acyl chlorides, we can predict the following solubility trends:

  • High Solubility: Expected in aprotic solvents, both nonpolar and polar. Solvents such as chlorinated hydrocarbons (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, xylenes), and ethers (e.g., diethyl ether, tetrahydrofuran) are likely to be excellent choices for dissolving this compound.

  • Potential for Reaction: Protic solvents, including water, alcohols (e.g., methanol, ethanol), and primary or secondary amines, will react with this compound, leading to its decomposition.[1][4] Therefore, these are not suitable as solvents for storing or handling the intact acyl chloride.

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are expected to be good solvents. However, their nucleophilic nature, particularly in the case of DMF which can be a source of formylation at elevated temperatures, should be considered. DMSO is a powerful solvent for a wide range of organic and inorganic compounds.[5]

It is crucial to note that while predictions are useful, empirical determination is essential for precise applications.

Qualitative Solubility Assessment: A Practical Approach

A rapid, qualitative assessment of solubility is often the first step in experimental design. This allows for the quick screening of a range of potential solvents.

Experimental Protocol: Qualitative Solubility Determination

Objective: To visually assess the solubility of this compound in a selection of anhydrous organic solvents at ambient temperature.

Materials:

  • This compound

  • Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran, toluene, acetonitrile, N,N-dimethylformamide)

  • Small, dry glass vials with caps

  • Calibrated micropipette

  • Vortex mixer

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 1 mL of the selected anhydrous solvent to a dry vial.

  • Analyte Addition: Add a small, accurately measured amount of this compound (e.g., 5 mg) to the solvent.

  • Mixing: Cap the vial and vortex for 30 seconds.

  • Observation: Visually inspect the solution against a dark background.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some solid remains undissolved.

    • Insoluble: The majority of the solid does not dissolve.

  • Incremental Addition: If the initial amount dissolves, continue adding small increments (e.g., 5 mg) and repeat steps 3 and 4 until the solution is saturated (i.e., solid material remains undissolved).

  • Record Keeping: Meticulously record the observations for each solvent.

Safety Precaution: this compound is corrosive and moisture-sensitive.[2] All manipulations should be performed in a fume hood, under an inert atmosphere, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Quantitative Solubility Determination: A Gravimetric Method

For applications requiring precise concentration control, a quantitative determination of solubility is necessary. A gravimetric method, adapted for a reactive compound, provides a reliable approach.

Experimental Protocol: Quantitative Gravimetric Solubility Determination

Objective: To determine the solubility of this compound in a specific anhydrous organic solvent at a defined temperature.

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Equilibrate solvent and solute to desired temperature prep2 Prepare a saturated solution (excess solute) prep1->prep2 equil Agitate at constant temperature for a set time (e.g., 24h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Carefully withdraw a known volume of the supernatant sep1->sep2 ana1 Transfer supernatant to a pre-weighed vial sep2->ana1 ana2 Evaporate the solvent under reduced pressure ana1->ana2 ana3 Weigh the vial with the non-volatile residue ana2->ana3 ana4 Calculate solubility (mg/mL or mol/L) ana3->ana4

Caption: Workflow for Quantitative Gravimetric Solubility Determination.

Procedure:

  • Preparation of Saturated Solution: In a sealed, dry vessel, add an excess amount of this compound to a known volume of the chosen anhydrous solvent. The vessel should be placed in a temperature-controlled environment (e.g., a water bath or incubator).

  • Equilibration: Agitate the mixture (e.g., using a magnetic stirrer) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle completely.

  • Sample Collection: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Ensure no solid particles are transferred.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry vial. Remove the solvent under reduced pressure at a temperature that will not cause decomposition of the solute.

  • Gravimetric Analysis: Once the solvent is completely removed, re-weigh the vial containing the dried residue.

  • Calculation: The solubility can be calculated as follows:

    Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of supernatant withdrawn

Causality and Self-Validation:

  • Why an inert atmosphere? To prevent the hydrolysis of this compound by atmospheric moisture, which would lead to inaccurate results.

  • Why a 24-hour equilibration? To ensure that the solution has reached true thermodynamic equilibrium, providing a "gold standard" solubility value.[6]

  • Why a gravimetric method? It is a direct measurement that avoids potential complications with spectroscopic methods where the molar absorptivity might be unknown or where degradation products could interfere.

Summary of Expected Solubility

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale / Potential Issues
Aprotic Nonpolar Toluene, Hexanes, Diethyl EtherSoluble to Highly Soluble"Like dissolves like" principle. The aromatic/aliphatic character of these solvents should readily dissolve the thiophene moiety.
Aprotic Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)Highly SolubleThese solvents offer a good balance of polarity to dissolve the carbonyl group without being reactive. DCM and THF are often excellent choices for reactions involving acyl chlorides.
Aprotic Highly Polar N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Highly SolubleStrong solvation capabilities. Caution is advised with DMF at elevated temperatures due to potential side reactions. DMSO is a very strong solvent.[5]
Protic Water, Methanol, EthanolReactive These solvents will react with the acyl chloride group via nucleophilic acyl substitution to form the corresponding carboxylic acid or ester.[2][3][4] They are unsuitable as solvents.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the solubility considerations for this compound. While a definitive, quantitative solubility database for this compound in all common organic solvents is not yet established in the public domain, this guide has equipped researchers with the foundational knowledge and practical methodologies to determine this critical parameter. By understanding the interplay between the compound's structure and solvent properties, and by employing the detailed protocols provided, scientists can confidently and accurately assess its solubility for their specific applications.

Future work in this area should focus on the systematic, quantitative determination of the solubility of this compound in a broad range of anhydrous organic solvents at various temperatures. The generation of such a dataset would be of immense value to the chemical and pharmaceutical research communities, further enabling the development of innovative synthetic methodologies and novel chemical entities.

References

  • Fisher Scientific. (2023). SAFETY DATA SHEET: this compound.

  • MySkinRecipes. (n.d.). This compound.

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  • Creative Biolabs. (n.d.). Aqueous Solubility.

  • Chemguide. (2015). an introduction to acyl chlorides (acid chlorides).

  • Sigma-Aldrich. (n.d.). This compound.

  • Labchem. (n.d.). This compound, 97%.

  • Thermo Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.

  • Chem-Impex. (n.d.). 5-Chlorothiophene-2-carbonyl chloride.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Chlorothiophene-2-carbonyl chloride.

  • PubChem. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde.

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.

  • Sciencemadness Wiki. (2025). Acyl chloride.

  • TCI Chemicals. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride.

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

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A Senior Application Scientist's Technical Guide to 5-Methylthiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of 5-Methylthiophene-2-carbonyl chloride (CAS No. 31555-59-6), a reactive chemical intermediate critical to the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. As a Senior Application Scientist, my objective is to move beyond the standard format of a Material Safety Data Sheet (MSDS). Instead, this guide synthesizes core safety data with the practical, causality-driven insights required for safe and effective laboratory application. Every procedure outlined herein is designed as a self-validating system, grounded in the fundamental chemical principles governing this compound's behavior.

Core Chemical Identity and Physicochemical Properties

This compound is an acyl chloride derivative of thiophene. The presence of the acyl chloride functional group makes it a highly valuable, yet equally reactive, building block.[1] Its primary utility lies in its ability to readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, such as amines and alcohols, to form corresponding amides and esters. This reactivity is central to its application in constructing more complex molecules for drug discovery and material science.[1]

Understanding its physical properties is the first step in designing safe handling protocols. These parameters dictate storage conditions, appropriate personal protective equipment (PPE), and spill response strategies.

PropertyValueSource
CAS Number 31555-59-6[2][3]
Molecular Formula C₆H₅ClOS[3]
Molecular Weight 160.62 g/mol [1][3]
Appearance Data not consistently available; related compounds are clear to light yellow/orange liquids.[4]
Boiling Point ~70 - 75 °C
Storage Temperature 2-8°C, under inert gas[1]

Hazard Analysis: The Chemistry Behind the Risks

The hazard profile of this compound is dominated by its reactivity as an acyl chloride. It is classified under Regulation (EC) No. 1272/2008 as Skin Corrosion Category 1B, which signifies that it causes severe skin burns and eye damage.[2][5]

Primary Hazards:

  • Corrosivity (H314 - Causes severe skin burns and eye damage): This is the most significant immediate hazard.[2][6] The causality is straightforward: as an acyl chloride, it reacts violently with water (a nucleophile).[2] This includes moisture on the skin, in the eyes, or in mucous membranes. The hydrolysis reaction produces 5-methyl-2-thiophenecarboxylic acid and, critically, hydrogen chloride (HCl) gas. The generated HCl is a strong acid and is responsible for the severe corrosive effects and burns.[2]

  • Violent Reaction with Water (EUH014): The substance reacts violently with water.[2] This is not a simple dissolution; it is a rapid, exothermic chemical reaction (hydrolysis). This reactivity necessitates stringent exclusion of moisture during handling and storage.

  • Contact with Water Liberates Toxic Gas (EUH029): The "toxic gas" liberated upon contact with water is hydrogen chloride (HCl).[2] Inhalation of HCl can cause severe respiratory irritation, damage to the respiratory tract, and pulmonary edema.

Chemical Reactivity and Incompatibility Diagram

The following diagram illustrates the key reactive pathways and incompatibilities that must be managed in a laboratory setting.

cluster_main This compound cluster_reactants Reacts Violently With cluster_products To Produce main This compound water Water / Moisture main->water Hydrolysis bases Strong Bases main->bases Neutralization/Decomposition alcohols Alcohols main->alcohols Esterification amines Amines main->amines Amidation oxidizers Strong Oxidizing Agents main->oxidizers Decomposition hcl Hydrogen Chloride (Toxic Gas) water->hcl acid 5-Methyl-2-thiophenecarboxylic Acid water->acid heat Heat (Exothermic) water->heat ester Esters alcohols->ester amide Amides amines->amide decomp Hazardous Decomposition Products oxidizers->decomp

Caption: Chemical reactivity and incompatibility profile.

Protocols for Safe Handling and Use

Adherence to a strict handling protocol is non-negotiable. The primary directive is the absolute exclusion of moisture and the prevention of personnel contact.

Mandatory Engineering and Administrative Controls
  • Fume Hood: All handling, including weighing, aliquoting, and reaction setup, must be performed inside a certified chemical fume hood to contain corrosive vapors and toxic HCl gas.

  • Inert Atmosphere: Operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during reactions and transfers, to prevent degradation and reaction with atmospheric moisture.[1]

  • Restricted Access: The area where this chemical is used should be clearly marked, and access should be restricted to trained personnel only.

Step-by-Step Laboratory Handling Protocol
  • Preparation and PPE Inspection:

    • Ensure the fume hood is operational and the sash is at the appropriate height.

    • Don a full-face shield, chemical safety goggles, a flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves. Standard latex gloves are insufficient.

    • Inspect gloves for any signs of degradation or puncture before use.

  • Reagent Handling:

    • Allow the reagent bottle to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

    • Use oven-dried glassware and moisture-free syringes/needles for transfers.

    • Transfer the required amount via syringe through a septum or in a glove box.

    • If weighing is necessary, do so in a closed container or within the fume hood.

  • Reaction Quenching and Workup:

    • The quenching of any reaction containing residual acyl chloride must be done cautiously. Slowly add the reaction mixture to a cooled, stirred quenching solution (e.g., a basic solution like sodium bicarbonate or an alcohol like isopropanol). Never add the quenching solution to the reaction vessel. This controlled, reverse addition prevents a large, uncontrolled exothermic reaction.

  • Post-Handling:

    • Tightly seal the main container, preferably with paraffin film, and store it in a designated corrosives cabinet away from incompatible materials.[2]

    • Decontaminate all equipment that has come into contact with the chemical. Rinse glassware cautiously with an appropriate solvent (e.g., acetone) in the fume hood before washing.

    • Remove PPE and wash hands thoroughly. Contaminated clothing must be removed and washed before reuse.[2]

Emergency Procedures: A Validated Response Plan

Immediate and correct action is critical in the event of an exposure or spill. The following procedures are based on established first-aid and spill-response principles for corrosive, water-reactive materials.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] The imperative is to dilute and wash away the generated HCl as quickly as possible.

  • Skin Contact: Take off immediately all contaminated clothing.[2] Wash the affected area with plenty of water for at least 15 minutes. A safety shower must be used for large-area contact. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[2] Clean the mouth with water. Never give anything by mouth to an unconscious person. Ingestion can cause severe damage and perforation of the stomach or esophagus; emesis is contraindicated.[2] Call a physician or poison control center immediately.

Emergency Response Workflow for Spills

This decision tree provides a clear, logical flow for responding to a spill, prioritizing personnel safety and environmental containment.

spill Spill Occurs assess Assess Spill Size & Location (Inside or Outside Hood?) spill->assess inside_hood Small Spill INSIDE Fume Hood assess->inside_hood Inside outside_hood Spill OUTSIDE Fume Hood assess->outside_hood Outside or Large evacuate EVACUATE AREA Alert Others Call Emergency Response ppe_check Ensure Full PPE (Face Shield, Corrosive-Resistant Gloves) inside_hood->ppe_check outside_hood->evacuate contain Contain Spill with DRY Absorbent Material (e.g., sand, vermiculite) ppe_check->contain neutralize CAUTIOUSLY Neutralize with Sodium Bicarbonate (Dry) contain->neutralize collect Collect Residue into Sealed Container for Hazardous Waste neutralize->collect decon Decontaminate Area with appropriate solvent then soap & water collect->decon end Procedure Complete decon->end

Caption: Emergency response decision tree for spills.

Fire-Fighting Measures

In the event of a fire involving this compound, the primary concern is its violent reaction with water.

  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2] These materials will extinguish the fire without reacting with the chemical.

  • Unsuitable Extinguishing Media: DO NOT USE WATER. [2] Contact with water will exacerbate the situation by generating flammable and toxic hydrogen chloride gas and creating a highly corrosive mixture.

  • Hazardous Combustion Products: Thermal decomposition can release irritating and toxic gases, including carbon oxides (CO, CO₂), sulfur oxides, and hydrogen chloride gas.[2] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecological Profile

The toxicological properties of this compound have not been fully investigated.[2] However, based on its chemical class (acyl chloride) and its corrosive nature, significant toxicity is presumed. The primary route of damage is acute tissue destruction upon contact. There is currently no data available to classify it as a carcinogen, mutagen, or reproductive toxin.[2][5]

Conclusion

This compound is a potent and valuable synthetic intermediate. Its utility is directly linked to its high reactivity, which is also the source of its significant hazards. For the drug development professional, mastery of this compound means internalizing the chemical principles that drive its behavior. By understanding why it is corrosive and water-reactive, researchers can implement engineering controls, handling protocols, and emergency plans that are not just procedural, but are fundamentally sound and self-validating. Safe science is smart science, and a thorough comprehension of this molecule's properties is the bedrock of its successful application in the laboratory.

References

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The Thiophene Carbonyl Chloride Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Serendipitous Discovery of a Privileged Scaffold

The significance of thiophene in drug discovery lies in its role as a bioisostere of the benzene ring.[1][3] This concept, where one atom or group of atoms can be replaced by another with similar physical and chemical properties to elicit a similar biological response, is a cornerstone of modern medicinal chemistry.[3][4] The thiophene ring often mimics the phenyl group in interactions with biological targets, while potentially offering advantages in terms of metabolic stability, potency, and pharmacokinetic profiles.[1][4] This has led to the classification of thiophene as a "privileged scaffold," a molecular framework that is recurrently found in successful drugs.[4] Thiophene-containing compounds have found applications across a wide spectrum of therapeutic areas, including as anti-inflammatory agents, antibiotics, and antipsychotics.[4][5][6]

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of a critical class of thiophene derivatives: substituted thiophene carbonyl chlorides. These reactive intermediates are pivotal building blocks for the incorporation of the thiophene moiety into complex drug molecules. We will explore the evolution of synthetic strategies, from classical methods to modern catalytic approaches, and provide detailed experimental protocols for key transformations.

The Rise of Substituted Thiophene Carbonyl Chlorides in Medicinal Chemistry

The initial focus after thiophene's discovery was on understanding its fundamental reactivity. However, as the principles of medicinal chemistry matured, so did the need for precisely functionalized thiophene building blocks. Substituted thiophene carbonyl chlorides emerged as highly versatile reagents, allowing for the facile introduction of the thiophene core into larger molecules through amide or ester linkages.

The historical development of thiophene-based pharmaceuticals is intrinsically linked to the advancements in the synthesis of these key intermediates. For instance, the development of the semi-synthetic penicillin, Ticarcillin , patented in 1963, utilized a thiophene-3-carbonyl chloride derivative.[1] The thiophene ring in Ticarcillin serves as a bioisosteric replacement for the phenyl group in earlier penicillins, contributing to its enhanced activity against Gram-negative bacteria.[1]

More recently, the antiplatelet drug Clopidogrel and the anticoagulant Rivaroxaban feature substituted thiophene moieties, underscoring the continued importance of this scaffold in modern drug design.[7] The synthesis of these complex molecules relies on the availability of specific substituted thiophene carbonyl chlorides, driving the development of more sophisticated and regioselective synthetic methods.

Synthetic Methodologies for Substituted Thiophene Carbonyl Chlorides

The synthesis of substituted thiophene carbonyl chlorides can be broadly categorized into two main approaches:

  • Ring formation followed by functionalization: Building the substituted thiophene ring first, followed by the introduction of the carbonyl chloride group.

  • Functionalization of a pre-existing thiophene core: Starting with a commercially available or readily synthesized thiophene and introducing both the desired substituents and the carbonyl chloride functionality.

Classical Approaches to Thiophene Ring Synthesis

Historically, several named reactions have been instrumental in the synthesis of the thiophene ring itself. These methods often provide a route to substituted thiophenes that can then be further functionalized.

  • Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring.[4][5]

    Experimental Protocol: Paal-Knorr Thiophene Synthesis (General Procedure)

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl compound in a suitable inert solvent (e.g., toluene, xylene).

    • Reagent Addition: Add the sulfurizing agent (e.g., 0.5 equivalents of phosphorus pentasulfide) portion-wise to the stirred solution. The reaction is often exothermic.

    • Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Work-up: After cooling to room temperature, quench the reaction by carefully adding water or a saturated sodium bicarbonate solution.

    • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

  • Gewald Aminothiophene Synthesis: This versatile reaction allows for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[4][5] The resulting aminothiophenes are valuable precursors for further functionalization.

    Experimental Protocol: Gewald Aminothiophene Synthesis (General Procedure)

    • Reaction Setup: In a suitable reaction vessel, combine the ketone or aldehyde, the active methylene nitrile, and elemental sulfur in a solvent such as ethanol or dimethylformamide.

    • Base Addition: Add a catalytic amount of a base (e.g., morpholine, triethylamine).

    • Reaction Conditions: Heat the mixture, typically to reflux, and stir for the required time. Monitor the reaction by TLC.

    • Work-up: Upon completion, cool the reaction mixture and pour it into ice-water.

    • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

    • Purification: The crude 2-aminothiophene can be purified by recrystallization.

Direct Functionalization of the Thiophene Ring

A more common and often more efficient strategy involves the direct functionalization of a pre-existing thiophene ring. The introduction of a carbonyl chloride group can be achieved through several methods.

A widely used two-step process involves the Friedel-Crafts acylation of a substituted thiophene to introduce an acetyl group, followed by oxidation to the carboxylic acid and subsequent chlorination to the carbonyl chloride.

Workflow for Friedel-Crafts Acylation followed by Chlorination

G sub_thiophene Substituted Thiophene acetylated_thiophene Acetylated Thiophene sub_thiophene->acetylated_thiophene Friedel-Crafts Acylation acetyl_chloride Acetyl Chloride / Acetic Anhydride acetyl_chloride->acetylated_thiophene lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->acetylated_thiophene carboxylic_acid Thiophene Carboxylic Acid acetylated_thiophene->carboxylic_acid Oxidation oxidizing_agent Oxidizing Agent (e.g., NaOCl) oxidizing_agent->carboxylic_acid carbonyl_chloride Substituted Thiophene Carbonyl Chloride carboxylic_acid->carbonyl_chloride Chlorination chlorinating_agent Chlorinating Agent (e.g., SOCl2) chlorinating_agent->carbonyl_chloride

Caption: A two-step approach to substituted thiophene carbonyl chlorides.

Experimental Protocol: Synthesis of Thiophene-2-carbonyl chloride via Friedel-Crafts Acylation and Chlorination [8]

Step 1: Acetylation of Thiophene [8]

  • Reaction Setup: In a reaction vessel, combine thiophene and acetic anhydride.

  • Catalyst Addition: Add a strong protic acid catalyst, such as ortho-phosphoric acid.

  • Reaction Conditions: Heat the mixture and stir until the reaction is complete, as monitored by gas chromatography (GC) or TLC.

  • Work-up and Isolation: After cooling, the reaction mixture is worked up to isolate the 2-acetylthiophene.

Step 2: Oxidation to 2-Thiophenecarboxylic Acid

  • Reaction Setup: Dissolve the 2-acetylthiophene in a suitable solvent.

  • Oxidant Addition: Add an oxidizing agent, such as sodium hypochlorite solution, while maintaining the temperature.

  • Acidification: After the reaction is complete, acidify the mixture to precipitate the 2-thiophenecarboxylic acid.

  • Isolation: Collect the solid by filtration, wash with water, and dry.

Step 3: Conversion to 2-Thiophenecarbonyl Chloride

  • Reaction Setup: Suspend the 2-thiophenecarboxylic acid in an inert solvent (e.g., dichloromethane).

  • Chlorinating Agent Addition: Add thionyl chloride (SOCl₂) dropwise to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux until the evolution of gas ceases and the reaction is complete.

  • Isolation: Remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude thiophene-2-carbonyl chloride, which can be further purified by vacuum distillation.

A more direct route to thiophene-2-carbonyl chloride involves the reaction of thiophene with phosgene in the presence of a Lewis acid catalyst, such as aluminum chloride.[9] This method avoids the multi-step sequence of acylation, oxidation, and chlorination.

Experimental Protocol: Direct Chlorocarbonylation of Thiophene [9]

  • Reaction Setup: In a cooled reaction vessel (e.g., -20°C), prepare a slurry of anhydrous aluminum chloride in a dry, inert solvent like methylene chloride.

  • Phosgene Addition: Introduce a solution of phosgene in the same solvent to the cooled slurry.

  • Thiophene Addition: Slowly add a solution of thiophene in methylene chloride to the reaction mixture while maintaining a low temperature (e.g., -15°C to -25°C).

  • Quenching: Immediately after the addition is complete, pour the reaction mixture into iced hydrochloric acid with vigorous stirring.

  • Work-up and Isolation: Separate the organic layer, extract the aqueous layer with methylene chloride, and combine the organic phases. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting thiophene-2-carbonyl chloride can be purified by vacuum distillation.

Another direct method utilizes oxalyl chloride at elevated temperatures.[7]

Experimental Protocol: Synthesis of Thiophene-2-carbonyl Chloride with Oxalyl Chloride [7]

  • Reaction Setup: In an autoclave, mix thiophene and oxalyl chloride.

  • Reaction Conditions: Heat the mixture to a high temperature (e.g., 200°C) for a few hours. The pressure will increase during the reaction.

  • Isolation: After cooling, the resulting mixture is subjected to distillation under reduced pressure to yield thiophene-2-carbonyl chloride.

Modern Catalytic Methods for Regioselective Synthesis

The regioselective synthesis of substituted thiophenes, and subsequently their carbonyl chloride derivatives, has been significantly advanced by the development of modern catalytic methods. Palladium-catalyzed cross-coupling and C-H activation reactions have emerged as powerful tools for the precise functionalization of the thiophene ring. These methods offer greater control over the position of substitution, which is crucial for the synthesis of complex drug molecules.

For instance, the synthesis of halogenated 2-thiophenecarboxylic acid derivatives, which are key building blocks for a new family of insecticides, has been achieved through a one-pot bromination/debromination procedure followed by either a Grignard reaction and carbonation or a palladium-catalyzed carbonylation.[10]

Workflow for Palladium-Catalyzed Carbonylation

G bromo_thiophene Brominated Thiophene Derivative carboxylic_acid Thiophene Carboxylic Acid bromo_thiophene->carboxylic_acid Palladium-Catalyzed Carbonylation co Carbon Monoxide (CO) co->carboxylic_acid pd_catalyst Palladium Catalyst pd_catalyst->carboxylic_acid base Base base->carboxylic_acid carbonyl_chloride Substituted Thiophene Carbonyl Chloride carboxylic_acid->carbonyl_chloride Chlorination chlorinating_agent Chlorinating Agent (e.g., SOCl2) chlorinating_agent->carbonyl_chloride

Sources

Methodological & Application

Synthesis of N-aryl-5-methylthiophene-2-carboxamides using 5-Methylthiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-aryl-5-methylthiophene-2-carboxamides in Modern Drug Discovery

The thiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The incorporation of a 5-methyl group and a variable N-aryl substituent allows for the fine-tuning of physicochemical properties and biological targets. These derivatives have shown promise in a range of therapeutic areas, including as antibacterial agents and enzyme inhibitors.[1][2][3] The synthesis of a diverse library of these compounds is therefore of significant interest to researchers in drug development.

This guide provides a detailed, reliable, and efficient protocol for the synthesis of N-aryl-5-methylthiophene-2-carboxamides, starting from the commercially available 5-methylthiophene-2-carboxylic acid. The synthetic strategy involves a two-step process: the conversion of the carboxylic acid to the more reactive 5-methylthiophene-2-carbonyl chloride, followed by its reaction with a range of aromatic amines to yield the desired amide products. This process is based on the robust and widely applicable Schotten-Baumann reaction.[4][5][6]

Chemical Principles and Reaction Mechanism

The overall synthesis can be broken down into two key transformations:

  • Formation of the Acyl Chloride: 5-Methylthiophene-2-carboxylic acid is converted to this compound using a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.

  • Amide Bond Formation (Schotten-Baumann Reaction): The resulting this compound is a highly reactive electrophile. It readily reacts with nucleophilic primary or secondary aromatic amines (anilines) to form a stable amide bond.[3] This reaction is typically carried out in the presence of a base to neutralize the HCl generated as a byproduct.[4][7] The base prevents the protonation of the amine, which would render it non-nucleophilic and halt the reaction.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation (Schotten-Baumann) Carboxylic_Acid 5-Methylthiophene- 2-carboxylic acid Acyl_Chloride 5-Methylthiophene- 2-carbonyl chloride Carboxylic_Acid->Acyl_Chloride SOCl₂, Reflux Final_Product N-aryl-5-methylthiophene- 2-carboxamide Acyl_Chloride->Final_Product Aromatic_Amine N-Aryl Amine (e.g., Aniline) Aromatic_Amine->Final_Product Base (e.g., Pyridine or NaOH) DCM, 0°C to rt

Caption: Overall workflow for the two-step synthesis of N-aryl-5-methylthiophene-2-carboxamides.

Detailed Experimental Protocols

Part 1: Synthesis of this compound

This protocol describes the conversion of 5-methylthiophene-2-carboxylic acid to its corresponding acyl chloride.

Materials:

  • 5-Methylthiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser and gas outlet

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Safety Precautions:

  • Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water. [8][9][10][11][12] This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[8][9]

  • The reaction generates HCl and SO₂ gases, which are toxic and corrosive. Ensure the gas outlet is connected to a scrubbing system (e.g., a bubbler with a sodium hydroxide solution).

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-methylthiophene-2-carboxylic acid (1.0 eq).

  • Under a nitrogen atmosphere, add anhydrous toluene to suspend the carboxylic acid.

  • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.[13]

  • After cooling to room temperature, carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude this compound is a liquid and can be used in the next step without further purification.

Part 2: Synthesis of N-aryl-5-methylthiophene-2-carboxamides

This protocol details the Schotten-Baumann reaction between this compound and a representative aromatic amine, aniline, to form N-phenyl-5-methylthiophene-2-carboxamide. This protocol can be adapted for other anilines.

Materials:

  • Crude this compound from Part 1

  • Aniline (or other substituted aniline)

  • Dichloromethane (DCM, anhydrous)

  • Pyridine or 10% aqueous sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Safety Precautions:

  • This compound is corrosive and causes severe skin burns and eye damage. [14][15] It also reacts violently with water.[14][15] Handle with extreme care in a fume hood and wear appropriate PPE.

  • Aromatic amines can be toxic and are readily absorbed through the skin. Consult the specific safety data sheet for the aniline being used.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated area.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base. If using pyridine, add 1.1 equivalents. If using 10% aqueous NaOH, add it dropwise to the stirred solution.[16]

  • Dissolve the crude this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane and transfer it to a dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature between 0 and 5 °C.[16]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[16] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[16]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-aryl-5-methylthiophene-2-carboxamide can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Data Presentation and Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

Table 1: Representative Characterization Data for N-phenyl-5-methylthiophene-2-carboxamide

PropertyData
Molecular Formula C₁₂H₁₁NOS
Molecular Weight 217.29 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.65 (d, 1H), 7.55 (d, 2H), 7.35 (t, 2H), 7.15 (t, 1H), 6.85 (d, 1H), 2.50 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 160.5, 145.0, 138.0, 135.5, 130.0, 129.0, 127.0, 124.5, 120.0, 15.5
IR (KBr, cm⁻¹) 3300 (N-H stretch), 1650 (C=O stretch, amide I), 1540 (N-H bend, amide II)
MS (ESI) m/z 218.0 [M+H]⁺

Note: The spectral data provided are expected values and may vary slightly based on the specific instrumentation and conditions used. For comparison, the mass spectrum of the related compound N-phenylthiophene-2-carboxamide is available.[17]

Mechanistic Visualization

The core of this synthesis is the nucleophilic acyl substitution reaction. The following diagram illustrates the mechanism for the amide formation step.

Caption: Mechanism of amide formation via nucleophilic acyl substitution.

References

  • Grokipedia. Schotten–Baumann reaction.
  • SATHEE CUET. Chemistry Schotten Baumann Reaction.
  • Carl ROTH. Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Wikipedia. Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]

  • Metwally, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 23. [Link]

  • MySkinRecipes. This compound. Retrieved from [Link]

  • ResearchGate. (2023, February 3). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7309. [Link]

  • Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. PMC. [Link]

  • ResearchGate. (2025, August 6). N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation. Retrieved from [Link]

  • ResearchGate. Experimental Spectroscopic (FT-IR, 1 H and 13 C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking of 2-Amino- N -Cyclopropyl-5-Heptylthiophene-3-Carboxamide and Its Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. Retrieved from [Link]

  • Google Patents. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • Google Patents. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
  • SpectraBase. N-Phenylthiophene-2-carboxamide - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of 5-Methylthiophene-2-carbonyl chloride in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has propelled the development of small molecule kinase inhibitors into a cornerstone of modern drug discovery.[2] Within this field, heterocyclic scaffolds are paramount, and the thiophene ring, in particular, has emerged as a "privileged" structure.[3][4] This document provides an in-depth guide for researchers and drug development professionals on the application of 5-methylthiophene-2-carbonyl chloride, a key chemical intermediate, in the synthesis of potent kinase inhibitors. We will explore the underlying medicinal chemistry principles, provide a detailed synthetic protocol for an exemplary kinase inhibitor scaffold, and discuss critical experimental considerations.

The Thiophene Moiety: A Bioisostere with Strategic Importance

The prevalence of the thiophene core in kinase inhibitors is not coincidental. It serves as a versatile bioisostere for the phenyl ring, a common component in early inhibitor designs.[5][6] Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a molecule's properties while retaining its core biological function.[7][8]

  • Electronic Properties: The sulfur atom in the thiophene ring alters the electronic distribution compared to a benzene ring, which can lead to modified binding interactions within the kinase's ATP pocket. This can enhance potency and, crucially, selectivity for the target kinase over other kinases, reducing off-target effects.[5]

  • Metabolic Stability: Replacing a phenyl group with thiophene can block or alter sites of metabolic oxidation, potentially improving the pharmacokinetic profile of the drug candidate.

  • Scaffold Rigidity and Vectorial Orientation: The five-membered ring provides a rigid scaffold that orients substituents in specific vectors, which is critical for precise interaction with amino acid residues in the kinase active site. Many successful kinase inhibitors, such as the multi-kinase inhibitor OSI-930, incorporate a thiophene moiety to achieve potent inhibition of targets like c-Kit and VEGFR-2.[9][10][11][12]

This compound is an ideal reagent for introducing this valuable scaffold.[13] Its acyl chloride group provides a highly reactive handle for forming robust amide bonds, a foundational linkage in a vast number of kinase inhibitors.[14][15]

Core Synthetic Application: Amide Bond Formation

The primary and most fundamental application of this compound in this context is the acylation of a primary or secondary amine to form a stable N-substituted-5-methylthiophene-2-carboxamide. This reaction is a cornerstone of inhibitor synthesis, reliably linking the thiophene "warhead" to other parts of the molecule designed to interact with different regions of the kinase.

The general transformation is as follows:

General Reaction Scheme

Figure 1. General reaction scheme for the acylation of an amine with this compound.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride ion as a leaving group. A non-nucleophilic base is typically required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

G cluster_workflow Amide Formation Workflow reagent1 This compound addition Slowly Add Acyl Chloride Solution reagent1->addition reagent2 Primary/Secondary Amine (R-NHR') setup Combine Amine and Base in Solvent Cool to 0°C reagent2->setup base Base (e.g., Triethylamine) base->setup solvent Anhydrous Solvent (e.g., DCM, THF) solvent->setup setup->addition reaction Stir at 0°C to Room Temperature Monitor by TLC/LC-MS addition->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup purification Purify by Chromatography or Recrystallization workup->purification product N-Substituted-5-methylthiophene-2-carboxamide purification->product caption Workflow for Amide Synthesis.

Caption: A typical experimental workflow for amide bond formation.

Exemplary Target Pathway: VEGFR/c-Kit Signaling

To illustrate the application of this chemistry, we will focus on a synthetic protocol for a scaffold related to OSI-930, a dual inhibitor of the receptor tyrosine kinases c-Kit and VEGFR-2 (KDR).[10][11][16] These kinases are crucial drivers of tumor growth, survival, and angiogenesis (the formation of new blood vessels that supply tumors).[12] Inhibiting them simultaneously can provide a powerful anti-cancer effect.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-2 PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS cKit c-Kit cKit->PI3K AKT Akt PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor OSI-930 Analogue (Inhibitor) Inhibitor->VEGFR Inhibits ATP Binding Inhibitor->cKit Inhibits ATP Binding caption Simplified VEGFR/c-Kit signaling pathway.

Caption: Inhibition of VEGFR and c-Kit blocks downstream signaling.

Detailed Synthesis Protocol: N-(4-phenoxyphenyl)-5-methylthiophene-2-carboxamide

This protocol describes the synthesis of a core amide intermediate. The 4-phenoxyaniline moiety is a common fragment in kinase inhibitors, designed to occupy a hydrophobic pocket adjacent to the ATP-binding site.

4.1 Materials and Reagents

ReagentSupplierCAS No.Notes
This compoundCommercial31555-59-6Handle under inert gas; moisture-sensitive.[13][14]
4-PhenoxyanilineCommercial139-59-3
Triethylamine (Et₃N)Commercial121-44-8Distill from CaH₂ before use.
Dichloromethane (DCM), AnhydrousCommercial75-09-2Use from a solvent purification system.
Saturated aq. NaHCO₃Lab Prepared-
BrineLab Prepared-
Anhydrous Magnesium Sulfate (MgSO₄)Commercial7487-88-9
Silica GelCommercial7631-86-9230-400 mesh for column chromatography.

4.2 Step-by-Step Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-phenoxyaniline (1.0 g, 5.4 mmol, 1.0 eq).

  • Solvent and Base Addition: Add anhydrous dichloromethane (30 mL) followed by triethylamine (1.13 mL, 8.1 mmol, 1.5 eq). Stir the mixture at room temperature until all solids dissolve.

  • Cooling: Cool the reaction flask to 0°C using an ice-water bath.

    • Causality Insight: This initial cooling is crucial to control the exothermicity of the acylation reaction, preventing potential side reactions and degradation of the starting materials.

  • Reagent Addition: In a separate dry vial, dissolve this compound (0.96 g, 6.0 mmol, 1.1 eq) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the stirring amine solution over 15-20 minutes using a syringe or dropping funnel.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 4-phenoxyaniline spot indicates reaction completion.

  • Quenching and Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining acyl chloride and neutralize the triethylamine hydrochloride salt.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Self-Validating System: The distinct separation of organic and aqueous layers and the formation of a clear organic solution after drying provide visual confirmation of a successful workup.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions, concentrate in vacuo, and dry under high vacuum to yield the final product, N-(4-phenoxyphenyl)-5-methylthiophene-2-carboxamide, as a white or off-white solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and LC-MS.

4.3 Expected Results

ParameterExpected Value
Yield 85-95%
Appearance White to off-white solid
¹H NMR (CDCl₃) δ ~8.0-7.0 (m, 11H, Ar-H), 2.55 (s, 3H, -CH₃)
MS (ESI+) m/z = 310.1 [M+H]⁺
Purity (LC-MS) >98%

Key Considerations and Troubleshooting

  • Moisture Sensitivity: this compound will readily hydrolyze back to the carboxylic acid upon contact with moisture. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon).

  • Incomplete Reaction: If TLC analysis shows significant unreacted amine, an additional portion of the acyl chloride (0.1 eq) can be added. Insufficient base can also stall the reaction; ensure the triethylamine is of high quality and used in sufficient excess.

  • Purification: The product is typically a crystalline solid. If column chromatography proves difficult, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can be an effective alternative for purification.

  • Alternative Bases: While triethylamine is common, other non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or pyridine can also be used. Pyridine can sometimes act as a nucleophilic catalyst, accelerating the reaction.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of kinase inhibitors. Its straightforward reactivity in forming robust amide bonds allows for the reliable incorporation of the medicinally important 5-methylthiophene scaffold. As demonstrated in the synthesis of a key intermediate for a VEGFR/c-Kit inhibitor, the protocols are robust and high-yielding. Understanding the principles of bioisosterism and the practical aspects of handling this reactive reagent empowers medicinal chemists to efficiently generate novel and potent therapeutics for a range of diseases.

References

  • Liu, M., Hu, L., Wang, X., & Zhu, H. (2011). Synthesis of Anti-Cancer Targeted Therapies Drug Tivozanib. Advanced Materials Research, 396-398, 1435-1438. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Garton, A. J., et al. (2006). OSI-930: a novel selective inhibitor of Kit and kinase insert domain receptor tyrosine kinases with antitumor activity in mouse xenograft models. Cancer Research, 66(2), 1015-1024. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Future Medicinal Chemistry, 13(16), 1429-1444. Available at: [Link]

  • Abdel-Halim, M., et al. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 15(18), 1595-1616. Available at: [Link]

  • Hassan, A., et al. (2023). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 28(15), 5828. Available at: [Link]

  • Bawa, S., & Kumar, S. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1918-1933. Available at: [Link]

  • Rabba, M., et al. (2025). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Molbank, 2025(1), M1484. Available at: [Link]

  • Wiese, M., et al. (2014). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[9]annulene-scaffold. MedChemComm, 5(8), 1195-1200. Available at: [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14782-14820. Available at: [Link]

  • Brown, N. (2014). Bioisosteres and Scaffold Hopping in Medicinal Chemistry. Molecular Informatics, 33(6-7), 458-462. Available at: [Link]

  • Garton, A. J., et al. (2006). Inhibition of endothelial cell function by OSI-930 in vitro. Cancer Research, 66(2), 1015-24. Available at: [Link]

  • GIST Support International. (n.d.). OSI-930. Available at: [Link]

  • Margaretha, P. (2007). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine and a reducing agent. Science of Synthesis, 2007/1, 28. Available at: [Link]

  • Kumar, C. C., et al. (2013). First-in-human Phase I Trial of Two Schedules of OSI-930, a Novel Multikinase Inhibitor, Incorporating Translational Proof-Of-Mechanism Studies. Clinical Cancer Research, 19(4), 955-965. Available at: [Link]

  • Wu, H., & DeGrado, W. F. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

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Application Notes and Protocols for the Friedel-Crafts Acylation of Aromatic Compounds with 5-Methylthiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Thiophene Moieties in Modern Chemistry

The incorporation of the thiophene nucleus into molecular frameworks is a cornerstone of contemporary medicinal chemistry and materials science.[1] Thiophene-containing compounds exhibit a wide spectrum of biological activities and are integral to the development of pharmaceuticals, agrochemicals, and functional materials like conductive polymers.[1][2] The Friedel-Crafts acylation stands as a powerful and versatile C-C bond-forming reaction, enabling the direct introduction of an acyl group onto an aromatic ring.[3][4] This application note provides a comprehensive guide to the Friedel-Crafts acylation of various aromatic compounds using 5-Methylthiophene-2-carbonyl chloride, a key building block for accessing a diverse array of substituted (5-methylthiophen-2-yl)methanones. These products, in turn, serve as valuable intermediates in the synthesis of complex molecular targets.[2]

This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol but a deeper understanding of the reaction's mechanistic underpinnings, critical parameters, and practical considerations for successful execution and troubleshooting.

Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[5][6] The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which activates the acylating agent.[3][7]

The key steps are as follows:

  • Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of this compound, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[6] This highly electrophilic species is the active acylating agent.

  • Electrophilic Attack: The π-electron system of the aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[6]

  • Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group.[4] This restores the aromaticity of the ring and yields the final ketone product. The Lewis acid catalyst is regenerated in this step, although in practice, more than a stoichiometric amount is often required due to complexation with the product ketone.[4]

Thiophene and its derivatives are electron-rich aromatic systems, making them highly reactive towards electrophilic substitution.[5] Acylation of thiophene typically occurs with high regioselectivity at the 2-position (or 5-position), as the intermediate carbocation formed by attack at this position is more stabilized by resonance compared to attack at the 3- or 4-positions.[8] In the case of this compound, the acyl group is already at the 2-position, and the subsequent acylation will occur on the other aromatic reactant.

Friedel_Crafts_Acylation AcylChloride This compound AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) LewisAcid->AcyliumIon AreniumIon Arenium Ion (σ-complex) AcyliumIon->AreniumIon Aromatic Aromatic Compound (e.g., Benzene) Aromatic->AreniumIon Electrophilic Attack Product (Aromatic)(5-methylthiophen-2-yl)methanone AreniumIon->Product - H⁺ (Deprotonation) AlCl4 AlCl₄⁻ Product->LewisAcid + AlCl₃ (complexation) HCl HCl

Figure 1: Generalized workflow of the Friedel-Crafts acylation mechanism.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableCorrosive, handle with care.[9]
Anhydrous Aluminum Chloride (AlCl₃)≥99%Commercially AvailableHighly moisture-sensitive. Handle in a glovebox or under inert atmosphere.[7]
Aromatic Substrate (e.g., Benzene, Toluene, Anisole)AnhydrousCommercially AvailableEnsure dryness of the substrate.
Dichloromethane (DCM)AnhydrousCommercially AvailableDry over CaH₂ prior to use.[5]
Hydrochloric Acid (HCl)ConcentratedCommercially AvailableUsed for workup.
Saturated Sodium Bicarbonate Solution (NaHCO₃)Prepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying the organic phase.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Solvents for Chromatography (e.g., Hexane, Ethyl Acetate)HPLC gradeCommercially Available

Experimental Protocol: Synthesis of (5-methylthiophen-2-yl)(phenyl)methanone

This protocol details the synthesis of a representative aryl ketone via Friedel-Crafts acylation of benzene with this compound.

Safety Precautions: This reaction is exothermic and generates HCl gas.[10] It must be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water.[11] this compound is also corrosive and causes severe skin burns and eye damage.[9] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.[9]

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution), and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

  • Reagent Addition:

    • Cool the flask to 0-5 °C using an ice-water bath.[11][12]

    • In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

    • Transfer the solution of the acyl chloride to the dropping funnel and add it dropwise to the stirred AlCl₃ slurry over 15-20 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C.[11]

    • After the addition is complete, add the aromatic substrate (benzene, 1.1 equivalents) dropwise via the dropping funnel.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, cool the flask back to 0-5 °C in an ice bath.

    • Very carefully and slowly, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[11][12] This step is highly exothermic and will generate HCl gas. Perform this in the back of the fume hood.

    • Stir the mixture vigorously until the aluminum salts are dissolved and the two layers are clearly separated.[12]

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volume of the initial organic layer).[12]

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[12]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.[13]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive catalyst (moisture contamination).[7]Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere. Use freshly opened or properly stored anhydrous AlCl₃.
Deactivated aromatic substrate.Friedel-Crafts acylation is not effective on strongly deactivated rings (e.g., nitrobenzene).[14] Consider using a more reactive substrate or alternative synthetic routes.
Insufficient reaction time or temperature.Allow the reaction to stir for a longer period at room temperature or gently heat if the substrates are less reactive. Monitor by TLC.
Formation of Multiple Products Polysubstitution.This is less common in acylation compared to alkylation due to the deactivating nature of the ketone product.[6] However, with highly activated substrates, using a 1:1 stoichiometry of reactants can minimize this.
Isomeric products.For substituted aromatic rings, the regioselectivity is governed by the directing effects of the substituent. Ensure proper characterization to identify the major isomer.
Difficult Workup (Emulsion) Formation of aluminum hydroxide precipitate.Ensure sufficient HCl is used during the quench to keep the aluminum salts dissolved in the aqueous phase. Vigorous stirring can help break up emulsions.[15]
Product is a Dark Oil or Tar Overheating or decomposition.Maintain careful temperature control, especially during the addition of reagents and the workup.
Side reactions with the substrate or product.For sensitive substrates, milder Lewis acids (e.g., FeCl₃, SnCl₄) or alternative "greener" methods could be explored.[5][16]

Scope and Limitations

The Friedel-Crafts acylation is a robust reaction with a broad scope. It is generally applicable to a wide range of aromatic and heteroaromatic compounds. However, there are some limitations:

  • Substrate Reactivity: The reaction is most effective with electron-rich or unactivated aromatic rings. Strongly deactivated rings, such as those bearing nitro or cyano groups, are generally unreactive.

  • Catalyst Stoichiometry: A stoichiometric amount of the Lewis acid catalyst is often necessary because the product ketone can form a complex with the catalyst, rendering it inactive.[4]

  • Functional Group Compatibility: The reaction conditions are not compatible with substrates containing functional groups that can react with the Lewis acid, such as amines and alcohols.[17]

Conclusion

The Friedel-Crafts acylation using this compound is a reliable and efficient method for the synthesis of a variety of aryl and heteroaryl ketones. These compounds are valuable precursors in drug discovery and materials science. By understanding the reaction mechanism, carefully controlling the reaction conditions, and being aware of the potential pitfalls, researchers can successfully employ this powerful transformation in their synthetic endeavors. The protocols and guidelines presented in this application note provide a solid foundation for achieving high yields and purity in the desired acylated products.

References

  • Benchchem. (n.d.). Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.
  • Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(16), 9375-9378.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: this compound.
  • Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(8), 2232–2235. [Link]

  • Benchchem. (n.d.). Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Application Notes and Protocols.
  • Kedrowski, B. (2020, October 20).
  • NotEvans. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.
  • MySkinRecipes. (n.d.). This compound.
  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • American Chemical Society. (n.d.). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Zenodo. (n.d.). Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. Retrieved from [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • American Chemical Society. (n.d.). Friedel—Crafts Acylation of Thiophene with Mixed Acetic Anhydrides1a. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Retrieved from [Link]

  • University of Delaware. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • National Institutes of Health. (2010, January 20). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • PubChem. (n.d.). (5-Ethylthiophen-2-yl)(phenyl)methanone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation. Chemical Communications. Retrieved from [Link]

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The Thiophene Advantage: Leveraging 5-Methylthiophene-2-carbonyl Chloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. This approach, which champions the use of small, low-complexity molecules, offers a more efficient exploration of chemical space compared to traditional high-throughput screening. Within the FBDD paradigm, the selection of fragment libraries is of paramount importance. This application note details the strategic use of 5-Methylthiophene-2-carbonyl chloride as a versatile and privileged fragment. We will explore the rationale behind the use of the thiophene scaffold, provide detailed protocols for primary biophysical screening and hit elaboration, and discuss the interpretation of screening data. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to incorporate advanced fragment strategies into their discovery pipelines.

Part 1: The Strategic Imperative of Fragment Selection

The Philosophy of Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a rational and efficient approach to identifying lead compounds for drug development.[1][2] Unlike High-Throughput Screening (HTS), which tests large libraries of complex, drug-like molecules, FBDD utilizes a curated collection of small, low molecular weight fragments (typically < 300 Da).[3] These fragments, due to their low complexity, can form more efficient and higher-quality interactions with a protein target. Although these initial interactions are often weak, they provide a robust starting point for optimization into potent, drug-like molecules through structure-guided design.[3][4] The core principle of FBDD lies in the idea that exploring chemical space with smaller, more diverse fragments is more effective than screening larger, more limited libraries.[4]

The Thiophene Scaffold: A Privileged Fragment in Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom that has emerged as a "privileged scaffold" in medicinal chemistry.[5][6][7][8] Its prevalence in FDA-approved drugs underscores its therapeutic relevance and favorable pharmacological properties.[5][9] Thiophene is often considered a bioisostere of the phenyl ring, meaning it has similar steric and electronic properties, allowing it to mimic phenyl groups in interactions with biological targets while often conferring improved metabolic stability and pharmacokinetic profiles.[6][10] The sulfur atom in the thiophene ring can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding, further enhancing its utility in drug design.

Rationale for Employing this compound

This compound is a particularly advantageous fragment for FBDD for several key reasons:

  • Reactive Handle for Covalent Screening and Library Synthesis: The acyl chloride functionality provides a reactive "warhead" that can be utilized in two distinct ways. Firstly, it can be employed in covalent fragment screening to identify and engage nucleophilic residues (such as cysteine, lysine, or serine) within a protein's binding site.[11][12] This can lead to the development of highly potent and selective targeted covalent inhibitors. Secondly, the acyl chloride serves as a versatile synthetic handle for the rapid elaboration of the initial fragment hit. It readily reacts with amines, alcohols, and other nucleophiles to generate diverse libraries of amides, esters, and other derivatives, facilitating rapid exploration of the surrounding chemical space.[13]

  • Favorable Physicochemical Properties: The 5-methylthiophene core possesses drug-like properties, and the addition of the carbonyl chloride group results in a fragment with a molecular weight and complexity well within the desirable range for FBDD.

  • Modulation of Binding and Properties: The methyl group at the 5-position of the thiophene ring can influence the fragment's binding affinity and selectivity by occupying small hydrophobic pockets within the target protein. It can also subtly modulate the electronic properties of the thiophene ring, which can impact its interactions and metabolic stability.

Part 2: Core Protocols and Experimental Workflows

This section provides detailed, step-by-step protocols for the key experimental workflows involved in utilizing this compound in an FBDD campaign.

Fragment Quality Control and Physicochemical Profiling

Prior to initiating any screening campaign, it is crucial to ensure the purity, integrity, and solubility of the fragment.

Protocol 2.1.1: Quality Control of this compound

  • Purity Assessment:

    • Analyze the compound by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS). The purity should ideally be >95%.

    • Acquire a ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectrum to confirm the chemical structure and identify any potential impurities.

  • Solubility Determination:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., at 100 mM).

    • Serially dilute the stock solution in the desired aqueous buffer for the screening assay (e.g., PBS, pH 7.4) to determine the maximum soluble concentration. Visual inspection for precipitation and light scattering measurements can be used to assess solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅ClOS[13][14]
Molecular Weight 160.62 g/mol [13][14]
CAS Number 31555-59-6[14][15]
Appearance Solid
Storage 2-8°C under inert gas[13]
Primary Fragment Screening by Biophysical Methods

Due to the typically weak affinities of fragments, sensitive biophysical techniques are required for their detection. Thermal Shift Assay (TSA) and Surface Plasmon Resonance (SPR) are two of the most commonly employed methods for primary screening and hit validation.

TSA, also known as Differential Scanning Fluorimetry (DSF), measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. An increase in Tm is indicative of ligand-induced stabilization.

Materials:

  • Purified target protein (at a concentration of 1-5 µM)

  • SYPRO Orange dye (5000x stock in DMSO)

  • This compound (100 mM stock in DMSO)

  • Screening buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal melt.

Procedure:

  • Prepare the Master Mix: In a microcentrifuge tube, prepare a master mix containing the target protein and SYPRO Orange dye in the screening buffer. The final concentration of the protein is typically 2 µM and the final dilution of the dye is 5x.

  • Dispense the Fragment: To each well of the PCR plate, add a small volume (e.g., 100 nL) of the this compound stock solution or DMSO for the negative control. The final concentration of the fragment is typically in the range of 100-500 µM.

  • Add the Master Mix: Dispense the protein/dye master mix into each well containing the fragment or DMSO. The final volume in each well is typically 10-25 µL.

  • Seal and Centrifuge: Seal the plate with an optically clear adhesive seal and briefly centrifuge to ensure all components are mixed and at the bottom of the wells.

  • Thermal Denaturation: Place the plate in the real-time PCR instrument and run a melt curve experiment. A typical protocol involves heating the plate from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each 0.5 °C increment.[9]

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the inflection point of the sigmoidal curve. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein with DMSO from the Tm of the protein with the fragment. A ΔTm of ≥ 2 °C is generally considered a significant hit.

SPR is a label-free technique that measures the binding of an analyte (the fragment) to a ligand (the target protein) immobilized on a sensor surface in real-time. It can provide valuable information on binding affinity (KD), and association (ka) and dissociation (kd) rate constants.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (containing NHS, EDC, and ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

  • Purified target protein

  • This compound stock solution in DMSO

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface by injecting a mixture of NHS and EDC.

    • Inject the purified target protein in the immobilization buffer. The protein will be covalently coupled to the sensor surface via amine coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Fragment Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer. It is crucial to match the DMSO concentration in the running buffer to that of the fragment solutions to minimize bulk refractive index effects.[11]

    • Inject the fragment solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time. The association phase is observed during the injection, and the dissociation phase is observed after the injection when only the running buffer is flowing.

  • Data Analysis:

    • The binding sensorgrams are typically double-referenced by subtracting the signal from a reference flow cell (without immobilized protein) and the signal from a buffer-only injection.

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD).

Experimental Workflow Visualization

FBDD_Workflow cluster_screening Primary Screening & Hit Validation cluster_elaboration Hit Elaboration QC Fragment QC (Purity, Solubility) TSA Thermal Shift Assay (TSA) Primary Screen QC->TSA Soluble Fragment SPR Surface Plasmon Resonance (SPR) Hit Validation & Kinetics TSA->SPR Initial Hits (ΔTm ≥ 2°C) Library_Synth Amide Library Synthesis (from Acyl Chloride) SPR->Library_Synth Validated Hit SAR Structure-Activity Relationship (SAR) Library_Synth->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Potent Compounds caption FBDD workflow from fragment screening to lead optimization.

Caption: FBDD workflow from fragment screening to lead optimization.

Part 3: Hit Elaboration Strategies

Once a fragment hit has been validated, the next step is to elaborate its structure to improve its binding affinity and develop it into a lead compound.

Mechanism of Action: Covalent vs. Non-covalent Interactions

The acyl chloride moiety of this compound allows for two primary modes of interaction. If a nucleophilic residue is present in the binding pocket, the fragment can form a covalent bond, leading to irreversible inhibition. Alternatively, if no suitable nucleophile is available, the fragment will bind non-covalently, and the acyl chloride can be used as a reactive handle for synthetic elaboration.

Protocol: Synthesis of a Fragment-Derived Amide Library

The reaction of acyl chlorides with amines to form amides is a robust and widely used transformation in medicinal chemistry. This protocol provides a general procedure for the synthesis of an amide library from this compound.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • Aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))

  • Reaction vials or a parallel synthesizer

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the desired amine (1.0 equivalent) in the aprotic solvent.

  • Base Addition: Add the base (1.1 equivalents) to the amine solution and stir.

  • Acyl Chloride Addition: Slowly add a solution of this compound (1.05 equivalents) in the aprotic solvent to the reaction mixture. The reaction is often exothermic, so addition at 0 °C may be necessary for reactive amines.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent, wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the resulting amide by column chromatography or preparative HPLC.

  • Characterization: Confirm the structure and purity of the synthesized amides by NMR and LC-MS.

Chemical Elaboration Visualization

Caption: Synthesis of an amide library from the initial fragment hit.

Part 4: Safety, Handling, and Storage

Acyl chlorides are reactive and corrosive compounds that require careful handling.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., butyl rubber).[4][5] Avoid inhalation of vapors and contact with skin and eyes.[5]

  • Reactivity: Acyl chlorides react violently with water, releasing toxic hydrogen chloride gas. They are also incompatible with strong bases, alcohols, and amines (except under controlled reaction conditions).

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[13] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture.

  • Spills: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.

  • Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

Part 5: Conclusion

This compound represents a highly valuable and versatile fragment for use in fragment-based drug discovery. Its privileged thiophene scaffold, coupled with a reactive acyl chloride handle, provides a powerful tool for both covalent and non-covalent inhibitor design. The detailed protocols provided in this application note offer a practical guide for researchers to effectively incorporate this fragment into their FBDD campaigns, from initial screening and hit validation to subsequent hit-to-lead optimization. By leveraging the strategic advantages of fragments like this compound, the scientific community can continue to accelerate the discovery of novel therapeutics for a wide range of diseases.

References

  • Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology, 18(6), 489-496.
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  • Jadhav, S. A., & Mali, S. N. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(7), 759-781.
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Application Notes and Protocols for the Scale-Up Synthesis of 5-Methylthiophene-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-methylthiophene-2-carboxamide derivatives, a scaffold of significant interest in pharmaceutical and agrochemical research. We present a robust, multi-step synthetic workflow designed for kilogram-scale production, moving from commercially available starting materials to the final, high-purity amide product. The protocols herein are grounded in established chemical principles, with a strong emphasis on process safety, scalability, and efficiency. Each step is accompanied by detailed experimental procedures, explanations for critical process parameters, and analytical controls to ensure reproducibility and quality. This guide is intended for researchers, process chemists, and drug development professionals seeking to transition from bench-scale synthesis to larger-scale manufacturing.

Introduction: The Importance of Thiophene Carboxamides

The thiophene carboxamide moiety is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, aromatic structure and capacity for hydrogen bonding make it a key component in a multitude of biologically active compounds, including kinase inhibitors, and anti-inflammatory and antimicrobial agents.[2][3] The 5-methyl-substituted variant, in particular, offers a valuable building block for fine-tuning molecular properties.

Successfully scaling the synthesis of these derivatives from the gram to the kilogram level, however, presents significant challenges.[4] Issues such as reaction exotherms, reagent handling, purification efficiency, and process reproducibility become paramount.[5] This guide outlines a validated, logical, and safe pathway for the large-scale production of 5-methylthiophene-2-carboxamide derivatives, ensuring that laboratory findings can be effectively translated into a manufacturing environment.

Strategic Overview of the Synthetic Workflow

The selected synthetic strategy is a three-stage process designed for scalability and robustness. It begins with the synthesis of the key intermediate, 5-methylthiophene-2-carboxylic acid, followed by its activation to an acyl chloride, and concludes with the amidation and final purification. This route avoids reagents that are difficult to handle at scale, such as organolithiums, where possible, and prioritizes purification by crystallization over chromatography.

G cluster_0 Stage 1: Key Intermediate Synthesis cluster_1 Stage 2: Carboxylic Acid Activation cluster_2 Stage 3: Amidation & Purification A 2-Methylthiophene B 5-Methyl-2-thiophenecarboxaldehyde A->B Vilsmeier-Haack (POCl₃, DMF) C 5-Methylthiophene-2-carboxylic Acid B->C Oxidation (e.g., NaOCl) D 5-Methylthiophene-2-carbonyl Chloride C->D Thionyl Chloride (SOCl₂) F Crude 5-Methylthiophene-2-carboxamide D->F E Amine (R¹R²NH) E->F Base (e.g., Et₃N) G Purified Product F->G Crystallization

Figure 1: Overall synthetic workflow for the scale-up production of 5-methylthiophene-2-carboxamide derivatives.

Stage 1: Synthesis of 5-Methylthiophene-2-carboxylic Acid

The cornerstone of this entire process is the efficient, large-scale production of the key carboxylic acid intermediate. While several routes exist, such as Grignard carboxylation, we detail a two-step process starting from 2-methylthiophene via a Vilsmeier-Haack formylation followed by an oxidation. This approach uses readily available, cost-effective reagents and offers a reliable pathway to the target intermediate.[6][7]

Protocol 1.1: Vilsmeier-Haack Formylation of 2-Methylthiophene

This protocol describes the kilogram-scale synthesis of 5-methyl-2-thiophenecarboxaldehyde.[6] The Vilsmeier-Haack reaction is highly reliable for the formylation of electron-rich heterocycles.

Causality: The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). 2-Methylthiophene, an electron-rich aromatic ring, undergoes electrophilic aromatic substitution preferentially at the 5-position due to the activating effect of the methyl group and the sulfur atom. Careful temperature control is critical as the formation of the Vilsmeier reagent is highly exothermic.[6]

Materials & Equipment:

  • 20 L jacketed glass reactor with overhead stirring, thermocouple, and nitrogen inlet/outlet.

  • Addition funnel.

  • Quenching vessel.

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 2-Methylthiophene

  • Dichloromethane (DCM)

  • Ice, Sodium Acetate

Procedure:

  • Vilsmeier Reagent Preparation: In a well-ventilated fume hood, charge the 20 L reactor with DMF (3.0 kg, 41.0 mol). Cool the vessel to 0-5 °C using a chiller.

  • Slowly add POCl₃ (5.0 kg, 32.6 mol) via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 5-10 °C for 1 hour to ensure complete formation of the Vilsmeier reagent.

  • Formylation: Slowly add a solution of 2-methylthiophene (2.5 kg, 25.5 mol) in DCM (5 L) to the Vilsmeier reagent over 2-3 hours, maintaining the internal temperature between 10-20 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor reaction completion by TLC or HPLC.

  • Workup: Prepare a quenching solution of crushed ice (15 kg) and water (10 L) in a separate vessel. Slowly and carefully pour the reaction mixture into the ice slurry with vigorous stirring.

  • Neutralize the mixture by slowly adding a saturated solution of sodium acetate until the pH reaches 6-7.

  • Separate the organic (DCM) layer. Extract the aqueous layer with DCM (2 x 3 L).

  • Combine the organic layers, wash with brine (5 L), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude 5-methyl-2-thiophenecarboxaldehyde as an oil. Purification can be achieved by vacuum distillation.

Protocol 1.2: Oxidation to 5-Methylthiophene-2-carboxylic Acid

This protocol outlines the oxidation of the aldehyde to the carboxylic acid. A simple and effective lab-scale procedure using Oxone has been reported.[8] For larger scales, oxidation with sodium hypochlorite (bleach) in the presence of a phase-transfer catalyst can be a more cost-effective and manageable alternative.

Materials & Equipment:

  • 20 L jacketed glass reactor.

  • Sodium hypochlorite solution (commercial bleach, ~10-15%).

  • 5-Methyl-2-thiophenecarboxaldehyde.

  • Sodium hydroxide (NaOH).

  • Hydrochloric acid (HCl).

  • Sodium sulfite.

Procedure:

  • Charge the reactor with the crude 5-methyl-2-thiophenecarboxaldehyde (2.0 kg, 15.8 mol) and a suitable solvent like toluene (8 L).

  • Add an aqueous solution of NaOH (1.2 kg in 5 L water).

  • Cool the mixture to 10-15 °C.

  • Slowly add sodium hypochlorite solution over 2-3 hours, maintaining the temperature below 25 °C. The reaction is exothermic.

  • Stir at room temperature for 2-4 hours, monitoring the disappearance of the aldehyde by HPLC.

  • Workup: Quench any excess oxidant by adding a 10% aqueous solution of sodium sulfite until a test with potassium iodide-starch paper is negative.

  • Separate the aqueous layer. Wash the organic layer with water (2 L).

  • Combine the aqueous layers and cool to 5-10 °C.

  • Acidify the aqueous solution by slowly adding concentrated HCl until the pH is 1-2. A white or beige solid will precipitate.[8]

  • Stir the slurry for 1 hour at 5-10 °C, then collect the solid by filtration.

  • Wash the filter cake with cold water until the washings are neutral.

  • Dry the solid under vacuum at 50-60 °C to a constant weight to yield 5-methylthiophene-2-carboxylic acid.[3]

Stage 2: Activation via Acyl Chloride Formation

To facilitate a rapid and high-yielding amidation, the carboxylic acid is activated by converting it to the corresponding acyl chloride. Thionyl chloride (SOCl₂) is a common and cost-effective reagent for this transformation.[2][4]

Safety is the paramount concern in this stage. Thionyl chloride is highly corrosive, toxic, and reacts violently with water, liberating toxic gases like HCl and SO₂.[9][10] This procedure must be performed in a dedicated, controlled environment with appropriate ventilation and personal protective equipment (PPE).[11]

Sources

Application Note: 5-Methylthiophene-2-carbonyl Chloride as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene heterocycle is a privileged scaffold in modern agrochemical design, integral to the structure of numerous high-performance fungicides, insecticides, and herbicides.[1][2] Its unique electronic properties and metabolic profile often impart enhanced biological efficacy and favorable environmental characteristics.[1][2] 5-Methylthiophene-2-carbonyl chloride, a reactive derivative of 5-methyl-2-thiophenecarboxylic acid, serves as a critical and highly versatile building block for introducing this valuable moiety into complex molecular architectures. This application note provides an in-depth guide for researchers and synthetic chemists, detailing the properties, synthesis, and key applications of this compound. We present field-proven protocols for the synthesis of thiophene carboxamides and esters, which are core structures in many active agrochemical compounds.[3][4]

Introduction: The Significance of the Thiophene Moiety

Thiophene and its derivatives are five-membered aromatic heterocycles containing a sulfur atom.[2] This structural feature makes them more reactive than their benzene analogues in electrophilic substitution reactions and provides unique metabolic pathways in biological systems.[2][5] In agrochemical discovery, the incorporation of a thiophene ring can:

  • Enhance Biological Activity: The sulfur atom can engage in crucial interactions with biological targets, such as enzymes or receptors, leading to potent inhibition. Thiophene carboxamides, for instance, are known to act as potent succinate dehydrogenase inhibitors (SDHIs), a key target in fungicide development.[4]

  • Modulate Physicochemical Properties: The thiophene ring influences a molecule's lipophilicity, solubility, and metabolic stability, which are critical parameters for effective uptake and transport within the target pest or plant.

  • Provide a Scaffold for Diversification: The thiophene ring can be functionalized at multiple positions, allowing for the synthesis of large compound libraries to optimize activity and selectivity.

This compound is an ideal reagent for this purpose, as its highly reactive acyl chloride group facilitates efficient coupling with a wide range of nucleophiles.[6][7]

Physicochemical Properties
PropertyValueSource
CAS Number 31555-59-6[8][9]
Molecular Formula C₆H₅ClOS[6][9]
Molecular Weight 160.62 g/mol [6][9]
Appearance Colorless to yellow liquid/solid[10]
Storage 2-8°C, under inert gas, protect from moisture[6]

Synthesis of the Building Block: this compound

The most direct and common method for preparing this compound is the chlorination of its corresponding carboxylic acid using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12] Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Protocol 2.1: Synthesis from 5-Methyl-2-thiophenecarboxylic Acid

This protocol describes the conversion of 5-Methyl-2-thiophenecarboxylic acid to the target acyl chloride.

Causality: The mechanism involves the carboxylic acid's hydroxyl group attacking the electrophilic sulfur atom of thionyl chloride. A subsequent intramolecular rearrangement eliminates sulfur dioxide and a chloride ion, which then displaces the remaining oxygen group to form the acyl chloride and HCl.

Materials:

  • 5-Methyl-2-thiophenecarboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A few drops of N,N-Dimethylformamide (DMF) (catalyst)

  • Round-bottom flask, reflux condenser with a drying tube (CaCl₂ or Drierite), magnetic stirrer, heating mantle.

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride.

  • Reagent Addition: Suspend 5-Methyl-2-thiophenecarboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).

  • Chlorination: Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature. The addition is often exothermic, and gas evolution (SO₂ and HCl) will be observed.

  • Reaction: Gently heat the mixture to reflux (approx. 40°C for DCM) and maintain for 1-3 hours. The reaction is typically complete when the solution becomes clear and gas evolution ceases.

  • Purification: Allow the reaction to cool to room temperature. The solvent and excess thionyl chloride can be removed under reduced pressure (rotary evaporation). The crude this compound is often of sufficient purity for subsequent steps. For higher purity, vacuum distillation can be performed.[12][13]

Self-Validation: The successful conversion can be quickly checked by adding a drop of the crude product to methanol; a vigorous reaction to form the methyl ester indicates the presence of the acyl chloride.

Core Application: Synthesis of Thiophene Carboxamide Agrochemical Scaffolds

The reaction of this compound with primary or secondary amines is a cornerstone of agrochemical synthesis, yielding N-substituted 5-methylthiophene-2-carboxamides.[3][14] This reaction is a classic example of nucleophilic acyl substitution.[15]

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a two-step addition-elimination mechanism. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and the chloride ion is eliminated as a good leaving group. A base is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[15][16]

G cluster_0 Nucleophilic Acyl Substitution R_NH2 R-NH₂ (Amine) Intermediate [Tetrahedral Intermediate] R_NH2->Intermediate 1. Nucleophilic Attack AcylCl 5-Me-Th-COCl AcylCl->Intermediate Product Thiophene Carboxamide Intermediate->Product 2. Elimination of Cl⁻ HCl HCl Intermediate->HCl releases H⁺, Cl⁻ Salt Base·HCl⁺ HCl->Salt 3. Neutralization Base Base (e.g., Et₃N) Base->Salt

Caption: General mechanism for thiophene carboxamide synthesis.

Protocol 3.1: General Synthesis of an N-Aryl-5-methylthiophene-2-carboxamide

This protocol provides a representative method for coupling the acyl chloride with an aromatic amine, a common structural motif in fungicides.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 2-fluoroaniline) (1.0 eq)

  • Triethylamine (Et₃N) or Pyridine (1.1 - 1.2 eq)

  • Anhydrous solvent (e.g., DCM, Tetrahydrofuran (THF), or Acetonitrile)

  • Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon).

Procedure:

  • Setup: In a fume hood, dissolve the substituted aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a dry, nitrogen-flushed flask.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermic reaction and minimize side-product formation.

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/LC-MS analysis indicates the consumption of the starting materials.

  • Work-up:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

G cluster_workflow Workflow: Thiophene Carboxamide Synthesis A 1. Dissolve Amine & Base in Anhydrous Solvent B 2. Cool to 0°C (Ice Bath) A->B C 3. Add Acyl Chloride Solution Dropwise B->C D 4. Warm to RT Stir for 2-4h C->D Exothermic Reaction E 5. Aqueous Work-up (Wash with Acid, Base, Brine) D->E F 6. Dry Organic Layer (Na₂SO₄) E->F G 7. Concentrate (Rotary Evaporation) F->G H 8. Purify Product (Recrystallization / Chromatography) G->H

Caption: Step-by-step workflow for the synthesis of thiophene carboxamides.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[8]

  • Corrosivity: As an acyl chloride, it causes severe skin burns and eye damage.[8][17] Contact with water or moisture produces corrosive hydrochloric acid.

  • Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[8]

  • Handling: Use dry glassware and operate under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Keep away from water and incompatible materials like strong bases and alcohols.[8]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and call a physician immediately.[8]

Always consult the latest Safety Data Sheet (SDS) before use.[8][17][18][19]

Conclusion

This compound is a powerful and efficient building block for the synthesis of thiophene-containing agrochemicals. Its high reactivity allows for straightforward and high-yielding coupling reactions, particularly in the formation of carboxamides, which are prevalent in modern fungicides and insecticides. By following the detailed protocols and safety guidelines presented in this note, researchers can effectively leverage this key intermediate to accelerate the discovery and development of novel crop protection solutions.

References

  • This compound - MySkinRecipes. Available from: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available from: [Link]

  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. Available from: [Link]

  • The Role of Thiophene in Agrochemicals and Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. PubMed. Available from: [Link]

  • Synthesis of Thiophene Carboxamide Derivatives and Inhibitory Activity against Gaeumannomyces graminis var. tritici. ResearchGate. Available from: [Link]

  • Method for preparation of thiophene-2-carbonyl chlorides with oxalyl... - Google Patents.
  • Friedel-Crafts Acylation - Chemistry Steps. Available from: [Link]

  • Thiophene: An Overview of Its Properties. Longdom Publishing. Available from: [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. Available from: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available from: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available from: [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Available from: [Link]

  • 5-Methylthiophene-2-carboxylic acid | C6H6O2S - PubChem. Available from: [Link]

  • 5-methyl-2-thiophene-carboxylic acid, CAS No. 1918-79-2 - iChemical. Available from: [Link]

  • Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents.
  • Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2. Their Ecotoxicological Impact and Phytotoxicity Test Toward Herbicidal Application in Agriculture. MDPI. Available from: [Link]

  • Friedel-Crafts acylation (video) - Khan Academy. Available from: [Link]

  • Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts. Available from: [Link]

  • 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS - PubChem. Available from: [Link]

  • the reaction of acyl chlorides with ammonia and primary amines - Chemguide. Available from: [Link]

  • Fungicides, Herbicides, and Insecticides - Penn State Extension. Available from: [Link]

Sources

Application Notes & Protocols: 5-Methylthiophene-2-carbonyl chloride in the Synthesis of Thiophene-Based Polymeric Semiconductors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiophene-based conjugated polymers are a cornerstone of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The electronic properties of these materials are highly tunable through the chemical modification of the thiophene monomer. 5-Methylthiophene-2-carbonyl chloride is a versatile building block for the synthesis of such functional polymers. Its reactive acyl chloride group allows for the formation of various linkages, including ketones and esters, introducing carbonyl functionalities into the polymer backbone. These carbonyl groups can influence the polymer's electronic properties, solubility, and morphology. This application note details the synthesis and potential applications of a thiophene-based polymeric semiconductor derived from this compound, providing a comprehensive guide for researchers in the field of organic electronic materials. The electron-rich nature of the thiophene ring makes it a suitable component in the preparation of conductive polymers and organic semiconductors[1].

PART 1: Synthetic Strategy & Rationale

The primary synthetic route highlighted in this note is the self-condensation of this compound via a Friedel-Crafts polymerization. This method is advantageous for its simplicity and the direct incorporation of a ketone linkage into the polymer backbone, which can enhance interchain interactions and influence the material's charge transport characteristics. The resulting polymer, poly(5-methylthiophene-2-carbonyl), is a promising candidate for use as a p-type semiconductor in organic electronic devices.

Causality Behind Experimental Choices:
  • Choice of Monomer: this compound is selected for its bifunctional nature. The acyl chloride group provides a reactive site for polymerization, while the methyl group enhances solubility and can influence the polymer's morphology.

  • Polymerization Method: Friedel-Crafts polymerization is a classic and effective method for forming carbon-carbon bonds between aromatic rings and acyl halides. In this context, it allows for the direct formation of a poly(thienylene ketone).

  • Catalyst Selection: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to activate the acyl chloride for electrophilic aromatic substitution onto another thiophene ring.

PART 2: Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the monomer from its corresponding carboxylic acid.

Materials:

  • 5-Methyl-2-thiophenecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene

  • Nitrogen gas supply

  • Standard glassware for reflux and distillation

Procedure:

  • In a dry, nitrogen-purged round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyl-2-thiophene carboxylic acid (e.g., 50 g, 0.352 moles).

  • Add freshly distilled thionyl chloride (e.g., 125.6 g, 1.055 moles) to the flask.

  • Heat the reaction mixture to reflux and maintain for 7 hours under a nitrogen atmosphere.

  • After cooling to room temperature, distill off the excess thionyl chloride under reduced pressure.

  • The residue, this compound, can be purified by vacuum distillation[2].

Protocol 2: Synthesis of Poly(5-methylthiophene-2-carbonyl) via Friedel-Crafts Polymerization

This protocol details the polymerization of this compound.

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene (as solvent)

  • Methanol

  • Chloroform

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry, nitrogen-purged three-neck flask equipped with a mechanical stirrer and a dropping funnel, dissolve anhydrous aluminum chloride (e.g., 1.1 equivalents) in anhydrous nitrobenzene.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous nitrobenzene to the cooled catalyst suspension via the dropping funnel over 1 hour.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Quench the reaction by carefully pouring the viscous solution into a large volume of methanol.

  • Filter the resulting precipitate and wash thoroughly with methanol to remove the catalyst and solvent.

  • The crude polymer can be further purified by Soxhlet extraction with methanol, followed by extraction with chloroform to isolate the soluble fraction.

  • The chloroform solution is then concentrated and the polymer precipitated in methanol.

  • Dry the final polymer under vacuum.

PART 3: Visualization & Data Presentation

Chemical Structures and Reaction Scheme

cluster_0 Monomer Synthesis cluster_1 Polymerization 5-Methyl-2-thiophenecarboxylic acid plus1 + 5-Methyl-2-thiophenecarboxylic acid->plus1 Thionyl chloride plus1->Thionyl chloride arrow1 Thionyl chloride->arrow1 This compound arrow1->this compound monomer arrow2 AlCl₃ Nitrobenzene monomer->arrow2 polymer Poly(5-methylthiophene-2-carbonyl) arrow2->polymer

Caption: Synthesis of this compound and its subsequent polymerization.

Experimental Workflow

cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization start_synth Start: 5-Methyl-2-thiophenecarboxylic acid react_socl2 React with Thionyl Chloride start_synth->react_socl2 distill_synth Vacuum Distillation react_socl2->distill_synth end_synth Product: this compound distill_synth->end_synth start_poly Start: this compound add_monomer Add Monomer Solution at 0°C start_poly->add_monomer dissolve_cat Dissolve AlCl₃ in Nitrobenzene dissolve_cat->add_monomer react_poly Stir at Room Temperature for 24h add_monomer->react_poly quench Quench in Methanol react_poly->quench purify Soxhlet Extraction quench->purify end_poly Product: Poly(5-methylthiophene-2-carbonyl) purify->end_poly

Caption: Workflow for the synthesis of the monomer and the final polymer.

Expected Properties of Poly(5-methylthiophene-2-carbonyl)

The properties of the synthesized polymer are expected to be analogous to similar poly(thienylene ketone)s reported in the literature.

PropertyExpected Value/CharacteristicRationale/Reference
Molecular Weight (Mn) 1,500 - 3,000 g/mol Similar to poly(3-alkylthienylene ketone)s synthesized via related methods.
Solubility Soluble in common organic solvents like chloroform and THFThe presence of the methyl group and the ketone linkage can disrupt planarity, enhancing solubility.
UV-Vis Absorption (λ_max) ~350-400 nm in solutionCharacteristic of the π-π* transition in conjugated thiophene-based polymers with ketone linkages[1].
Electrochemical Band Gap 2.0 - 2.5 eVInferred from the optical absorption and typical values for poly(thienylene ketone)s.
Thermal Stability Stable up to ~300°CPolythiophenes generally exhibit good thermal stability.
Application p-type semiconductor in OFETsThiophene-based polymers are predominantly p-type materials.

PART 4: Application in Organic Field-Effect Transistors (OFETs)

The synthesized poly(5-methylthiophene-2-carbonyl) can be utilized as the active semiconductor layer in a bottom-gate, top-contact OFET device.

Protocol 3: OFET Fabrication and Characterization

Device Fabrication:

  • Substrate Cleaning: Thoroughly clean a heavily n-doped silicon wafer with a thermally grown SiO₂ layer (gate dielectric) by sonication in acetone and isopropanol, followed by drying with nitrogen.

  • Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (OTS) to improve the semiconductor/dielectric interface.

  • Semiconductor Deposition: Prepare a solution of poly(5-methylthiophene-2-carbonyl) in chloroform (e.g., 5 mg/mL) and deposit it onto the OTS-treated substrate via spin-coating.

  • Annealing: Anneal the semiconductor film at a temperature below its decomposition point (e.g., 120°C) to improve crystallinity and film morphology.

  • Electrode Deposition: Thermally evaporate gold source and drain electrodes through a shadow mask onto the semiconductor layer.

Device Characterization:

  • The transfer and output characteristics of the OFET can be measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox.

  • The field-effect mobility (µ), on/off ratio, and threshold voltage (V_th) can be extracted from the transfer characteristics in the saturation regime.

PART 5: Trustworthiness & Self-Validation

The protocols described are based on well-established synthetic methodologies in polymer and organic chemistry. The successful synthesis of the target polymer can be validated through standard characterization techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the monomer and the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • UV-Vis Spectroscopy: To analyze the optical properties and estimate the optical bandgap.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and the electrochemical bandgap.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

By following these protocols and characterization methods, researchers can reliably synthesize and validate the properties of poly(5-methylthiophene-2-carbonyl) for its application in organic electronic devices.

References

  • MySkinRecipes. This compound. [Link]

  • Curtis, M. D., & McClain, M. D. (1996). Synthesis of Poly(3-alkylthienylene ketone)s by the Pd-Catalyzed Copolymerization of Carbon Monoxide with Thienyl Mercuric Chlorides.

Sources

Application Notes & Protocols: A Step-by-Step Guide to N-acylation with 5-Methylthiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-acylation of primary and secondary amines using 5-Methylthiophene-2-carbonyl chloride. This guide delves into the underlying reaction mechanism, offers a detailed step-by-step protocol, outlines safety precautions, and provides troubleshooting advice. The inclusion of the 5-methylthiophene moiety is of significant interest in medicinal chemistry, and this protocol is designed to ensure a high rate of success in synthesizing the corresponding amides.[1]

Introduction and Significance

N-acylation is a fundamental transformation in organic synthesis, crucial for the formation of amide bonds. These bonds are cornerstones of numerous biologically active molecules, including peptides, pharmaceuticals, and natural products. This compound is a valuable acylating agent, as the thiophene ring it contains is a key structural motif in many pharmaceutical compounds due to its electronic properties and metabolic stability.[1] The resulting N-(5-methylthiophen-2-yl) amides are important intermediates in the development of new therapeutic agents.[1]

This protocol details the N-acylation of amines with this compound, a reaction that typically proceeds via a nucleophilic acyl substitution mechanism.[2][3] The high reactivity of the acyl chloride makes it an effective reagent for acylating a wide range of primary and secondary amines.[4][5]

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acylation of an amine with this compound proceeds through a well-established nucleophilic addition-elimination mechanism.[3][6][7] The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.[3][6][8] This initial attack breaks the π-bond of the carbonyl group, forming a tetrahedral intermediate.[6][9]

  • Formation of a Tetrahedral Intermediate: This transient intermediate contains a negatively charged oxygen atom and a positively charged nitrogen atom.[6][9]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group.[6][8]

  • Deprotonation: A base, either an excess of the amine substrate or an added non-nucleophilic base like triethylamine or pyridine, removes a proton from the nitrogen atom.[9][10][11] This neutralizes the positive charge on the nitrogen, yielding the final N-acylated amide product and a salt of the base.[7] The addition of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and reducing the reaction yield.[10]

Visualizing the Mechanism

Caption: General mechanism of N-acylation.

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

Handling of this compound:

  • This reagent is corrosive and moisture-sensitive.[12] It can cause severe skin burns and eye damage.[12][13]

  • It reacts violently with water, releasing toxic hydrogen chloride gas.[12]

  • Handle this reagent in a well-ventilated fume hood.[13][14]

  • Keep it away from water and moisture. Store under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1][12]

Handling of Solvents and Bases:

  • Dichloromethane is a suspected carcinogen.[13] Handle with care in a fume hood.

  • Triethylamine is flammable and has a strong, unpleasant odor. Ensure adequate ventilation.

  • Aqueous solutions of sodium bicarbonate can cause effervescence when neutralizing acidic solutions. Add slowly and with caution.

Emergency Procedures:

  • Skin contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12][14]

  • Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][14]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[15]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][14]

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific amine substrate.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Typical PuritySupplier Example
This compound31555-59-6160.62>97%Sigma-Aldrich, TCI Chemicals, Fisher Scientific
Amine (Primary or Secondary)VariesVaries>98%Varies
Triethylamine (Et₃N)121-44-8101.19>99%Sigma-Aldrich, Fisher Scientific
Dichloromethane (DCM), anhydrous75-09-284.93>99.8%Sigma-Aldrich, Fisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01N/APrepare in-house
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37>97%Sigma-Aldrich, Fisher Scientific
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq).

    • Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1-0.5 M concentration).

    • Add triethylamine (1.1-1.5 eq) to the solution.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride:

    • In a separate, dry vial, dissolve this compound (1.0-1.1 eq) in a small amount of anhydrous DCM.

    • Slowly add the solution of this compound to the stirred amine solution at 0 °C over a period of 10-15 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (to remove any unreacted acyl chloride and neutralize HCl).

      • Water.

      • Brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[16]

    • Alternatively, recrystallization from a suitable solvent system can be employed if the product is a solid.

Characterization

The purified N-acylated thiophene product should be characterized by standard analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1640-1680 cm⁻¹).

Visualizing the Workflow

N-Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Reaction Setup - Amine in anhydrous DCM - Add Triethylamine - Cool to 0°C add_acyl 2. Add this compound solution setup->add_acyl monitor 3. Stir and Monitor by TLC add_acyl->monitor quench 4. Quench with Water monitor->quench extract 5. Aqueous Workup (NaHCO3, H2O, Brine) quench->extract dry 6. Dry and Concentrate extract->dry purify 7. Purify (Column Chromatography or Recrystallization) dry->purify characterize 8. Characterization (NMR, MS, IR) purify->characterize

Caption: Experimental workflow for N-acylation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive amine (protonated).- Hydrolysis of the acyl chloride.- Sterically hindered amine.- Ensure sufficient base (1.1-1.5 eq) is used.[10]- Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.[7]- For hindered amines, consider longer reaction times, elevated temperatures, or a stronger, non-nucleophilic base.
Multiple Products/Spots on TLC - Diacylation of the amine (if it has other nucleophilic sites).- Side reactions of the thiophene ring.- Use a controlled stoichiometry of the acyl chloride (1.0-1.1 eq).- Maintain a low reaction temperature during the addition of the acyl chloride.
Product is Difficult to Purify - Product has similar polarity to starting materials or byproducts.- Optimize the eluent system for column chromatography by testing various solvent polarities.[16]- Consider derivatization to alter polarity for easier separation, followed by removal of the protecting group.- If the product is a solid, attempt recrystallization from different solvent systems.

Conclusion

The N-acylation of amines with this compound is a robust and versatile method for the synthesis of N-(5-methylthiophen-2-yl) amides. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably synthesize these valuable compounds for further applications in drug discovery and materials science.

References

  • Schotten–Baumann reaction. Grokipedia.
  • Schotten-Baumann Reaction. Organic Chemistry Portal.
  • This compound. MySkinRecipes.
  • Acylation Mechanism. A Level Chemistry Revision Notes - Save My Exams. 2025-06-23.
  • SAFETY DATA SHEET. TCI Chemicals. 2025-05-23.
  • SAFETY DATA SHEET 2. Hazards identification 3. Composition/information on ingredients. 2021-06-10.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Schotten-Baumann Reaction. J&K Scientific LLC. 2021-03-23.
  • Acylation under weak base conditions.
  • Schotten–Baumann reaction. Wikipedia.
  • Schotten-Baumann Reaction.
  • SAFETY DATA SHEET. Merck Millipore. 2024-06-10.
  • SAFETY DATA SHEET. Sigma-Aldrich. 2024-03-02.
  • Explaining the reaction between acyl chlorides and amines - addition / elimination.
  • Overview of Acylation Reactions and Acyl Chlorides. 2019-07-29. Available from: [Link]

  • Acyl Chlorides (A-Level). ChemistryStudent.
  • In-Depth Technical Guide to the Mechanism of Acylation Reactions with Salicyloyl Chloride. Benchchem.
  • Technical Support Center: Purification of 2-Acetylthiophene. Benchchem.
  • Acylation of Amines, Part 1: with Acyl Halides. 2021-02-09. Available from: [Link]

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The Strategic Incorporation of the 5-Methylthiophene-2-carbonyl Moiety in the Synthesis of Bioactive Molecules: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this technical guide details the application of 5-Methylthiophene-2-carbonyl chloride and its derivatives in the synthesis of biologically active compounds. While direct applications in the total synthesis of complex natural products are not extensively documented, this versatile reagent is pivotal in the creation of natural product analogues and other bioactive molecules, leveraging the unique properties of the thiophene core.

The 5-methylthiophene-2-carbonyl scaffold is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a range of molecules.[1][2] Its utility stems from the electron-rich nature of the thiophene ring and the reactivity of the carbonyl group, which readily forms stable amide and ester linkages.[3] This guide provides an in-depth exploration of the strategic use of this compound and its corresponding carboxylic acid in the synthesis of compounds with therapeutic potential.

The 5-Methylthiophene-2-carbonyl Moiety: A Cornerstone for Bioactivity

The thiophene ring is a bioisostere of the benzene ring, offering similar aromaticity and planarity which can enhance binding to biological targets.[4] However, the presence of the sulfur atom introduces unique electronic properties and potential for further functionalization, making it an attractive component in drug design.[4] The 5-methylthiophene-2-carbonyl unit, in particular, has been incorporated into a variety of compounds exhibiting a broad spectrum of biological activities, including:

  • Anticancer Properties: Thiophene carboxamide scaffolds have shown significant potential as anticancer agents.[4][5] They have been investigated as inhibitors of key signaling pathways involved in cancer progression.[5]

  • Antimicrobial Activity: Derivatives incorporating this moiety have demonstrated notable antibacterial and antifungal properties.[6]

  • Anti-inflammatory Effects: The 5-Methyl-2-thiophenecarboxylic acid has been used as a building block for the synthesis of novel anti-inflammatory agents.[3]

Synthetic Pathways to Bioactive Thiophene Carboxamides

The most common and direct method for incorporating the 5-methylthiophene-2-carbonyl moiety is through the acylation of an amine with this compound. This reaction is typically high-yielding and proceeds under mild conditions. Alternatively, amide coupling reactions using 5-Methyl-2-thiophenecarboxylic acid with a suitable activating agent offer a broader substrate scope and avoid the handling of the more reactive acyl chloride.

General Workflow for Amide Synthesis

The synthesis of a target bioactive thiophene carboxamide generally follows a straightforward workflow, starting from commercially available materials.

Amide Synthesis Workflow cluster_0 Preparation of Acylating Agent cluster_1 Amide Coupling cluster_2 Alternative Coupling Carboxylic_Acid 5-Methyl-2-thiophenecarboxylic acid Acyl_Chloride This compound Carboxylic_Acid->Acyl_Chloride Chlorination Alternative_Target_Amide Target Bioactive Thiophene Carboxamide Carboxylic_Acid->Alternative_Target_Amide Amidation Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Acyl_Chloride Target_Amide Target Bioactive Thiophene Carboxamide Acyl_Chloride->Target_Amide Acylation Amine Primary or Secondary Amine Amine->Target_Amide Base Base (e.g., Triethylamine) Base->Target_Amide Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Alternative_Target_Amide Amine_Alt Primary or Secondary Amine Amine_Alt->Alternative_Target_Amide

Caption: General workflows for the synthesis of thiophene carboxamides.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the preparation of this compound and its subsequent use in the synthesis of a representative bioactive amide.

Protocol 1: Synthesis of this compound

Objective: To prepare the acyl chloride from the corresponding carboxylic acid.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
5-Methyl-2-thiophenecarboxylic acid1918-79-2142.1810.0 g (70.3 mmol)
Thionyl chloride (SOCl₂)7719-09-7118.9725 mL (343 mmol)
Toluene (anhydrous)108-88-392.1450 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 5-Methyl-2-thiophenecarboxylic acid (10.0 g, 70.3 mmol) and anhydrous toluene (50 mL).

  • Slowly add thionyl chloride (25 mL, 343 mmol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After cooling to room temperature, carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The crude this compound is obtained as a yellow to brown oil and can be used in the next step without further purification. For long-term storage, distillation under reduced pressure is recommended.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 2: Synthesis of a Bioactive Thiophene Carboxamide Derivative

Objective: To synthesize a thiophene carboxamide via acylation of an amine with this compound. This protocol is exemplified by the synthesis of N-(4-methoxyphenyl)-5-methylthiophene-2-carboxamide, a scaffold found in various bioactive compounds.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound31555-59-6160.621.61 g (10.0 mmol)
p-Anisidine (4-methoxyaniline)104-94-9123.151.23 g (10.0 mmol)
Triethylamine (Et₃N)121-44-8101.192.1 mL (15.0 mmol)
Dichloromethane (DCM, anhydrous)75-09-284.9350 mL

Procedure:

  • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve p-anisidine (1.23 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in anhydrous dichloromethane (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.61 g, 10.0 mmol) in anhydrous dichloromethane (20 mL) to the cooled amine solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(4-methoxyphenyl)-5-methylthiophene-2-carboxamide as a solid.

Characterization Data for N-(4-methoxyphenyl)-5-methylthiophene-2-carboxamide:

AnalysisExpected Results
¹H NMR (CDCl₃)δ (ppm): 7.80 (s, 1H, NH), 7.50 (d, 1H, thiophene-H), 7.45 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 6.75 (d, 1H, thiophene-H), 3.80 (s, 3H, OCH₃), 2.50 (s, 3H, CH₃)
¹³C NMR (CDCl₃)δ (ppm): 160.0 (C=O), 156.0 (Ar-C), 145.0 (thiophene-C), 140.0 (thiophene-C), 132.0 (Ar-C), 128.0 (thiophene-C), 125.0 (thiophene-C), 122.0 (Ar-CH), 114.0 (Ar-CH), 55.0 (OCH₃), 15.0 (CH₃)
Mass Spec (ESI) m/z: 248.08 [M+H]⁺

Mechanistic Considerations

The acylation of an amine with an acyl chloride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group, and after deprotonation by a base (such as triethylamine), the stable amide product is formed.

Acylation Mechanism cluster_0 Reactants cluster_1 Tetrahedral Intermediate cluster_2 Products AcylChloride This compound Intermediate [Tetrahedral Intermediate] AcylChloride->Intermediate Nucleophilic Attack Amine Amine (R-NH2) Amine->Intermediate Amide Thiophene Carboxamide Intermediate->Amide Chloride Elimination HCl HCl Intermediate->HCl Base Base (Et3N) Base->Amide Proton Abstraction

Caption: Mechanism of amide formation from an acyl chloride and an amine.

Conclusion and Future Perspectives

This compound is a valuable and versatile reagent for the synthesis of a wide array of biologically active molecules. While its application in the total synthesis of complex natural products remains to be fully explored, its role in the development of natural product analogues and other novel chemical entities for drug discovery is well-established. The straightforward and efficient protocols for its preparation and use in amide bond formation make it an indispensable tool for medicinal chemists and researchers in the life sciences. Future research may focus on the incorporation of this moiety into more complex molecular architectures, potentially leading to the discovery of new therapeutic agents with enhanced efficacy and novel mechanisms of action.

References

  • Chem-Impex. (n.d.). 5-Methyl-2-thiophenecarboxylic acid. Retrieved from [Link]

  • Balan, M., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. Retrieved from [Link]

  • Balan, M., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed. Retrieved from [Link]

  • Lund University. (2014). Synthesis of bioactive natural products and analogues. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. NIH. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Acetyl-3-methyl-2-thiophenecarboxylic Acid in Organic Synthesis. Retrieved from [Link]

  • Autech. (n.d.). 5-Methyl-2-Thiophenecarboxylic Acid: A Versatile Intermediate for Pharmaceuticals and Material Science. Retrieved from [Link]

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Application Note: Schotten-Baumann Reaction Conditions for 5-Methylthiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the application of the Schotten-Baumann reaction for the acylation of nucleophiles using 5-Methylthiophene-2-carbonyl chloride. This versatile reaction, conducted under biphasic conditions, is fundamental for the synthesis of a wide array of amides and esters, which are pivotal intermediates in pharmaceutical and materials science. This document provides an in-depth analysis of the reaction mechanism, expertly crafted protocols for both amide and ester synthesis, and critical insights into experimental choices to ensure high yield and purity.

Introduction to the Schotten-Baumann Reaction

First described by German chemists Carl Schotten and Eugen Baumann in the late 19th century, the Schotten-Baumann reaction is a robust method for acylating primary and secondary amines, as well as alcohols and phenols, using an acyl chloride or anhydride.[1][2][3][4][5] The reaction is characterized by its biphasic solvent system, typically consisting of an organic solvent and an aqueous solution of a base.[2][3][4] This setup is crucial for the reaction's success, as the base in the aqueous phase neutralizes the hydrochloric acid byproduct generated during the acylation, preventing the protonation of the nucleophile and driving the reaction to completion.[2][6][7] this compound is a valuable building block in organic synthesis, particularly for creating thiophene-based derivatives with potential biological activity.[8] Its reaction with amines and alcohols to form amides and esters makes it a key intermediate in the development of complex molecules.[8]

Mechanistic Insights

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[1][3] The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nucleophile (the nitrogen of an amine or the oxygen of an alcohol/phenol) attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate.[2][3]

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Deprotonation: The protonated amide or ester intermediate is then deprotonated by the base (e.g., sodium hydroxide) present in the aqueous phase. This step is critical as it regenerates the neutral product and neutralizes the HCl formed, preventing it from protonating the starting amine.[2][6]

The biphasic nature of the reaction is advantageous as it keeps the acyl chloride, which is susceptible to hydrolysis, primarily in the organic phase, minimizing this side reaction.[1][9][10][11]

Core Experimental Workflow

The general workflow for a Schotten-Baumann reaction involving this compound is outlined below. This process can be adapted for various nucleophiles.

Schotten_Baumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Nuc_Sol Dissolve Nucleophile (Amine/Alcohol) in Organic Solvent Mix Combine Solutions & Cool (0-5 °C) Nuc_Sol->Mix Base_Sol Prepare Aqueous Base Solution (e.g., 10% NaOH) Base_Sol->Mix Acyl_Add Slowly Add This compound in Organic Solvent Mix->Acyl_Add Stir Stir at Room Temp (Monitor by TLC) Acyl_Add->Stir Separate Separate Organic & Aqueous Layers Stir->Separate Reaction Complete Wash Wash Organic Layer (Acid, Bicarbonate, Brine) Separate->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (Recrystallization or Chromatography) Concentrate->Purify

Caption: General experimental workflow for the Schotten-Baumann reaction.

Detailed Protocols

Protocol 1: Synthesis of N-Aryl-5-methylthiophene-2-carboxamide

This protocol details the synthesis of an amide from this compound and an aromatic amine (e.g., aniline).

Materials:

  • This compound

  • Aniline (or other primary/secondary amine)

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Preparation of Amine Solution: In a flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in dichloromethane.

  • Reaction Setup: Cool the amine solution in an ice bath with stirring. Slowly add the 10% aqueous NaOH solution (2.0-3.0 eq.).

  • Addition of Acyl Chloride: Dissolve this compound (1.0 eq.) in a minimal amount of dichloromethane and add it dropwise to the stirred biphasic mixture. Maintain the temperature between 0 and 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of Phenyl 5-methylthiophene-2-carboxylate

This protocol outlines the synthesis of an ester from this compound and a phenol.

Materials:

  • This compound

  • Phenol (or other alcohol)

  • Diethyl ether or Dichloromethane (DCM)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Preparation of Phenol Solution: Dissolve the phenol (1.0 eq.) in the chosen organic solvent in a flask.

  • Reaction Setup: Add the 10% aqueous NaOH solution (2.0-3.0 eq.) to the phenol solution and cool the mixture in an ice bath with vigorous stirring.

  • Addition of Acyl Chloride: Add this compound (1.1 eq.) dropwise to the rapidly stirred mixture. A white precipitate of the ester may form.

  • Reaction: After complete addition, continue to stir the mixture vigorously for 15-30 minutes. The completion of the reaction can often be indicated by the disappearance of the pungent smell of the acyl chloride.

  • Work-up: Filter the solid product if it precipitates out. If the product remains in the organic layer, transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Recrystallize the crude ester from a suitable solvent like ethanol to obtain the pure product.

Key Reaction Parameters and Considerations

ParameterRecommended ConditionsRationale & Expert Insights
Solvent Dichloromethane, Diethyl etherThese solvents are immiscible with water, creating the necessary biphasic system. They are also good solvents for the acyl chloride and the product.[2][3][4]
Base 10% Aqueous NaOH or KOHA strong base is required to effectively neutralize the HCl byproduct.[1][6] KOH can sometimes accelerate the reaction rate compared to NaOH.[9][10][11][13][14] Pyridine can also be used, and it may act as a superior acylating agent catalyst.[2][6]
Temperature 0-5 °C initially, then room temp.The initial cooling helps to control the exothermic reaction. Allowing the reaction to proceed at room temperature ensures completion.[12]
Stoichiometry ~1:1 ratio of acyl chloride to nucleophileA slight excess of the acyl chloride can be used to ensure complete consumption of the nucleophile. A significant excess of the base is used to neutralize all the generated HCl.
Stirring Vigorous stirringEssential to maximize the interfacial area between the two phases, which facilitates the reaction between the reactants.
Phase-Transfer Catalyst Optional (e.g., quaternary ammonium salts)Can be added to enhance the reaction rate, especially for less reactive nucleophiles, by facilitating the transfer of the nucleophile or base between phases.[9][13][14]

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the consumption of starting materials and the formation of the product. The distinct physical properties of the starting materials and products (e.g., melting point, solubility) and the characteristic smell of the acyl chloride provide clear indicators of reaction completion. The work-up procedure is designed to systematically remove unreacted starting materials, byproducts, and the base, leading to a crude product that can be reliably purified.

Visualization of the Reaction Mechanism

Caption: Mechanism of amide formation in the Schotten-Baumann reaction.

References

  • Grokipedia. Schotten–Baumann reaction.
  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • BYJU'S. Schotten Baumann Reaction. (2019-11-17).
  • Wikipedia. Schotten–Baumann reaction.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • chemeurope.com. Schotten-Baumann reaction.
  • Benchchem. A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.
  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023-08-23).
  • Name Reactions in Organic Synthesis. Schotten-Baumann Reaction.
  • Magosso, M., van den Berg, M., & van der Schaaf, J. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering.
  • MySkinRecipes. This compound.
  • Magosso, M., van den Berg, M., & van der Schaaf, J.
  • Magosso, M., van den Berg, M., & van der Schaaf, J. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering. (2021-05-24).
  • Magosso, M., van den Berg, M., & van der Schaaf, J. Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer catalysts in a capillary microreactor. Research portal Eindhoven University of Technology.
  • Magosso, M., van den Berg, M., & van der Schaaf, J. Kinetic study and modeling of the Schotten– Baumann synthesis of peroxyesters using phase. SciSpace.

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Application Notes and Protocols for the Development of SAR Studies with 5-Methylthiophene-2-carboxamide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Methylthiophene-2-carboxamide Scaffold as a Privileged Structure in Drug Discovery

The 5-methylthiophene-2-carboxamide core is a recognized privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. Thiophene rings, as bioisosteres of benzene, offer a unique combination of aromaticity and electronic properties that facilitate favorable interactions with protein active sites. The strategic placement of a methyl group at the 5-position and a carboxamide at the 2-position provides a foundational structure that can be systematically modified to probe the structure-activity relationships (SAR) for a given biological target. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and biological evaluation of 5-methylthiophene-2-carboxamide libraries to drive successful drug discovery campaigns.

The inherent properties of the thiophene ring, such as its ability to engage in hydrogen bonding and hydrophobic interactions, coupled with the synthetic tractability of the carboxamide linkage, make this scaffold an ideal starting point for library synthesis.[1] The methyl group at the 5-position can influence the molecule's lipophilicity and metabolic stability, while the carboxamide nitrogen provides a convenient handle for introducing a diverse range of substituents to explore the chemical space around a biological target. Libraries based on this scaffold have yielded potent inhibitors of various enzymes, including kinases and mitochondrial complex I, as well as compounds with significant anticancer and antibacterial activities.[2]

Part 1: Synthesis of 5-Methylthiophene-2-carboxamide Libraries

The construction of a diverse 5-methylthiophene-2-carboxamide library is a critical step in a successful SAR campaign. The general synthetic strategy involves the preparation of the core intermediate, 5-methylthiophene-2-carboxylic acid, followed by amide coupling with a variety of amines.

Synthesis of the Core Intermediate: 5-Methylthiophene-2-carboxylic acid

A common and efficient method for the synthesis of 5-methylthiophene-2-carboxaldehyde, a precursor to the carboxylic acid, is the Vilsmeier-Haack reaction.[3]

Protocol 1: Vilsmeier-Haack Formylation of 2-Methylthiophene

  • Materials: 2-methylthiophene, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ice, Saturated sodium bicarbonate solution.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 eq.).

    • Cool the flask to 0°C using an ice bath.

    • Slowly add POCl₃ (1.1 eq.) dropwise to the DMF, maintaining the temperature below 10°C.

    • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • To this mixture, add a solution of 2-methylthiophene (1 eq.) in DCM dropwise, keeping the internal temperature below 20°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methyl-2-thiophenecarboxaldehyde.

Protocol 2: Oxidation to 5-Methylthiophene-2-carboxylic acid

  • Materials: 5-methyl-2-thiophenecarboxaldehyde, Potassium permanganate (KMnO₄), Water, Sulfuric acid.

  • Procedure:

    • Dissolve 5-methyl-2-thiophenecarboxaldehyde in water.

    • Slowly add a solution of KMnO₄ in water to the aldehyde solution at room temperature.

    • Stir the reaction mixture overnight.

    • Filter the mixture to remove the manganese dioxide precipitate.

    • Acidify the filtrate with dilute sulfuric acid to precipitate the 5-methylthiophene-2-carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry to obtain the desired carboxylic acid.

Library Synthesis via Amide Coupling

With the 5-methylthiophene-2-carboxylic acid in hand, a library of diverse amides can be generated through various amide coupling protocols. The choice of coupling reagent and conditions can be critical, especially for less reactive amines.[4][5]

Protocol 3: General Amide Coupling using HATU

  • Materials: 5-methylthiophene-2-carboxylic acid, desired amine (1.1 eq.), HATU (1.1 eq.), N,N-Diisopropylethylamine (DIPEA) (2 eq.), Anhydrous DMF.

  • Procedure:

    • To a solution of 5-methylthiophene-2-carboxylic acid (1 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2 eq.).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the desired amine (1.1 eq.) to the reaction mixture.

    • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 5-methylthiophene-2-carboxamide derivative.[6]

Protocol 4: Amide Coupling using EDC/HOBt

  • Materials: 5-methylthiophene-2-carboxylic acid, desired amine (1.2 eq.), EDC (1.2 eq.), HOBt (1.1 eq.), Anhydrous DCM or DMF.

  • Procedure:

    • Dissolve 5-methylthiophene-2-carboxylic acid (1 eq.), HOBt (1.1 eq.), and the amine (1.2 eq.) in anhydrous DCM or DMF.

    • Cool the mixture to 0°C in an ice bath.

    • Add EDC (1.2 eq.) portion-wise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[6]

Caption: High-throughput screening workflow for assessing cytotoxicity and apoptosis.

Enzyme Inhibition Assays

Protocol 7: Mitochondrial Complex I Activity Assay

This colorimetric assay measures the activity of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a common target for thiophene carboxamides. [7][8]

  • Materials: Isolated mitochondria, Complex I Assay Buffer, NADH, Decylubiquinone, Complex I Dye, Complex I inhibitor (e.g., Rotenone).

  • Procedure:

    • Isolate mitochondria from cells or tissues using a standard protocol.

    • In a 96-well plate, prepare a reaction mix containing Complex I Assay Buffer and Decylubiquinone.

    • Add the isolated mitochondria (1-5 µg) to the wells. Include a set of wells with a Complex I inhibitor for background subtraction.

    • Initiate the reaction by adding NADH to each well.

    • Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 5-10 minutes. The decrease in absorbance is proportional to the reduction of the Complex I Dye.

    • Calculate the specific Complex I activity by subtracting the rate of the inhibitor-treated sample from the rate of the untreated sample.

Protocol 8: JNK Kinase Activity Assay

This assay measures the activity of c-Jun N-terminal kinase (JNK), a key signaling protein.

  • Materials: Cell lysate, c-Jun fusion protein beads, Kinase Assay Buffer, ATP, anti-phospho-c-Jun antibody.

  • Procedure:

    • Prepare cell lysates from cells treated with test compounds.

    • Incubate the cell lysates with c-Jun fusion protein beads to pull down active JNK.

    • Wash the beads to remove non-specifically bound proteins.

    • Resuspend the beads in Kinase Assay Buffer containing ATP.

    • Incubate at 30°C for 30 minutes to allow for the phosphorylation of c-Jun.

    • Terminate the reaction and analyze the phosphorylation of c-Jun by Western blotting using a phospho-c-Jun specific antibody. [9][10]

Part 3: Structure-Activity Relationship (SAR) Insights

Systematic analysis of the biological data from the screened library will reveal crucial SAR trends. The following are key structural aspects to consider when analyzing the SAR of 5-methylthiophene-2-carboxamide libraries:

  • Substituents on the Carboxamide Nitrogen: This is often the most critical position for modulating potency and selectivity. A wide variety of aryl, heteroaryl, and alkyl groups should be explored. The electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of these substituents can have a profound impact on activity. For example, in some anticancer series, bulky aromatic groups on the amide nitrogen have been shown to enhance potency. [11]* The 5-Methyl Group: While seemingly a simple modification, the methyl group at the 5-position can play a significant role in activity. It can enhance binding through hydrophobic interactions and may also block metabolic degradation of the thiophene ring, thereby improving the pharmacokinetic profile of the compound. [12]* Modifications of the Thiophene Ring: While the 5-methylthiophene core is the focus, further modifications at the 3- and 4-positions of the thiophene ring can be explored in later optimization stages. Introducing small substituents can fine-tune the electronic properties and steric profile of the scaffold.

Table 1: Representative SAR Data for a Hypothetical 5-Methylthiophene-2-carboxamide Library against a Cancer Cell Line

Compound IDR-group on Amide NitrogenIC₅₀ (µM)
1a Phenyl15.2
1b 4-Chlorophenyl5.8
1c 4-Methoxyphenyl25.1
1d 3,4-Dichlorophenyl1.2
1e Naphthyl8.9
1f Cyclohexyl> 50

Diagram 3: Key SAR Interaction Points

Caption: Key positions for SAR exploration on the 5-methylthiophene-2-carboxamide scaffold.

Conclusion

The 5-methylthiophene-2-carboxamide scaffold represents a highly promising starting point for the development of novel therapeutics. The synthetic accessibility and the potential for diverse functionalization make it an ideal platform for generating libraries for SAR studies. By employing the detailed protocols for synthesis and biological evaluation outlined in this guide, researchers can systematically explore the chemical space around this privileged core, leading to the identification of potent and selective modulators of a wide range of biological targets. A thorough understanding of the SAR will ultimately guide the design of optimized lead compounds with improved efficacy and drug-like properties.

References

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Preventing Hydrolysis of 5-Methylthiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-Methylthiophene-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate in their synthetic workflows. As a potent acylating agent, this compound is invaluable for creating complex molecular architectures, particularly in pharmaceutical and materials science applications[1]. However, its high reactivity is a double-edged sword, making it exceptionally susceptible to hydrolysis.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple instructions and explain the causality behind our recommended protocols, empowering you to preemptively address challenges and ensure the success and reproducibility of your experiments.

Section 1: Understanding the Enemy: The Hydrolysis Mechanism

Before troubleshooting, it is critical to understand the chemical principles driving the undesired reaction. This compound, like other acyl chlorides, is among the most reactive derivatives of carboxylic acids[2]. This reactivity stems from two primary electronic factors:

  • High Electrophilicity: The carbonyl carbon is bonded to two highly electronegative atoms (oxygen and chlorine). Both atoms pull electron density away from the carbon, inducing a strong partial positive charge (δ+)[3][4].

  • Excellent Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, which facilitates the completion of the substitution reaction[2][5].

When water, a weak but readily available nucleophile, is present, it readily attacks the highly electrophilic carbonyl carbon. This initiates a nucleophilic acyl substitution reaction that is rapid and often violent, proceeding as follows:

Hydrolysis_Mechanism AcylChloride 5-Methylthiophene- 2-carbonyl chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Water H₂O (Nucleophile) Water->AcylChloride Nucleophilic Attack Product 5-Methylthiophene- 2-carboxylic acid Intermediate->Product Step 3: Deprotonation Byproduct2 Cl⁻ (Leaving Group) Intermediate->Byproduct2 Step 2: Elimination Byproduct1 HCl ProtonLoss H⁺ Loss

Caption: Nucleophilic acyl substitution mechanism for hydrolysis.

This reaction is practically irreversible and exothermic, producing corrosive hydrogen chloride gas as a byproduct[6][7][8]. Understanding this mechanism underscores why the rigorous exclusion of water is not merely a suggestion but a fundamental requirement for success.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low, and my main isolated product is 5-methyl-2-thiophenecarboxylic acid. What happened?

This is the classic signature of premature hydrolysis. The acyl chloride has reacted with water instead of your intended nucleophile. This water could originate from solvents, reagents, glassware, or the atmosphere. The carboxylic acid you isolated is the direct product of this hydrolysis reaction[4][8].

Q2: What are the absolute first steps I should take to ensure anhydrous conditions?

Your defense against hydrolysis begins before any reagents are mixed.

  • Glassware: All glassware (flasks, dropping funnels, stir bars) must be rigorously dried. The standard procedure is to place them in an oven at >120°C for at least four hours (preferably overnight) and then allow them to cool in a desiccator or under a stream of dry inert gas just before use[9].

  • Inert Atmosphere: Assemble your reaction apparatus while it's still warm and immediately purge it with a dry, inert gas like nitrogen or argon. Maintain a positive pressure of this gas throughout the entire experiment to prevent atmospheric moisture from entering the system[9].

Q3: Which solvents are recommended, and which should be absolutely avoided?

  • Recommended: Anhydrous aprotic solvents are essential. Dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, toluene, and chloroform are good choices, provided they are of high purity and truly anhydrous[9][10]. Using solvent from a dedicated solvent purification system is best practice. If using a sealed bottle, ensure it is a new bottle of anhydrous grade solvent and use a syringe/cannula technique for transfer.

  • To Avoid: Protic solvents like water, alcohols (methanol, ethanol), and any solvent not explicitly rated as "anhydrous" must be avoided as they will react with the acyl chloride[8][9].

Q4: How do I properly handle and store this compound?

Proper storage is critical to maintaining the reagent's integrity.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture[2][6]. The recommended storage temperature is typically 2-8°C[1][9]. To maximize shelf-life, storing under an inert gas atmosphere is highly advised.

  • Handling: When handling, open the container only for the minimum time necessary, preferably in a glovebox or under a positive flow of inert gas. Use dry syringes or cannulas for transferring the liquid.

Q5: Can I run this reaction successfully without an inert atmosphere setup (e.g., on an open bench)?

It is strongly discouraged. While a very rapid reaction with a highly reactive nucleophile might yield some product, you are fighting a losing battle against atmospheric moisture. The reaction will be inconsistent, the yields will be poor, and you will generate a significant amount of the hydrolyzed byproduct. For reproducible, high-yielding results, an inert atmosphere is mandatory.

Section 3: Troubleshooting Guide: A Systematic Approach

Issue: You've followed the procedure, but you still suspect hydrolysis is compromising your reaction. Use this guide to diagnose the source of the contamination.

Troubleshooting_Workflow start Low Yield or Carboxylic Acid Byproduct q1 Is Hydrolysis Confirmed? start->q1 check_other Investigate other issues: - Reagent purity - Reaction temperature - Stoichiometry q1->check_other No q2 Was Glassware Properly Oven-Dried? q1->q2 Yes a1_yes Yes a1_no No sol_dry Action: Oven-dry all glassware overnight at >120°C and assemble hot under N₂/Ar. q2->sol_dry No q3 Was an Anhydrous Solvent Used? q2->q3 Yes a2_no No end_node Re-run experiment with all corrective actions. sol_dry->end_node sol_solvent Action: Use solvent from a purification system or a new sealed bottle of anhydrous grade. q3->sol_solvent No q4 Were Nucleophile and Base Anhydrous? q3->q4 Yes a3_no No sol_solvent->end_node sol_reagents Action: Dry reagents. (e.g., Distill liquid amines from CaH₂, use fresh, high-purity bases). q4->sol_reagents No q5 Was a Positive Inert Atmosphere Maintained? q4->q5 Yes a4_no No sol_reagents->end_node sol_atmosphere Action: Check for leaks. Use a bubbler to confirm positive pressure. Use tight-fitting septa. q5->sol_atmosphere No q5->end_node Yes (Re-evaluate setup) a5_no No sol_atmosphere->end_node

Caption: Systematic workflow for troubleshooting hydrolysis issues.

Q1: How can I quickly confirm that hydrolysis is the primary issue?

You can use several analytical techniques:

  • Thin-Layer Chromatography (TLC): Co-spot your reaction mixture with a sample of the starting 5-methyl-2-thiophenecarboxylic acid. If a major byproduct spot has the same Rf value as the carboxylic acid, hydrolysis is confirmed.

  • NMR Spectroscopy: A crude ¹H NMR of your reaction mixture will show the characteristic signals of the carboxylic acid byproduct, which will be distinct from your desired product.

  • Qualitative Chemical Test: In a separate, dry test tube, dissolve a small amount of your acyl chloride in an anhydrous solvent like DCM. Add a few drops of aqueous silver nitrate (AgNO₃) solution. The rapid formation of a thick white precipitate (AgCl) confirms the presence of the hydrolyzable chloride[11]. This happens as the acyl chloride hydrolyzes to release Cl⁻ ions, which then react with Ag⁺.

Q2: My solvents are labeled "anhydrous" from the manufacturer. Is that not sufficient?

While a new, sealed bottle of anhydrous solvent is a good start, it is not foolproof. Over time, especially after a bottle has been opened, it can absorb atmospheric moisture. For highly sensitive reactions, it is best to use a solvent from a dedicated purification system (which actively cycles it over drying agents) or to dry the solvent yourself using appropriate methods (e.g., distillation from a drying agent like calcium hydride) before use.

Q3: I used an inert atmosphere, but the problem persists. What are common leaks or sources of moisture ingress?

Even with an inert gas line, small leaks can introduce significant amounts of moisture over the course of a reaction.

  • Joints: Ensure all ground glass joints are well-seated and lightly greased (if appropriate for your reaction).

  • Septa: Use new, tight-fitting rubber septa. Old or punctured septa are a common source of leaks. When making additions via syringe, insert the needle through the septum, not around its edge.

  • Gas Flow: Ensure you have a slight positive pressure. This can be visually confirmed by passing the gas outlet through an oil bubbler, which should show a slow, steady stream of bubbles (e.g., 1-2 bubbles per second).

Q4: Could my nucleophile (e.g., an amine) or my base (e.g., triethylamine) be the source of water?

Absolutely. Many amines are hygroscopic and can absorb water from the air. Triethylamine can also contain water. It is best practice to distill liquid amines and bases from a drying agent like calcium hydride (CaH₂) or potassium hydroxide (KOH) pellets immediately before use. Solid reagents should be dried in a vacuum oven.

Section 4: Field-Proven Protocols

Protocol 1: General Procedure for Acylation under Strictly Anhydrous Conditions

This protocol provides a robust framework for reacting this compound with a generic nucleophile (e.g., an amine or alcohol) while minimizing hydrolysis.

  • Preparation (Day Before): Place all glassware (a round-bottom flask with a stir bar, an addition funnel, and a condenser) in an oven at 125°C overnight.

  • Apparatus Setup:

    • Quickly assemble the hot glassware. Connect the flask to a manifold providing a positive pressure of dry nitrogen or argon. Use an oil bubbler at the outlet to monitor gas flow.

    • Allow the apparatus to cool completely to room temperature under the inert atmosphere.

  • Reagent Preparation:

    • In the reaction flask, dissolve your anhydrous nucleophile (1.0 equivalent) and an anhydrous base like triethylamine (1.1 equivalents) in a sufficient volume of anhydrous solvent (e.g., DCM)[9].

    • Cool the mixture to 0°C using an ice-water bath. This helps control the exothermic reaction[9].

  • Addition of Acyl Chloride:

    • In the addition funnel, dissolve this compound (1.05 equivalents) in a small amount of the same anhydrous solvent.

    • Add the acyl chloride solution dropwise to the cooled, vigorously stirring reaction mixture over 30-60 minutes. A slow addition rate is crucial.

  • Reaction:

    • Once the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes, then let it warm to room temperature.

    • Monitor the reaction progress by TLC until the starting nucleophile is consumed.

  • Quenching and Workup:

    • Once complete, carefully quench the reaction by slowly adding it to a beaker of cold water or a saturated aqueous solution of a mild base like sodium bicarbonate.

    • Proceed with your standard extraction and purification protocol.

Protocol 2: Quick Analytical Quench for Progress Monitoring

To monitor the reaction without introducing water into the main flask, you can analyze a small aliquot.

  • Using a dry syringe, withdraw a small sample (~0.1 mL) from the reaction mixture.

  • Inject this sample into a small vial containing ~0.5 mL of anhydrous methanol. The methanol will instantly react with any remaining this compound to form the corresponding methyl ester[12].

  • This "quenched" sample is now stable and can be analyzed by TLC, LC-MS, or GC-MS to determine the consumption of the acyl chloride and the formation of your desired product. The methyl ester will appear as a new, distinct spot.

Section 5: Quantitative Data & Reagent Compatibility

The following table summarizes the compatibility of this compound with common laboratory substances to aid in experimental design.

Substance ClassExamplesCompatibility/ReactivityConsequence of Interaction & Expert Notes
Water H₂OViolently Reactive [6]Rapid, exothermic hydrolysis to 5-methyl-2-thiophenecarboxylic acid and HCl gas. Must be rigorously excluded.
Protic Solvents Alcohols (Methanol, Ethanol)Highly Reactive [9]Forms the corresponding ester and HCl. Useful for derivatization but incompatible as a reaction solvent[8].
Aprotic Solvents DCM, THF, Toluene, Diethyl EtherCompatible (if anhydrous) [9]Recommended solvents for reactions. Must be of high purity and free of water.
Nucleophiles Amines, Alcohols, ThiolsIntended Reactants [1]Forms the desired amides, esters, or thioesters. Ensure the nucleophile is anhydrous.
Bases (Anhydrous) Triethylamine, Pyridine, DIPEAReactive (Acid Scavenger) Neutralizes the HCl byproduct. Must be non-nucleophilic and anhydrous. Stronger bases may cause side reactions.
Lewis Acids AlCl₃, ZnCl₂Reactive (Catalyst) Used to activate the acyl chloride for reactions like Friedel-Crafts acylation[13]. Must be used under strictly anhydrous conditions.
Strong Bases NaOH, KOH, Grignard ReagentsHighly Reactive Will react violently. Aqueous bases will cause immediate hydrolysis[8]. Organometallics will add to the carbonyl.
References
  • Acyl Chloride Uses, Reactions & Synthesis. Study.com. [Link]

  • How to stop hydrolysis of an acyl chloride in aquous solution? (2018). ResearchGate. [Link]

  • AS/A-level - Acylation (Acyl Chlorides). (2021, June 27). Tuttee Academy. [Link]

  • How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. (2024, May 28). Yufeng. [Link]

  • Acid chlorides | Organic Chemistry II Class Notes. Fiveable. [Link]

  • Chemistry of Acid Halides. (2023, October 30). LibreTexts Chemistry. [Link]

  • This compound. MySkinRecipes. [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (2017). PubMed. [Link]

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry). (2023, December 23). Save My Exams. [Link]

  • Method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. (2017).
  • Acyl Chlorides and Acid Anhydrides. Chemrevise. [Link]

  • [A level chemistry] testing for an acyl chloride. (2019). Reddit. [Link]

  • What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? (2012). ResearchGate. [Link]

  • Acylation of thiophene. (1949).

Sources

Technical Support Center: Purification of 5-Methylthiophene-2-carboxamide Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-methylthiophene-2-carboxamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of purifying these heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles behind them, empowering you to troubleshoot effectively and optimize your purification workflows.

The unique electronic properties of the thiophene ring, combined with the hydrogen-bonding capabilities of the carboxamide group, present specific challenges in column chromatography. This guide offers a structured, question-and-answer approach to address the common and complex issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for a solvent system to purify 5-methylthiophene-2-carboxamide derivatives on silica gel?

A1: The most common and effective mobile phase for these derivatives is a binary mixture of a non-polar solvent like hexane (or heptane) and a more polar solvent like ethyl acetate.[1][2][3] A typical starting point, determined through Thin Layer Chromatography (TLC), is a system where the desired compound has a Retention Factor (Rf) of approximately 0.25-0.35.[4] This Rf range generally provides the best separation in column chromatography.[3][4] For many thiophene carboxamides, a ratio between 20% and 50% ethyl acetate in hexane is a good initial range to test.[1][2]

Q2: My 5-methylthiophene-2-carboxamide derivative is very polar and won't move off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A2: When a compound is too polar for traditional ethyl acetate/hexane systems, you need to increase the mobile phase's polarity significantly.[5][6] Here are a few options:

  • Introduce a stronger polar solvent: A common strategy is to use a mixture of dichloromethane (DCM) and methanol (MeOH).[2] Start with a low percentage of methanol (e.g., 1-5%) in DCM and gradually increase it. Be cautious, as using more than 10% methanol can risk dissolving some of the silica gel.[2]

  • Use a three-component system: Sometimes, adding a small amount of a third solvent can improve solubility and migration. For example, a hexane/DCM/ethyl acetate system can be effective.[7]

  • Consider an alternative stationary phase: If your compound is extremely polar, normal-phase silica gel may not be the ideal choice. You might have better success with reversed-phase chromatography (e.g., C18 silica) using a polar mobile phase like water/acetonitrile or water/methanol.[8][9]

Q3: I'm observing streaking or "tailing" of my compound's spot on the TLC plate and the column. What causes this and how can I fix it?

A3: Streaking or tailing is often a sign of undesirable interactions between your compound and the stationary phase, or poor solubility in the mobile phase.[6][10] For carboxamides, which can have both acidic (N-H proton) and basic (carbonyl oxygen) sites, this can be due to strong interactions with the acidic silanol groups on the silica surface.[11]

Here are some troubleshooting steps:

  • Improve Solubility: Ensure your compound is fully dissolved in the mobile phase. If it has poor solubility, it can lead to tailing as it elutes.[6]

  • Deactivate the Silica Gel: The acidic nature of silica gel can be problematic.[11][12] You can neutralize it by adding a small amount of a basic modifier to your eluent, such as triethylamine (TEA) or pyridine (typically 0.1-1%).[2][12] This will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape.

  • Check for Overloading: Applying too much sample to your TLC plate or column can also cause streaking.[6]

Q4: Can my 5-methylthiophene-2-carboxamide derivative decompose on the silica gel column?

A4: Yes, decomposition on silica gel is a possibility for some sensitive organic compounds.[5][12] Silica gel is slightly acidic and can catalyze the degradation of acid-sensitive molecules.[2][11] To test for this, you can perform a stability test by dissolving a small amount of your purified compound, spotting it on a TLC plate, and letting it sit for a few hours before developing it. If you see new spots or streaking that wasn't there initially, your compound is likely degrading on the silica.[5] In such cases, deactivating the silica with a base like triethylamine is recommended, or switching to a more inert stationary phase like alumina.[5][11]

Troubleshooting Guide: In-Depth Problem Solving

This section provides a more detailed, scenario-based approach to tackling complex purification challenges.

Scenario 1: Poor Separation of Product from a Close-Running Impurity

Problem: Your TLC shows two spots with very similar Rf values (e.g., Rf = 0.30 for the product and Rf = 0.35 for the impurity). A standard column run results in mixed fractions.

Causality Analysis: This issue stems from a lack of selectivity in your chromatographic system. The mobile phase is eluting both compounds at nearly the same rate because their polarities are very similar. To resolve them, you need to amplify the subtle differences in their structures.

Step-by-Step Solution:

  • Optimize the Solvent System:

    • Reduce Polarity: The first step is often to decrease the overall polarity of the eluent. This will cause all compounds to have lower Rf values and spend more time interacting with the stationary phase, which can enhance separation.[13] Try reducing the percentage of ethyl acetate in your hexane/ethyl acetate mixture.

    • Change Solvent Selectivity: If reducing polarity doesn't work, switch one of the solvents. For instance, replacing ethyl acetate with diethyl ether or dichloromethane can alter the specific interactions (e.g., hydrogen bonding, dipole-dipole) between your compounds, the mobile phase, and the stationary phase, potentially improving separation.[2]

  • Improve Column Packing and Dimensions:

    • Use a Longer, Narrower Column: This increases the number of theoretical plates, providing more opportunities for separation to occur.

    • Ensure Proper Packing: A poorly packed column with channels or cracks will lead to broad bands and poor resolution. Ensure the silica bed is homogeneous and well-compacted.[6][10]

  • Employ Gradient Elution:

    • Start with a low-polarity mobile phase to allow the less polar impurity to move down the column while your more polar product remains near the top.

    • Slowly and systematically increase the polarity of the mobile phase to then elute your desired product, leaving the impurity behind or vice-versa.[4][11][13]

Workflow for Optimizing Separation

G start Problem: Poor Separation (ΔRf is small) step1 Decrease Eluent Polarity (e.g., lower % EtOAc) start->step1 step2 Run TLC. Is separation improved? step1->step2 step3 Change Solvent Selectivity (e.g., Hexane/DCM or Hexane/Ether) step2->step3 No end_success Proceed to Column Chromatography step2->end_success Yes step4 Run TLC. Is separation improved? step3->step4 step5 Use a longer column and/or finer mesh silica step4->step5 No step4->end_success Yes step6 Employ Gradient Elution step5->step6 step6->end_success end_fail Consider Alternative Stationary Phase (e.g., Reversed-Phase) step6->end_fail

Caption: Decision workflow for improving the separation of close-running spots.

Scenario 2: Product Fails to Elute from the Column

Problem: You've loaded your crude material, and after running many column volumes of your determined eluent, your desired product has not come off the column.

Causality Analysis: This common issue has several potential root causes. The compound may be too polar for the chosen eluent, it could be irreversibly adsorbed, or it may have degraded on the silica.[5][6]

Step-by-Step Troubleshooting:

  • Verify Eluent Composition: Double-check that you prepared the mobile phase correctly. A simple mistake, like reversing the solvent ratios, can lead to this issue.[5]

  • Perform a "Methanol Purge" Test: On a small analytical scale (like a TLC plate), spot your crude mixture. After developing it with your chosen eluent, let it dry, and then place it in a chamber with 100% methanol. If the spot moves in pure methanol, it's still on the silica and simply needs a much more polar eluent.[14]

  • Gradually Increase Eluent Polarity: If the compound is stable, you can try to "chase" it off the column by gradually increasing the polarity of your mobile phase. For a hexane/ethyl acetate system, you can move to 100% ethyl acetate, and then to a 5-10% methanol/DCM or methanol/ethyl acetate mixture.[5][6]

  • Investigate Degradation: As mentioned in the FAQs, check for on-plate degradation. If you suspect decomposition, a new column with deactivated silica (e.g., with 1% triethylamine in the eluent) or an alternative stationary phase like alumina should be attempted.[5][12]

Quantitative Guide for Eluent Systems

The following table provides a summary of common solvent systems for silica gel chromatography, ordered by increasing polarity.

Solvent SystemPolarity Index (Approx.)Typical Use CaseCautions
Hexane / Diethyl EtherLowSeparating non-polar to moderately polar compounds.Diethyl ether is highly flammable and peroxide-forming.[7]
Hexane / Ethyl AcetateLow to MediumA versatile and standard system for a wide range of compounds.[2]
Dichloromethane (DCM) / MethanolMedium to HighEffective for polar compounds that do not elute with EtOAc systems.[2]Can dissolve some silica gel at high MeOH concentrations (>10%).[2]
DCM / Methanol / NH₄OH (or TEA)High (Basic)Purifying basic compounds (like amines) that streak on acidic silica.[2]Modifiers can be difficult to remove during solvent evaporation.[12]
Ethyl Acetate / Acetic AcidMedium (Acidic)Purifying acidic compounds (like carboxylic acids).[7]Acetic acid can be difficult to remove completely.[3]
Scenario 3: Low Yield After a Seemingly Successful Purification

Problem: The TLC analysis of your fractions looked clean, showing good separation. However, after combining the pure fractions and evaporating the solvent, the mass of the recovered product is significantly lower than expected.

Causality Analysis: This frustrating outcome can be due to several factors: incomplete elution, co-evaporation of a volatile product, or decomposition during the run. For amides, strong adsorption to the silica can also be a major contributor.[12]

Step-by-Step Investigation:

  • Check for Irreversible Adsorption: After your column run is complete, try flushing the column with a very polar solvent, such as 10-20% methanol in DCM. Collect this "column strip" fraction, concentrate it, and analyze it by TLC or NMR. If your product is present, it indicates that it was too strongly bound to the silica to elute with your chosen solvent system.

  • Dry Loading vs. Wet Loading: How the sample is loaded onto the column is critical. Dissolving the crude material in a strong solvent (like DCM or acetone) and then applying it to the column ("wet loading") can sometimes cause separation issues right at the top of the column.[15]

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent, add a small amount of silica gel (a few times the mass of your product), and evaporate the solvent to get a dry, free-flowing powder.[10][15] This powder can then be carefully added to the top of the column. This technique often results in sharper bands and better separation.[15]

  • Assess Product Volatility: While most 5-methylthiophene-2-carboxamide derivatives are not extremely volatile, this can be a concern for low molecular weight analogs. When removing the solvent with a rotary evaporator, use a lower temperature and avoid leaving the dry product under high vacuum for extended periods.

Protocol: Dry Loading for Improved Yield and Resolution

G step1 Dissolve crude product in a minimal amount of volatile solvent (e.g., DCM) step2 Add silica gel (2-3x mass of crude product) step1->step2 step3 Concentrate on rotary evaporator until a dry, free-flowing powder is obtained step2->step3 step4 Carefully add the powder to the top of the pre-packed column step3->step4 step5 Add a protective layer of sand step4->step5 step6 Begin elution step5->step6

Caption: Standard protocol for dry loading a sample onto a silica gel column.

By approaching the purification of 5-methylthiophene-2-carboxamide derivatives with a systematic and informed strategy, you can overcome common obstacles and achieve high purity and yield. Always remember that TLC is your most powerful diagnostic tool; use it to guide your decisions before, during, and after your column chromatography.

References
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • 5-Methyl-2-thiophenecarboxaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • What is the most polar solvent usable in silica gel chromatography? (n.d.). ResearchGate. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Column chromatography. (n.d.). Unknown Source. Retrieved from [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • Evaluation of an amide-based stationary phase for supercritical fluid chromatography. (2016). Journal of Separation Science. Retrieved from [Link]

  • Evaluation of an amide-based stationary phase for supercritical fluid chromatography. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • What is the best technique for amide purification? (n.d.). ResearchGate. Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]

  • Chromatography: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • How To Choose Solvent System For Column Chromatography? (2024). YouTube. Retrieved from [Link]

  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. (n.d.). LCGC International. Retrieved from [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. Retrieved from [Link]

  • How can I select the solvent system for column chromatography? (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). National Institutes of Health. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (n.d.). Organic Syntheses. Retrieved from [Link]

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (n.d.). ALWSCI. Retrieved from [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns. Retrieved from [Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.). Unknown Source. Retrieved from [Link]

  • Chromatography solvents: the agony of choice. (2022). YouTube. Retrieved from [Link]

  • 5-METHYLTHIOPHENE-2-CARBOXALDEHYDE, STAB . (n.d.). ChemBK. Retrieved from [Link].

  • Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. (2023). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black. (n.d.). ResearchGate. Retrieved from [Link]

  • What compounds are unstable in a silica gel column (chromatography). (n.d.). Reddit. Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Unknown Source. Retrieved from [Link]

  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (n.d.). ACS Publications. Retrieved from [Link]

  • Understanding Compound Purification Practices. (n.d.). Moravek. Retrieved from [Link]

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (n.d.). PubMed. Retrieved from [Link]

Sources

Identifying and minimizing side products in 5-Methylthiophene-2-carbonyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-methylthiophene-2-carbonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This is a living document, structured around the common challenges and questions that arise in the lab.

Section 1: The Reagent - Purity, Stability, and Handling

The success of any reaction begins with the quality of your starting materials. This compound is a highly reactive acyl chloride and is particularly sensitive to atmospheric moisture. Understanding its stability and common impurities is the first step in preventing side product formation.

Frequently Asked Questions (FAQs)

Question: I've received a new bottle of this compound. How can I verify its purity before use?

Answer: The most immediate and common impurity is the corresponding carboxylic acid, 5-methyl-2-thiophenecarboxylic acid, formed via hydrolysis. A simple ¹H NMR spectrum is highly effective for assessment. The aldehydic proton of the carbonyl chloride is typically found at a different chemical shift than the carboxylic acid proton. For a more quantitative assessment, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to detect the parent acid and any residual solvent from its preparation, such as thionyl chloride.

Question: My this compound has a yellow or brownish tint. Is it still usable?

Answer: While a slight yellow tint can be common, a significant darkening to brown or black suggests degradation. This is often caused by slow decomposition, potentially catalyzed by trace acid (like HCl from hydrolysis) and exposure to light or heat. We recommend purifying the material by vacuum distillation before use.[1] However, if significant charring is observed, it is safer to discard the reagent, as unpredictable side reactions may occur. Always store the reagent under an inert atmosphere (Nitrogen or Argon) at the recommended temperature (2-8°C) to maximize its shelf life.[2][3]

Question: What are the primary byproducts from the synthesis of this compound itself?

Answer: The most common laboratory synthesis involves treating 5-methyl-2-thiophenecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] The primary byproducts are gaseous SO₂ and HCl, which are typically removed during the workup.[6][7] However, incomplete reaction can leave unreacted carboxylic acid, and failure to remove excess thionyl chloride can complicate subsequent reactions.

Troubleshooting: Reagent Quality
Symptom Potential Cause Recommended Action
White precipitate forms in the reagent bottle. Hydrolysis to 5-methyl-2-thiophenecarboxylic acid.The reagent has been compromised by moisture. It is not recommended for use in sensitive reactions.
Reaction fails to initiate or proceeds very slowly. Low purity of the acyl chloride (high carboxylic acid content).Purify the acyl chloride via vacuum distillation. Confirm purity by ¹H NMR or GC-MS before use.
Inconsistent results between batches. Variable purity of the starting acyl chloride.Establish a quality control check (e.g., NMR) for every new bottle or batch of reagent before use.

Section 2: Nucleophilic Acyl Substitution - Amide and Ester Formations

This is the most common application for this compound, used in the synthesis of a wide range of biologically active molecules.[2] While seemingly straightforward, these reactions have nuances that can lead to significant side product formation if not properly controlled.

Frequently Asked Questions (FAQs)

Question: My amide coupling reaction has a low yield, and I'm isolating a lot of my amine starting material as a hydrochloride salt. What is happening?

Answer: This is the most common issue in amide formations with acyl chlorides. The reaction stoichiometrically produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[8] Your amine starting material is a base and will readily react with the generated HCl to form a non-nucleophilic ammonium salt. This effectively removes it from the reaction.

Solution: You must include a base in your reaction to act as an HCl scavenger.

  • Method 1 (Excess Amine): Use at least two equivalents of your starting amine. One equivalent acts as the nucleophile, and the second acts as the base. This is only feasible if the amine is inexpensive.

  • Method 2 (Tertiary Amine Base): Add at least one equivalent of a non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Method 3 (Pyridine): Pyridine can be used as both the base and the solvent. It is particularly effective as it can also catalyze the reaction.

Question: I see a significant amount of 5-methyl-2-thiophenecarboxylic acid in my crude product. How can I prevent this?

Answer: This is a clear indication of hydrolysis. Acyl chlorides react rapidly with water.[9] This side reaction competes with your desired nucleophile (amine or alcohol). To minimize hydrolysis, ensure your reaction is performed under strictly anhydrous conditions.

  • Use dry solvents (e.g., from a solvent purification system or freshly distilled).

  • Dry all glassware in an oven before use.

  • Run the reaction under an inert atmosphere (Nitrogen or Argon).

Experimental Protocol: General Procedure for Amide Synthesis

This protocol outlines a robust method for coupling this compound with a primary or secondary amine.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath. This helps to control the exothermicity of the reaction.

  • Addition of Acyl Chloride: Dissolve this compound (1.05 eq.) in a separate flask in anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl (to remove excess amine and triethylamine), then with saturated sodium bicarbonate solution (to remove any carboxylic acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography or recrystallization.

Troubleshooting Workflow: Low Yield in Amidation

G start Low Yield in Amidation Reaction check_purity Analyze Crude Product by LC-MS / NMR start->check_purity path1 Major Peak is Amine HCl Salt? check_purity->path1 Analysis Results path2 Major Peak is Carboxylic Acid? path1->path2 No sol1 Root Cause: Insufficient Base path1->sol1 Yes path3 Starting Materials Remain Unchanged? path2->path3 No sol2 Root Cause: Moisture Contamination path2->sol2 Yes sol3 Root Cause: Low Reactivity path3->sol3 Yes fix1 Action: - Add 1.2 eq. of TEA/DIPEA - Or use >2 eq. of substrate amine sol1->fix1 fix2 Action: - Use anhydrous solvents - Flame-dry glassware - Run under N2/Ar atmosphere sol2->fix2 fix3 Action: - Increase reaction temperature - Add catalyst (e.g., DMAP) - Increase reaction time sol3->fix3

Caption: Troubleshooting logic for low-yield amidation reactions.

Section 3: Electrophilic Aromatic Substitution - Friedel-Crafts Acylation

This compound can be used to acylate other aromatic rings in a classic Friedel-Crafts reaction. However, the thiophene ring itself is sensitive, and the Lewis acid catalysts required for this reaction can lead to specific side products.

Frequently Asked Questions (FAQs)

Question: I am attempting a Friedel-Crafts acylation and observing significant charring and a complex product mixture. What is causing this?

Answer: Thiophene and its derivatives are electron-rich heterocycles that can be sensitive to strong Lewis acids like aluminum chloride (AlCl₃).[10] The sulfur atom can coordinate to the Lewis acid, which can lead to ring-opening, polymerization, or other degradation pathways, especially at elevated temperatures.

Solutions:

  • Temperature Control: Maintain strict low-temperature control (e.g., -10°C to 0°C) during the addition of the Lewis acid and the acyl chloride.

  • Milder Lewis Acid: Consider using a milder Lewis acid catalyst, such as stannic chloride (SnCl₄) or zinc chloride (ZnCl₂), which can be less destructive towards the thiophene ring.[10][11]

  • Catalyst Stoichiometry: Friedel-Crafts acylations often require more than a catalytic amount of Lewis acid because the product ketone complexes with the catalyst, deactivating it.[12][13] Ensure you are using at least 1.1 equivalents of AlCl₃.

Question: My Friedel-Crafts reaction is clean but gives a low yield, with a lot of starting material recovered. Why?

Answer: This often points to insufficient activation of the acyl chloride or deactivation of the aromatic substrate. The acylium ion, [R-C=O]⁺, is the key electrophilic intermediate.[13] If the aromatic ring you are trying to acylate is deactivated (i.e., contains electron-withdrawing groups), the reaction may not proceed under standard conditions. Additionally, as mentioned, the Lewis acid can be sequestered by the product, halting the reaction prematurely.

Reaction Pathway: Friedel-Crafts Acylation and Pitfalls

G cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions AcylCl 5-Methylthiophene- 2-carbonyl chloride Acylium Acylium Ion (Electrophile) AcylCl->Acylium + AlCl₃ Degradation Thiophene Ring Degradation / Polymerization AcylCl->Degradation LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Acylium LewisAcid->Degradation Harsh Conditions (High Temp) ProductComplex Product-AlCl₃ Complex Acylium->ProductComplex Arene Arene (Nucleophile) Arene->ProductComplex + Acylium Ion Product Desired Ketone (after workup) ProductComplex->Product Aqueous Workup Deactivation Catalyst Deactivation (Product Complexation) ProductComplex->Deactivation

Caption: Key steps and potential pitfalls in Friedel-Crafts acylation.

References
  • Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. (2019). [Link][5]

  • FranklyChemistry via YouTube. Carboxylic Acids Advanced. Reaction with Thionyl Chloride. (2015). [Link][6]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). [Link][7]

  • OrgoSolver. Carboxylic Acid → Acid Chloride with SOCl₂. [Link][9]

  • MySkinRecipes. This compound. [Link][2]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link][14]

  • ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024). [Link][15]

  • Google Patents. US2492629A - Acylation of thiophene. [10]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link][12]

  • TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). [Link][11]

  • Organic Syntheses. Thiophene, 2-chloromethyl-. [Link][1]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. (2023). [Link][8]

Sources

Work-up procedure for reactions involving 5-Methylthiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methylthiophene-2-carbonyl chloride

Welcome to the technical support resource for researchers working with this compound. This guide, developed by Senior Application Scientists, provides in-depth procedural information, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure the success and safety of your experiments.

Foundational Knowledge: Understanding the Reagent

This compound is a highly reactive acylating agent used in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the electrophilic carbonyl carbon, which readily reacts with nucleophiles, and the electron-rich thiophene ring.[1][2] However, its high reactivity, especially its sensitivity to moisture, necessitates careful handling and specific work-up procedures to achieve high yields and purity.[3][4]

Key Properties and Safety Data

A thorough understanding of the reagent's properties is the first step toward a successful reaction and work-up.

PropertyValue / ObservationSource(s)
Molecular Formula C₆H₅ClOS[5][6]
Molecular Weight 160.62 g/mol [1][5][6]
Appearance Colorless to light yellow/dark brown liquid[7][8]
Reactivity Moisture sensitive; Reacts violently with water.[3] Incompatible with strong bases, alcohols, and oxidizing agents.[3][7][8][3][7][8]
Primary Hazards Corrosive. Causes severe skin burns and eye damage.[3][4][9] Contact with water liberates toxic hydrogen chloride gas.[3][9][3][4][9]
Storage Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., Nitrogen or Argon). Recommended storage at 2-8°C.[1][10][1][10]

Standard Aqueous Work-up Protocol

This section details a generalized, step-by-step procedure for the work-up of a reaction involving this compound, such as a Friedel-Crafts acylation or an amidation. The causality behind each step is explained to provide a deeper understanding of the process.

Workflow Diagram: General Aqueous Work-up

G cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase A Reaction Completion (Monitor by TLC/LC-MS) B Step 1: Quenching (Slowly add to ice-cold water or weak base) A->B Proceed to work-up C Step 2: Phase Separation & Extraction (Add organic solvent, separate layers) B->C Neutralize excess reagent D Step 3: Aqueous Washes (e.g., NaHCO₃, H₂O, Brine) C->D Isolate product in organic phase E Step 4: Drying (Dry organic layer over Na₂SO₄ or MgSO₄) D->E Remove aqueous impurities F Step 5: Solvent Removal (Rotary Evaporation) E->F Remove residual water G Crude Product F->G Obtain crude solid/oil H Purification (Column Chromatography, Recrystallization, or Distillation) G->H I Pure Product H->I

Caption: Standard workflow for reaction work-up and purification.

Detailed Step-by-Step Methodology

Objective: To quench the reaction, neutralize acidic byproducts, remove water-soluble impurities, and isolate the crude product.

  • Step 1: Quenching the Reaction

    • Procedure: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), cool the reaction vessel in an ice bath. In a separate, larger flask, prepare a stirred solution of ice-cold water or a dilute aqueous base (e.g., 5% sodium bicarbonate). Slowly and carefully, add the reaction mixture dropwise to the quenching solution.

    • Causality: this compound reacts violently and exothermically with water.[3][7] A slow, controlled addition to a large volume of cold solution is critical to dissipate heat safely and prevent splashing. This step hydrolyzes any unreacted acyl chloride to the corresponding water-soluble carboxylic acid and neutralizes the HCl byproduct generated during the acylation.

  • Step 2: Extraction

    • Procedure: Transfer the quenched mixture to a separatory funnel. Add an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently at first, then more vigorously, venting frequently. Allow the layers to separate. Drain the organic layer. If the product is in the aqueous layer, extract the aqueous phase 2-3 more times with the organic solvent.

    • Causality: This step partitions the desired organic product from the aqueous phase, which contains salts, hydrolyzed starting material, and other water-soluble impurities. Multiple extractions ensure maximum recovery of the product.

  • Step 3: Aqueous Washes

    • Procedure: Combine the organic extracts and wash them sequentially in the separatory funnel with:

      • Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize any remaining acidic species.

      • Water (H₂O): To remove any residual bicarbonate solution and other water-soluble impurities.

      • Saturated Sodium Chloride (Brine) solution: To remove the bulk of the dissolved water from the organic layer before the final drying step.

    • Causality: The bicarbonate wash is crucial for removing acidic impurities, such as the carboxylic acid from hydrolyzed starting material or the HCl byproduct.[11] The final brine wash reduces the amount of dissolved water in the organic solvent, making the subsequent drying step more efficient.

  • Step 4: Drying the Organic Layer

    • Procedure: Transfer the washed organic layer to an Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should appear free-flowing (like a snow globe) when sufficient has been added.

    • Causality: Any residual water can interfere with subsequent purification steps (e.g., by co-distilling with the product) or cause product degradation. Anhydrous salts bind to water, effectively removing it from the solvent.

  • Step 5: Filtration and Solvent Removal

    • Procedure: Filter the dried organic solution through a funnel with a small cotton plug or filter paper to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh solvent to ensure complete transfer. Concentrate the filtrate using a rotary evaporator to remove the solvent.

    • Causality: This step isolates the non-volatile crude product from the volatile organic solvent, yielding an oil or solid that can be further purified.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the work-up of reactions involving this compound.

Troubleshooting Decision Treedot

// Nodes A [label="Problem Observed During Work-up", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Low or No Product Yield"]; C [label="Emulsion During Extraction"]; D [label="Product is an Inseparable Oil"]; E [label="Unexpected Side Products in Crude NMR"];

// Connections from A A -> B; A -> C; A -> D; A -> E;

// Troubleshooting paths for B (Low Yield) B1 [label="Did reaction go to completion?\n(Check TLC/LCMS of crude)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; B2 [label="Is product water-soluble?\n(Check for product in aqueous layer)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; B3 [label="Incomplete reaction.\nOptimize reaction conditions\n(time, temp, reagent quality).", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; B4 [label="Product lost to aq. layer.\nRe-extract aqueous layers.\nUse salting-out effect (brine).", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; B -> B1; B1 -> B3 [label="No"]; B1 -> B2 [label="Yes"]; B2 -> B4 [label="Yes"];

// Troubleshooting paths for C (Emulsion) C1 [label="Add Saturated Brine Solution", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="Filter through Celite®", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3 [label="Allow to stand without agitation", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C -> C1; C -> C2; C -> C3;

// Troubleshooting paths for D (Oily Product) D1 [label="Is product known to be an oil?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; D2 [label="Attempt co-evaporation with a\nnon-polar solvent (e.g., hexane/toluene)\nto remove residual solvent.", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; D3 [label="Purify via column chromatography.", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; D -> D1; D1 -> D2 [label="No"]; D1 -> D3 [label="Yes"];

// Troubleshooting paths for E (Side Products) E1 [label="Is starting material present?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; E2 [label="Is hydrolyzed acyl chloride present?\n(5-methylthiophene-2-carboxylic acid)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; E3 [label="Incomplete reaction.\nOptimize reaction.", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; E4 [label="Inefficient NaHCO₃ wash.\nRepeat basic wash.", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; E -> E1; E1 -> E3 [label="Yes"]; E1 -> E2 [label="No"]; E2 -> E4 [label="Yes"]; }

Sources

Technical Support Center: Removal of Unreacted 5-Methylthiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 5-Methylthiophene-2-carbonyl chloride in your reaction mixtures. As a highly reactive acylating agent, this compound is a valuable intermediate for introducing the 5-methyl-2-thenoyl group in pharmaceutical and materials science applications.[1] However, its reactivity also necessitates precise and carefully planned workup procedures to ensure the purity of your target compound and the safety of your process.

This guide provides a structured approach to troubleshooting and resolving issues related to the removal of unreacted this compound and its primary byproduct, 5-methyl-2-thiophenecarboxylic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: My TLC plate shows a baseline spot that I suspect is the hydrolyzed acyl chloride. How can I confirm this?

A: The baseline spot is very likely 5-methyl-2-thiophenecarboxylic acid, the hydrolysis product of the acyl chloride. To confirm, you can co-spot your reaction mixture with a known standard of 5-methyl-2-thiophenecarboxylic acid. If the spots have the same Rf value, your suspicion is correct. This carboxylic acid is quite polar and will adhere strongly to silica gel.

Q2: I performed an aqueous workup, but my final product is still contaminated. What went wrong?

A: This is a common issue. Several factors could be at play:

  • Incomplete Quenching: The acyl chloride may not have been fully hydrolyzed before extraction.

  • Insufficient Washing: The resulting carboxylic acid may require multiple washes with a basic solution (like saturated sodium bicarbonate) to be fully removed into the aqueous layer.

  • Emulsion Formation: Emulsions can trap impurities in the organic layer.[2] If an emulsion forms, adding brine can often help break it.[2]

Q3: Is it safe to remove this compound under vacuum on a rotary evaporator?

A: While possible, it is not the recommended first step. This compound is moisture-sensitive and corrosive.[3][4] Applying vacuum can be hazardous if not done in a well-ventilated fume hood with appropriate trapping for corrosive HCl gas that may be generated.[5][6] It is far safer and more effective to first quench the reactive acyl chloride chemically before removing solvents.

Q4: Can I use column chromatography to remove the unreacted acyl chloride directly?

A: This is strongly discouraged. Acyl chlorides are too reactive for standard silica gel chromatography.[7] The acyl chloride will react with trace moisture on the silica gel, hydrolyzing in situ to the carboxylic acid. This can lead to streaking, poor separation, and contamination of your fractions. The recommended approach is to quench the reaction mixture before attempting chromatographic purification.[7]

Section 2: Foundational Principles: The Chemistry of Removal

Understanding the reactivity of this compound is key to its effective removal. As an acyl chloride, it is a highly electrophilic compound, readily attacked by nucleophiles.[8][9] This reactivity is precisely what we exploit during the workup process.

The primary removal strategy involves converting the unreacted acyl chloride into a more easily separable compound. This is typically achieved through quenching , a process where a reagent is added to neutralize highly reactive species.[10] In this case, the unreacted this compound is hydrolyzed to 5-methyl-2-thiophenecarboxylic acid. This carboxylic acid can then be removed from the organic phase by washing with an aqueous basic solution.

The Quenching Reaction

The diagram below illustrates the fundamental quenching process where the acyl chloride is hydrolyzed by water to form the corresponding carboxylic acid and hydrochloric acid.

Quenching cluster_reactants Reactants cluster_products Products AcylChloride This compound CarboxylicAcid 5-Methyl-2-thiophenecarboxylic acid AcylChloride->CarboxylicAcid Hydrolysis HCl Hydrochloric Acid (HCl) AcylChloride->HCl Elimination Water Water (H₂O) (Quenching Agent) Water->CarboxylicAcid

Caption: Hydrolysis of this compound.

Section 3: Detailed Troubleshooting & Protocols

This section provides step-by-step protocols for the effective removal of unreacted this compound. The choice of method depends on the stability of your desired product to acidic or basic conditions.

Method 1: Standard Aqueous Workup (for Base-Stable Products)

This is the most common and effective method. It involves quenching the excess acyl chloride and then using a basic wash to extract the resulting carboxylic acid.

Experimental Protocol:

  • Reaction Quenching:

    • Once the reaction is complete (monitored by TLC, LCMS, or GC), cool the reaction mixture to 0 °C in an ice bath. This is crucial as the quenching process is exothermic.[11]

    • Slowly and carefully add deionized water or crushed ice to the stirred reaction mixture.[12][13] You will likely observe the evolution of HCl gas, so this must be performed in a well-ventilated fume hood.

    • Allow the mixture to warm to room temperature and stir for 20-30 minutes to ensure complete hydrolysis of the acyl chloride.

  • Extraction and Washing:

    • Transfer the mixture to a separatory funnel. If your reaction solvent is water-miscible (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane.[14][15]

    • Wash the organic layer sequentially with:

      • Saturated Sodium Bicarbonate (NaHCO₃) solution (2-3 times): This is the critical step. The basic solution deprotonates the 5-methyl-2-thiophenecarboxylic acid, forming the water-soluble sodium salt, which partitions into the aqueous layer.[12][16] Continue washing until gas evolution (CO₂) ceases.

      • Water (1 time): To remove any residual bicarbonate solution.

      • Brine (Saturated NaCl solution) (1 time): To break any emulsions and begin the drying process.[17]

    • Separate the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield your crude product, now free of the acyl chloride and its carboxylic acid byproduct.

Method 2: Non-Basic Workup (for Acid-Stable/Base-Sensitive Products)

If your product is sensitive to basic conditions, you cannot use a bicarbonate wash. In this scenario, the focus is on thorough quenching and physical separation methods.

Experimental Protocol:

  • Thorough Quenching:

    • Follow the quenching procedure described in Method 1, ensuring the acyl chloride is completely hydrolyzed to the carboxylic acid. Using a slight excess of water and a longer stirring time can be beneficial.

  • Solvent Removal:

    • After quenching, remove the reaction solvent via rotary evaporation.

  • Purification by Column Chromatography:

    • The resulting crude material will be a mixture of your product and 5-methyl-2-thiophenecarboxylic acid. This mixture can now be purified by silica gel column chromatography.[12]

    • The carboxylic acid is very polar and will typically remain at the baseline (Rf ≈ 0) in many common solvent systems (e.g., hexane/ethyl acetate), allowing for the elution of your less polar product.[18]

    • For particularly challenging separations, a gradient elution may be necessary.[18]

Workflow for Method Selection

The following diagram provides a decision-making workflow to help you select the appropriate removal strategy.

Workflow start Reaction Complete product_stability Is the desired product stable to aqueous base (e.g., NaHCO₃)? start->product_stability method1 Use Method 1: Standard Aqueous Workup (Quench + Base Wash) product_stability->method1 Yes method2 Use Method 2: Non-Basic Workup (Thorough Quench + Chromatography) product_stability->method2 No purified_product Purified Product method1->purified_product method2->purified_product

Caption: Decision workflow for purification strategy.

Section 4: Quantitative Data Summary

The following table summarizes the properties of the key compounds involved in the removal process, which dictates the choice of workup procedure.

CompoundMolecular FormulaMolar Mass ( g/mol )Key PropertiesRemoval Strategy
This compound C₆H₅ClOS160.62[19]Reactive, moisture-sensitive, corrosive[3]Primary: Quench with water/alcohol.[11] Secondary: Do not chromatograph directly.
5-Methyl-2-thiophenecarboxylic acid C₆H₆O₂S142.18Acidic, polar, high affinity for silica gelPrimary: Extraction with aqueous base (e.g., NaHCO₃).[12] Secondary: Separation by column chromatography.

Section 5: Safety First

Handling this compound and the associated workup procedures requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][20]

  • Fume Hood: All manipulations of this compound and its reactions should be conducted in a well-ventilated chemical fume hood.[4] The quenching process liberates corrosive HCl gas.[6]

  • Moisture Sensitivity: This compound reacts violently with water.[3] Ensure all glassware is dry and handle under an inert atmosphere (e.g., nitrogen or argon) if necessary for the primary reaction.[7] Store the reagent protected from moisture.[4][20]

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

References

  • Matheson Tri-Gas. (2021). SAFETY DATA SHEET: Methyl chloride. Retrieved from [Link]

  • ResearchGate. (2025). Acid Chloride/ chloroformate purification?. Retrieved from [Link]

  • Google Patents. (2004). Method for purifying acid chlorides.
  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Reddit. (2024). Removing oxalyl chloride from acid chloride intermediate in ester formation. Retrieved from [Link]

  • ResearchGate. (2025). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Retrieved from [Link]

  • Remove Sticky Reagents. (n.d.). Retrieved from [Link]

  • University of York. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]

  • Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). THIN-LAYER CHROMATOGRAPHY OF THIOPHENE DERIVATIVES. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • ACS Publications. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Retrieved from [Link]

  • ResearchGate. (2025). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Retrieved from [Link]

  • PubMed. (n.d.). Organic synthesis by quench reactions. Retrieved from [Link]

  • Extraction method. (n.d.). Retrieved from [Link]

  • Next Peptide. (n.d.). 31555-59-6 | this compound. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Purifying Heat-Sensitive Thiophene Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of heat-sensitive thiophene carboxamides. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying these thermally labile compounds. Thiophene carboxamides are a vital class of heterocyclic compounds with significant applications in medicinal chemistry.[1][2] However, their purification is often complicated by their sensitivity to heat, which can lead to degradation and loss of valuable product.

This resource provides practical, in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying these molecules while maintaining their integrity.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of heat-sensitive thiophene carboxamides, offering step-by-step guidance to resolve them.

Problem 1: My compound is degrading during column chromatography.

Symptoms:

  • Streaking or tailing on the Thin Layer Chromatography (TLC) plate.

  • Appearance of new, lower Rf spots after running the column.

  • Low recovery of the desired product.

  • The silica gel in the column appears colored or burnt at the top.

Root Cause Analysis:

Heat generation and the acidic nature of silica gel are the primary culprits for the degradation of sensitive compounds during flash chromatography.[3] The adsorption of polar solvents onto the active sites of silica gel is an exothermic process, which can significantly raise the local temperature within the column.[3] This, combined with the inherent acidity of standard silica gel, can catalyze the decomposition of heat-sensitive molecules like certain thiophene carboxamides.

dot

cluster_solutions Recommended Solutions Crude Crude Thiophene Carboxamide Column Standard Silica Gel Column Chromatography Crude->Column Purification Attempt Degradation Product Degradation Column->Degradation Causes Solution1 Deactivate Silica Gel (e.g., with Triethylamine) Column->Solution1 Mitigation Solution2 Use Alternative Stationary Phase (e.g., Alumina, C18) Column->Solution2 Mitigation Solution3 Low-Temperature Chromatography Column->Solution3 Mitigation LowYield Low Yield & Impurities Degradation->LowYield PureProduct Pure, Intact Product Solution1->PureProduct Solution2->PureProduct Solution3->PureProduct

Caption: Troubleshooting workflow for degradation during chromatography.

Solutions:

1. Deactivation of Silica Gel:

  • Rationale: To counteract the acidity of the silica gel, a small amount of a basic additive like triethylamine (TEA) or pyridine can be included in the eluent.[4][5] This neutralizes the acidic sites on the silica surface, minimizing acid-catalyzed degradation.

  • Protocol:

    • Prepare your chosen eluent system (e.g., hexane/ethyl acetate).

    • Add 0.1-1% triethylamine to the eluent mixture.

    • Use this modified eluent to pack and run your column.

    • Note: Triethylamine has a relatively high boiling point, so care must be taken during solvent removal to avoid co-evaporation with your product.

2. Low-Temperature Column Chromatography:

  • Rationale: Performing chromatography at sub-ambient temperatures can effectively mitigate thermal degradation.[6] This technique is particularly useful for highly sensitive compounds.

  • Protocol:

    • Jacketed chromatography columns are ideal for this purpose, allowing for the circulation of a coolant.

    • If a jacketed column is unavailable, the column can be placed in a larger container filled with an ice bath.

    • Pre-cool your eluent before adding it to the column.

    • Monitor the temperature throughout the purification process.

3. Alternative Stationary Phases:

  • Rationale: If deactivation is insufficient, consider using a different stationary phase.

    • Alumina (basic or neutral): A good alternative for compounds sensitive to acidic conditions.

    • Reversed-phase silica (C18): This uses more polar eluents (e.g., water/acetonitrile or water/methanol) and separates compounds based on hydrophobicity, which can be a gentler method.

Problem 2: My compound won't crystallize, or it "oils out".

Symptoms:

  • Upon cooling, the compound separates as a liquid layer instead of forming solid crystals.

  • No crystal formation is observed even after extended cooling or scratching the flask.

  • The resulting solid is amorphous or waxy.

Root Cause Analysis:

"Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that favors rapid, disorganized precipitation over orderly crystal lattice formation.[7] The presence of impurities can also significantly inhibit crystallization by disrupting the crystal lattice.

Solutions:

1. Optimize the Solvent System:

  • Rationale: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[8] For thiophene carboxamides, polar solvents are often a good starting point.[7]

  • Protocol:

    • Single Solvent: Test small batches of your crude product in various solvents. Good candidates include ethanol, isopropanol, and acetonitrile.[7][8]

    • Two-Solvent System: If a single solvent is not effective, use a solvent pair.[7]

      • Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

      • Slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes slightly turbid.

      • Common pairs include ethanol/water and ethyl acetate/hexane.[7]

2. Control the Cooling Rate:

  • Rationale: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling often leads to the trapping of impurities and the formation of small crystals or an oil.[7]

  • Protocol:

    • Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, undisturbed.

    • Insulate the flask (e.g., with glass wool) to further slow the cooling process.

    • Once at room temperature, the flask can be moved to a refrigerator or ice bath to maximize yield.

3. Induce Crystallization:

  • Rationale: Sometimes, crystallization needs a nucleation point to begin.

  • Techniques:

    • Seed Crystals: Add a tiny crystal of the pure compound to the cooled, supersaturated solution.

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

4. Pre-purification:

  • Rationale: If significant impurities are present, they can interfere with crystallization. A preliminary purification step can be beneficial.

  • Protocol:

    • Perform a quick filtration through a plug of silica gel to remove baseline impurities.

    • Attempt recrystallization with the partially purified material.

Solvent System Comments
EthanolA good starting point for many aromatic amides.[7]
IsopropanolSimilar to ethanol, can be effective.[7]
AcetonitrileOften yields high-quality crystals for amides.[8]
Ethyl Acetate/HexaneA common and effective two-solvent system.[7][9]
Dichloromethane/HexaneCan be useful for less polar derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purifying a newly synthesized, heat-sensitive thiophene carboxamide?

A1: A multi-step approach is often best. Start with a liquid-liquid extraction to remove any acidic or basic impurities.[10] For example, washing an ethyl acetate solution of your product with a mild base (like sodium bicarbonate solution) can remove unreacted carboxylic acids, and a wash with dilute acid (like 1M HCl) can remove basic starting materials like unreacted amines. Following the extraction, attempt recrystallization as it is a cost-effective and scalable purification method.[8] If recrystallization fails or does not provide sufficient purity, proceed to column chromatography, keeping in mind the strategies for heat-sensitive compounds discussed above (e.g., using deactivated silica or low temperatures).

dot

Start Crude Product Extraction Liquid-Liquid Extraction Start->Extraction Crystallization Recrystallization Extraction->Crystallization Primary Method PurityCheck1 Assess Purity (TLC, NMR) Crystallization->PurityCheck1 Chromatography Low-Temp/Deactivated Column Chromatography PurityCheck2 Assess Purity (TLC, NMR) Chromatography->PurityCheck2 PurityCheck1->Chromatography Purity <95% End Pure Product PurityCheck1->End Purity >95% PurityCheck2->End Purity >95%

Sources

How to avoid polyacylation in reactions with 5-Methylthiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 5-Methylthiophene-2-carbonyl chloride in acylation reactions, with a specific focus on controlling selectivity and preventing polyacylation.

Introduction: Understanding the Reaction Landscape

This compound is a valuable intermediate for introducing the 5-methylthienyl-2-carbonyl moiety, a common scaffold in pharmaceuticals and functional materials.[1] The most common method for this transformation is the Friedel-Crafts acylation, an electrophilic aromatic substitution that couples the acyl chloride with an aromatic substrate.[2][3]

A key feature of Friedel-Crafts acylation is that the introduction of an acyl group (a ketone) onto an aromatic ring is an electron-withdrawing and therefore deactivating process.[4][5] This deactivation makes the mono-acylated product significantly less reactive than the original starting material, which inherently suppresses subsequent acylation reactions.[6][7][8] Consequently, polyacylation is far less common than the polyalkylation seen in Friedel-Crafts alkylation reactions.[5][9]

However, under specific conditions—particularly with highly activated aromatic substrates or forcing reaction conditions—diacylation can occur.[5] This guide is designed to help you navigate these challenges and achieve high selectivity for your desired mono-acylated product.

Frequently Asked Questions (FAQs)

Q1: Is polyacylation a significant risk when using this compound?

A1: Generally, no. The primary advantage of Friedel-Crafts acylation is its tendency to stop after a single substitution.[6][7] The ketone product formed is less nucleophilic than the starting arene due to the electron-withdrawing nature of the carbonyl group, which deactivates the ring toward further electrophilic attack.[4][5] Polyacylation typically only becomes a concern when using highly activated substrates (e.g., phenols, anilines, polyalkylated benzenes) or when employing harsh reaction conditions like excessively high temperatures or long reaction times.[5]

Q2: My reaction is producing a di-acylated byproduct. What is the most likely cause?

A2: The most common cause of diacylation is improper stoichiometry, specifically using an excess of the this compound relative to your aromatic substrate.[5][10] Even with the deactivating effect of the first acyl group, a high concentration of the highly reactive acylium ion can force a second, slower reaction. Other contributing factors include high reaction temperatures and prolonged reaction times, which can overcome the activation barrier for the second acylation.[5]

Q3: Why is a full stoichiometric equivalent (or more) of the Lewis acid catalyst often required?

A3: A stoichiometric amount of the Lewis acid (e.g., AlCl₃) is necessary because it performs two roles. First, it reacts with the acyl chloride to generate the reactive electrophile, the acylium ion.[2][11][12] Second, the Lewis acid, being electron-deficient, strongly coordinates with the lone pair electrons on the oxygen of the newly formed ketone product.[2][6] This forms a stable complex, effectively removing the Lewis acid from the catalytic cycle. Therefore, at least one equivalent of the catalyst is required for each carbonyl group in the reaction. This complex is then hydrolyzed during aqueous workup to release the final ketone product.[2]

Q4: Can I use a milder catalyst than aluminum chloride (AlCl₃) to improve selectivity?

A4: Yes, and it is often recommended for sensitive substrates. While AlCl₃ is a powerful and common catalyst, its high reactivity can sometimes lead to side reactions or decomposition, especially with electron-rich heterocycles like thiophene.[13] Milder Lewis acids such as tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or solid acid catalysts like zeolites can offer better selectivity and require less stringent conditions.[5][13][14] For example, SnCl₄ is often used for acylating thiophene derivatives at controlled temperatures.[15][16]

Troubleshooting Guide: From Problem to Solution

This guide addresses specific issues you may encounter during the acylation of an aromatic substrate using this compound.

Observation / ProblemPossible Cause(s)Recommended Solution(s)
Significant Di-acylated Product 1. Incorrect Stoichiometry : Molar ratio of acyl chloride is too high.[5]2. High Reaction Temperature : Reaction is being run at elevated temperatures, overcoming the deactivation barrier.[5]3. Highly Activated Substrate : The aromatic substrate is exceptionally electron-rich.1. Control Stoichiometry : Use a precise 1:1 molar ratio of this compound to your substrate. Alternatively, use a slight excess (e.g., 1.1 equivalents) of the aromatic substrate.2. Lower Temperature : Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetic mono-acylated product.[15][17]3. Slow/Reverse Addition : Add the acyl chloride solution dropwise to the mixture of the aromatic substrate and Lewis acid to maintain a low concentration of the electrophile.
Low Yield / No Reaction 1. Deactivated Substrate : The aromatic ring being acylated has strong electron-withdrawing groups.[5]2. Inactive Catalyst : The Lewis acid has been deactivated by moisture.[17]3. Insufficient Catalyst : Less than one molar equivalent of Lewis acid was used.[2]1. Use a Stronger Catalyst : For deactivated rings, a potent Lewis acid like AlCl₃ is often necessary.[5]2. Ensure Anhydrous Conditions : Use freshly opened or purified anhydrous Lewis acid. Thoroughly dry all glassware, solvents, and reagents.[17][18]3. Use Stoichiometric Catalyst : Ensure at least 1.0-1.1 equivalents of the Lewis acid are used per equivalent of acyl chloride.[2]
Formation of Isomeric Products 1. Substrate Directing Effects : The substituent(s) on your aromatic substrate direct the acylation to multiple positions (ortho, para, meta).2. Thermodynamic vs. Kinetic Control : Higher temperatures may favor the formation of a more thermodynamically stable isomer.[17]1. Analyze Substrate : Review the electronic and steric directing effects of your substrate's functional groups.2. Control Temperature : Lowering the reaction temperature often enhances selectivity for the kinetically favored product.[19]
Tar / Polymer Formation 1. Harsh Conditions : The combination of a strong Lewis acid and high temperature can cause polymerization of highly reactive substrates like thiophenes.[13]2. Reaction Too Vigorous : Rapid addition of reagents can cause an uncontrolled exotherm.1. Use Milder Conditions : Switch to a milder Lewis acid like SnCl₄ or a solid acid catalyst.[13] Maintain low temperatures.2. Slow Reagent Addition : Add the catalyst or acyl chloride slowly and dropwise with efficient stirring and cooling.[15]

Mechanistic Insights & Workflows

Visualizing the underlying chemical processes and decision-making steps is crucial for effective troubleshooting and experimental design.

Diagram 1: Mono-acylation vs. Di-acylation Pathway

G cluster_activation Step 1: Electrophile Generation cluster_mono_acylation Step 2: Mono-acylation (Favored Pathway) cluster_di_acylation Step 3: Di-acylation (Disfavored Pathway) AcylCl This compound Acylium Acylium Ion (Electrophile) AcylCl->Acylium + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Arene Aromatic Substrate (Arene-H) Intermediate1 σ-complex intermediate Arene->Intermediate1 + Acylium Ion Product1 Mono-acylated Product (Deactivated Ring) Intermediate1->Product1 - H⁺ Product1_copy Mono-acylated Product (Deactivated) Intermediate2 σ-complex intermediate (High Energy) Product1_copy->Intermediate2 + Acylium Ion (High Temp / Excess Acyl-Cl) Product2 Di-acylated Product (Side Product) Intermediate2->Product2 - H⁺

Caption: Reaction pathway showing favored mono-acylation.

Diagram 2: Troubleshooting Workflow for Acylation Reactions

G cluster_problems Identify Primary Issue cluster_solutions Implement Solutions Start Reaction Complete. Analyze Crude Product. CheckPurity Is mono-acylated product the major component? Start->CheckPurity Success Success! Proceed to Purification. CheckPurity->Success Yes Troubleshoot Problem Identified CheckPurity->Troubleshoot No Diacylation Di-acylation observed? Troubleshoot->Diacylation LowYield Low yield / No reaction? Troubleshoot->LowYield Tar Tar / Polymerization? Troubleshoot->Tar Sol_Diacylation 1. Check Stoichiometry (Use 1:1 ratio) 2. Lower Temperature (0 °C) 3. Use Slow/Reverse Addition Diacylation->Sol_Diacylation Sol_LowYield 1. Ensure Anhydrous Conditions 2. Use Stoichiometric Catalyst 3. Use Stronger Lewis Acid (if needed) LowYield->Sol_LowYield Sol_Tar 1. Lower Temperature 2. Use Milder Catalyst (SnCl₄) 3. Slow Reagent Addition Tar->Sol_Tar

Caption: Troubleshooting workflow for acylation reactions.

Recommended Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving selective mono-acylation.

Protocol 1: General Mono-acylation using Aluminum Chloride (AlCl₃)

This procedure is suitable for moderately activated to unactivated aromatic substrates.

Materials:

  • Aromatic Substrate (1.0 eq)

  • This compound (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Ice-water bath

  • Concentrated Hydrochloric Acid (HCl)

  • Standard workup and purification reagents (separatory funnel, NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Reaction Setup : Under an inert atmosphere (Nitrogen or Argon), charge a three-necked, oven-dried round-bottom flask with the aromatic substrate (1.0 eq) and anhydrous solvent (e.g., DCM).

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition : With efficient stirring, add anhydrous AlCl₃ (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Acyl Chloride Addition : Dissolve this compound (1.0 eq) in a small amount of anhydrous solvent. Add this solution dropwise to the reaction mixture over 30-60 minutes using an addition funnel. Maintain the temperature at 0 °C throughout the addition.[15]

  • Reaction : After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. The reaction can then be allowed to slowly warm to room temperature. Monitor the reaction progress by TLC or GC.

  • Quenching : Once the starting material is consumed, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[18] This will hydrolyze the aluminum-ketone complex.

  • Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Isolation : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Mono-acylation using a Milder Catalyst (SnCl₄)

This procedure is recommended for more activated or acid-sensitive substrates.

Materials:

  • As in Protocol 1, but substituting Tin(IV) Chloride (SnCl₄) for AlCl₃.

Procedure:

  • Reaction Setup : Follow Step 1 from Protocol 1.

  • Cooling : Cool the solution to 0 °C.

  • Reagent Addition : With efficient stirring, add this compound (1.0 eq) to the solution of the aromatic substrate.

  • Catalyst Addition : Add freshly distilled SnCl₄ (1.1 eq) dropwise from a dropping funnel over approximately 30-40 minutes. It is crucial to maintain the temperature at or below 0 °C during the addition.[15]

  • Reaction : Once the addition is complete, continue stirring the mixture at 0 °C or allow it to warm to room temperature, monitoring by TLC or GC until completion.

  • Quenching & Workup : Follow Steps 6-8 from Protocol 1. The quench for SnCl₄ is typically less exothermic than for AlCl₃ but should still be performed with care.

References

  • BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
  • BenchChem. (2025).
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  • Organic Chemistry Portal.
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  • BYJU'S.
  • BenchChem. (2025).
  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • BenchChem. (2025).
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Deactivation of silica gel for chromatography of sensitive thiophene compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatography of sensitive thiophene compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these unique heterocyclic molecules. Thiophenes, while versatile, are often susceptible to degradation on standard silica gel due to its inherent acidity. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve optimal separation results.

I. Understanding the Challenge: The "Acidity Problem" of Silica Gel

Standard silica gel used in flash and column chromatography possesses acidic silanol groups (Si-OH) on its surface.[1] These acidic sites can act as catalysts for the degradation of sensitive molecules, including many thiophene derivatives.[2] The lone pair of electrons on the sulfur atom in the thiophene ring can interact with these acidic protons, potentially leading to ring-opening, polymerization, or other unwanted side reactions. This interaction is a primary cause of low yield, streaking on TLC plates, and the appearance of unexpected byproducts during purification.[3][4]

Key Issues Encountered:
  • Compound Degradation: Irreversible alteration of the thiophene compound on the column, resulting in significant yield loss.[4]

  • Poor Separation & Tailing: Strong interactions between the thiophene and acidic sites can lead to broad, tailing peaks, making it difficult to resolve closely eluting impurities.[5]

  • Irreversible Adsorption: In some cases, the thiophene compound may bind so strongly to the silica that it fails to elute from the column at all.[6]

To address these issues, deactivation of the silica gel is a crucial step for the successful chromatography of sensitive thiophenes.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the chromatography of sensitive thiophene compounds.

Q1: My thiophene compound is streaking on the TLC plate. What is the cause and how can I fix it?

A1: Streaking on a TLC plate is a common indicator of a problematic interaction between your compound and the stationary phase. Several factors can contribute to this:

  • Compound Instability: The acidic nature of the silica gel on the TLC plate may be causing partial degradation of your thiophene compound.[3]

  • Overloading: Applying too much of your sample to the plate can saturate the stationary phase, leading to streaking.[7]

  • Inappropriate Solvent System: The chosen eluent may not be suitable for your compound, leading to poor solubility or partitioning.[3]

Troubleshooting Steps:

  • Confirm Instability: Perform a 2D TLC. Spot your compound in one corner of the plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent. If the spot does not remain on the diagonal, it is likely degrading on the silica.[4]

  • Reduce Sample Concentration: Try diluting your sample before spotting it on the TLC plate.[7]

  • Modify the Eluent: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your developing solvent to neutralize the acidic sites on the silica.[8]

Q2: I'm getting a very low yield after column chromatography. I suspect my thiophene is degrading on the column. What can I do?

A2: Low recovery is a strong indication that your compound is not stable on silica gel.[4] To mitigate this, you have several options:

  • Deactivate the Silica Gel: This is the most common and effective solution. You can deactivate the silica by adding a base like triethylamine to your eluent or by pre-treating the silica.[3][9]

  • Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a less acidic stationary phase such as alumina (neutral or basic) or Florisil®.[10]

  • Minimize Contact Time: Run the column as quickly as possible ("flash" chromatography) to reduce the time your compound is in contact with the silica.[3]

Q3: What is the mechanism behind silica gel deactivation with triethylamine (TEA)?

A3: Triethylamine is a weak base that effectively neutralizes the acidic silanol groups on the surface of the silica gel. The lone pair of electrons on the nitrogen atom of TEA interacts with the protons of the silanol groups, forming a transient triethylammonium-silica complex. This "capping" of the acidic sites prevents them from interacting with and degrading your sensitive thiophene compound.[11]

Q4: When should I use ammonia instead of triethylamine for deactivation?

A4: The choice between ammonia and triethylamine often depends on the polarity of your solvent system and your compound's properties.

  • Triethylamine (TEA) is commonly used with less polar solvent systems like hexane/ethyl acetate. It is volatile and can typically be removed easily during solvent evaporation.[11]

  • Ammonia (or ammonium hydroxide) is often added to more polar solvent systems, such as dichloromethane/methanol.[11] It is generally used for more polar or basic compounds that require a stronger mobile phase to elute. Be cautious, as highly basic and polar conditions can start to dissolve the silica gel. It's advisable to keep the concentration of basic methanol below 10-20%.[11]

III. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the chromatography of sensitive thiophenes.

Symptom Possible Cause(s) Recommended Solution(s)
Compound streaks or tails on TLC/column 1. Acidic sites on silica causing strong, undesirable interactions.[5] 2. Compound overload.[7] 3. Inappropriate solvent polarity.1. Add 0.5-1% triethylamine or a few drops of ammonium hydroxide to the eluent to deactivate the silica.[3][8] 2. Load less material onto the column or TLC plate. 3. Re-optimize the solvent system on TLC with the basic modifier included.
Low or no recovery of the compound from the column 1. Irreversible adsorption to acidic sites on silica.[6] 2. On-column degradation.[4] 3. Eluent is not polar enough.1. Deactivate the silica gel using one of the protocols below. 2. Consider an alternative stationary phase like neutral alumina.[10] 3. Test for compound stability on a TLC plate before running the column.[4] 4. Gradually increase the polarity of the eluent.
Appearance of new, unexpected spots on TLC after column 1. The compound is degrading on the column, creating new impurities.[4]1. Confirm degradation with a 2D TLC analysis.[4] 2. Employ a deactivation protocol for the column. 3. Run the column faster to minimize contact time.[3]
Compound elutes much faster or slower than predicted by TLC 1. The activity of the bulk silica in the column is different from the TLC plate. 2. The column was not properly packed or equilibrated.1. Always develop your TLC solvent system with the same basic modifier you plan to use in the column. 2. Equilibrate the column with at least 2-3 column volumes of the initial eluent (containing the modifier) before loading your sample.[11]

IV. Experimental Protocols & Workflows

Protocol 1: Deactivation of Silica Gel with Triethylamine (TEA)

This is the most common method for purifying acid-sensitive compounds on silica gel.

Materials:

  • Crude thiophene compound

  • Silica gel (for flash chromatography)

  • Solvents for elution (e.g., Hexane, Ethyl Acetate)

  • Triethylamine (TEA)

Procedure:

  • TLC Optimization:

    • Develop a solvent system (e.g., 9:1 Hexane:Ethyl Acetate) that gives your target compound an Rf value of approximately 0.2-0.3.

    • Prepare a second TLC developing jar with the same solvent system but add 0.5-1% TEA.

    • Run a TLC of your crude material in both systems. You will likely observe a slightly higher Rf and less streaking in the system containing TEA. Use this modified solvent system for your column.[9]

  • Column Packing (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in your chosen eluent (containing 0.5-1% TEA).

    • Pour the slurry into your chromatography column and allow it to pack under gravity or gentle pressure.

  • Column Equilibration:

    • Once packed, flush the column with 2-3 column volumes of the eluent containing TEA. This ensures all the acidic sites are neutralized before the compound is loaded.[12]

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of the eluent (or a less polar solvent).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[9]

  • Elution and Fraction Collection:

    • Begin eluting with your TEA-containing solvent system, collecting fractions and monitoring by TLC.

Workflow for Troubleshooting Thiophene Purification

The following diagram illustrates a logical workflow for addressing purification challenges with sensitive thiophenes.

TroubleshootingWorkflow start Start: Purify Thiophene Compound tlc Run TLC in Standard Eluent start->tlc eval_tlc Evaluate TLC: Streaking or Degradation? tlc->eval_tlc no_problem Proceed with Standard Silica Gel Chromatography eval_tlc->no_problem No add_tea Add 0.5-1% TEA to Eluent eval_tlc->add_tea Yes reeval_tlc Re-run TLC with TEA add_tea->reeval_tlc eval_tea_tlc Problem Solved? reeval_tlc->eval_tea_tlc run_deactivated_col Run Column with TEA-Deactivated Silica eval_tea_tlc->run_deactivated_col Yes alt_phase Consider Alternative Phase (e.g., Alumina, Florisil) eval_tea_tlc->alt_phase No

Caption: A decision-making workflow for thiophene purification.

Visualizing the Deactivation Mechanism

The interaction between triethylamine and the silica surface can be visualized as follows:

DeactivationMechanism cluster_before Before Deactivation cluster_after After Deactivation with TEA Silica_Surface_Before Si-O-Si-O-Si |    |    | O    O    O |    |    | H    H    H Degradation Degradation Products Silica_Surface_Before->Degradation Catalyzes Thiophene_Before Thiophene (Sensitive) Thiophene_Before->Silica_Surface_Before Acidic Interaction Silica_Surface_After Si-O-Si-O-Si |    |    | O    O    O |    |    | H⁺---NEt₃  H⁺---NEt₃  H⁺---NEt₃ Thiophene_After Thiophene (Protected) Thiophene_After->Silica_Surface_After No Interaction Elution Successful Elution Thiophene_After->Elution Leads to

Caption: Mechanism of silica gel deactivation by triethylamine.

V. References

  • Silver, J. (2014). When basification of silica gel is required, before using Column chromatography? ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]

  • Laszlo, J. (2019). Deactivation of silica gel? ResearchGate. [Link]

  • TheBlondDutchGuy. (2015). Deactivating Silica Gel with Triethylamine. Reddit. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]

  • Stoll, D. & Dolan, J. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Silver, J. (2016). Compound is stuck in silica gel and not eluting while running open column chromatography for extraction of secondary metabolites. What to do? ResearchGate. [Link]

  • Pordea, A. (2016). How can I prepare deactivated silica gel with 12%v/w water for chromatography? ResearchGate. [Link]

  • Kakam, R. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. LinkedIn. [Link]

  • Davis, J. M., & Rutan, S. C. (1997). Preparation, Characterization, and Acidity of a Silica Gel/Tungsten Oxide Solid Acid. ACS Publications. [Link]

Sources

Optimizing base selection for amide synthesis with 5-Methylthiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Amide Synthesis with 5-Methylthiophene-2-carbonyl chloride

A Senior Application Scientist's Guide to Optimal Base Selection and Troubleshooting

Welcome to the technical support center for amide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound. As a heteroaromatic acyl chloride, it presents unique opportunities and challenges. This document provides in-depth, field-proven insights into optimizing your reaction conditions, with a specific focus on the critical role of base selection. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Frequently Asked Questions (FAQs): Base Selection Strategy

Q1: Why is the choice of base so critical when reacting this compound with an amine?

The synthesis of an amide from an acyl chloride and an amine is a nucleophilic acyl substitution reaction.[1][2] This reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[3] The primary role of the base is to neutralize this HCl.[4]

If left un-neutralized, the generated HCl will protonate the starting amine, converting it into its non-nucleophilic ammonium salt. This effectively halts the reaction, as the amine's lone pair is no longer available to attack the electrophilic carbonyl carbon of the acyl chloride. Therefore, at least one equivalent of a base is required to drive the reaction to completion.[3]

The choice of base, however, goes beyond simple acid scavenging. An inappropriate base can lead to:

  • Side Reactions: Promoting hydrolysis of the sensitive acyl chloride.

  • Low Yields: Incomplete reaction due to insufficient base strength.

  • Purification Challenges: Formation of emulsions or salts that are difficult to remove.

Q2: What are the main categories of bases I should consider, and what are the trade-offs?

Bases for this transformation can be broadly categorized into two main types: non-nucleophilic organic amines and inorganic bases.

  • Non-Nucleophilic Organic Bases: These are the most common choices for modern organic synthesis. They are soluble in typical aprotic organic solvents (like Dichloromethane or THF), simplifying reaction setup.[5] Examples include triethylamine (TEA), diisopropylethylamine (DIPEA or Hünig's base), and pyridine.

    • Triethylamine (TEA): A cost-effective and widely used base. However, the resulting triethylammonium chloride salt can sometimes be difficult to remove.

    • DIPEA (Hünig's Base): Its significant steric bulk renders it highly non-nucleophilic. This is advantageous as it will not compete with your desired amine in attacking the acyl chloride. The resulting diisopropylethylammonium salt also tends to have higher solubility in organic solvents, which can aid in workup.

    • Pyridine: Often used as both a base and a solvent. It is less basic than TEA or DIPEA but can also act as a nucleophilic catalyst.[6]

  • Inorganic Bases: These are typically used in biphasic systems known as Schotten-Baumann conditions.[2][7] An organic solvent (like DCM or diethyl ether) containing the acyl chloride and amine is stirred vigorously with an aqueous solution of a base like sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium bicarbonate (NaHCO3).[1]

    • Advantages: The byproduct salt is sequestered in the aqueous layer, making for a very simple workup (separation of layers). This method is robust, scalable, and cost-effective.

    • Disadvantages: The presence of water and a strong base like hydroxide can increase the rate of the competing hydrolysis of this compound back to its carboxylic acid.[4] This is a significant risk for highly reactive acyl chlorides.

Q3: How do the pKa values of the base and my amine influence the reaction outcome?

The pKa is a crucial parameter. Specifically, we look at the pKa of the conjugate acid of the base (pKaH). For the base to effectively neutralize the HCl generated without deprotonating other functional groups, a "Goldilocks" principle applies:

The pKaH of the base should be high enough to scavenge HCl, but not so high that it causes unwanted side reactions.

A good rule of thumb is to select a base whose conjugate acid is slightly more acidic (lower pKa) than the conjugate acid of the amine nucleophile, but significantly less acidic (higher pKa) than HCl (pKa ≈ -7).

BaseConjugate AcidpKaH (approx. in H₂O)Typical Use Case
PyridinePyridinium ion5.2Weakly basic amines, can act as a catalyst.
Triethylamine (TEA)Triethylammonium ion10.7General purpose for primary/secondary alkyl amines.
DIPEA (Hünig's Base)Diisopropylethylammonium ion10.7Preferred for sensitive substrates to avoid side reactions due to its steric hindrance.
Potassium CarbonateBicarbonate ion10.3Mild inorganic base for Schotten-Baumann conditions.
Sodium HydroxideWater15.7Strong inorganic base for Schotten-Baumann, risk of acyl chloride hydrolysis.
Data compiled from sources.[8][9][10]
Q4: Are there specific side reactions to watch for with this compound?

Yes. Beyond the universal risk of acyl chloride hydrolysis, the thiophene ring introduces specific considerations.

  • Hydrolysis: this compound is moisture-sensitive.[11] Exposure to water, especially in the presence of a base, will hydrolyze it to 5-methylthiophene-2-carboxylic acid, which will not react with your amine under these conditions. Prevention: Use anhydrous solvents and an inert atmosphere (Nitrogen or Argon).

  • Ring Acylation: While less common when using a pre-formed acyl chloride, strong Lewis acids or highly forcing conditions could potentially promote Friedel-Crafts-type acylation at the C4 position of another thiophene molecule. This is generally not a concern under standard amidation conditions.

  • Reaction with Nucleophilic Bases: If a nucleophilic base (like DMAP, if used in stoichiometric amounts, or a non-hindered amine base with a highly reactive acyl chloride) is used, it can compete with the desired amine, leading to the formation of an undesired acyl-ammonium intermediate and byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Amine is protonated (inactive).2. Acyl chloride has hydrolyzed before reaction.3. Insufficiently basic conditions.1. Ensure at least 1.1 equivalents of base are used. If starting with an amine salt (e.g., HCl salt), use an additional equivalent of base.2. Use anhydrous solvents and reagents under an inert atmosphere. Prepare the acyl chloride fresh if possible.3. Switch to a stronger base (e.g., from K₂CO₃ to TEA).
Reaction is Vigorous / Uncontrolled Highly reactive primary or secondary amine.Perform the reaction at a lower temperature (0 °C to -78 °C). Add the this compound solution dropwise to the amine/base mixture over an extended period.[]
Multiple Byproducts on TLC/LCMS 1. Hydrolysis of acyl chloride.2. The base is acting as a nucleophile.3. The amine is di-acylated (if it's a primary amine).1. Ensure strictly anhydrous conditions.2. Switch to a sterically hindered base like DIPEA.3. Use the amine as the limiting reagent and add the acyl chloride slowly at low temperature.
Difficult Purification / Emulsion during Workup Formation of ammonium salts that are partially soluble in the organic layer.1. For TEA, perform multiple aqueous washes. A dilute acid wash (e.g., 1M HCl) can help remove residual organic base, followed by a bicarbonate wash.2. Consider switching to Schotten-Baumann conditions where the salt remains in the aqueous phase.

Visualizing the Process

Decision Workflow for Base Selection

This diagram outlines the logical steps to select an appropriate base for your specific amine substrate.

BaseSelection cluster_input Step 1: Analyze Amine cluster_decision Step 2: Decision Points cluster_output Step 3: Recommended Base Class Amine Start: Characterize your Amine Reactivity Is the amine a weak nucleophile (e.g., aniline)? Amine->Reactivity Sterics Is the amine sterically hindered? OrganicBase Use Standard Organic Base (TEA, Pyridine) Sterics->OrganicBase No HinderedBase Use Hindered Base (DIPEA) Sterics->HinderedBase Yes Reactivity->Sterics No Catalyst Add Catalyst (e.g., DMAP, 0.1 eq) Reactivity->Catalyst Yes SB_Conditions Consider Schotten-Baumann (NaOH, K2CO3) OrganicBase->SB_Conditions Alternative Catalyst->Sterics

Caption: A decision tree for selecting the optimal base.

Core Reaction and Key Side Reaction Pathway

This diagram illustrates the desired amide formation pathway versus the competing hydrolysis side reaction.

ReactionMechanism cluster_main Desired Amidation Pathway cluster_side Competing Hydrolysis AcylCl 5-Methylthiophene-2- carbonyl chloride Intermediate Tetrahedral Intermediate AcylCl->Intermediate + R₂NH AcylCl_Side 5-Methylthiophene-2- carbonyl chloride Amine R₂NH (Amine) Amine->Intermediate Product Desired Amide Intermediate->Product - Cl⁻ Salt [Base-H]⁺Cl⁻ Product->Salt + Base, -H⁺ Base Base (e.g., Et₃N) Base->Salt Water H₂O Hydrolysis_Product 5-Methylthiophene- 2-carboxylic acid Water->Hydrolysis_Product AcylCl_Side->Hydrolysis_Product + H₂O (Base catalyzed)

Caption: The desired reaction versus unwanted hydrolysis.

Experimental Protocols

Protocol 1: General Amidation using Triethylamine (TEA) in Dichloromethane (DCM)

This protocol is suitable for most primary and secondary alkyl amines.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq).

  • Solvent & Base Addition: Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration). Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Prepare a solution of this compound (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the cold amine/base mixture over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LCMS.[13]

  • Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (2x), and finally with brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

Protocol 2: Schotten-Baumann Conditions for Amidation

This protocol is robust and excellent for simple amines where hydrolysis risk is manageable.[7]

  • Setup: In a round-bottom flask, dissolve the amine (1.0 eq) in a suitable organic solvent like DCM or diethyl ether (approx. 0.2 M).

  • Aqueous Base: In a separate beaker, prepare a 2 M aqueous solution of potassium carbonate (K₂CO₃) or 1 M sodium hydroxide (NaOH) (2.0-3.0 eq).

  • Reaction: Add the aqueous base solution to the organic solution of the amine. Stir the biphasic mixture vigorously. Add this compound (1.05 eq) dropwise to the vigorously stirred mixture at room temperature.

  • Monitoring: Stir for 1-4 hours, monitoring by TLC or LCMS. The reaction is often rapid.

  • Work-up: Pour the mixture into a separatory funnel. Separate the organic layer. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is often of high purity but can be further purified by chromatography or recrystallization if necessary.

References

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Clark, J. (n.d.). the preparation of amides. Chemguide. [Link]

  • StudySmarter. (2023). Amide Formation: Mechanism & Acyl Chloride. [Link]

  • Khan Academy. (2010). Amide formation from acyl chloride. [Link]

  • ResearchGate. (2015). An improved method of amide synthesis using acyl chlorides. [Link]

  • University of California, Davis. (n.d.). pKa Values of Common Bases. [Link]

  • Master Organic Chemistry. (2018). Synthesis, Nomenclature, and Properties Of The Amide Functional Group. [Link]

  • Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • ResearchGate. (2019). COMMON ACIDS AND BASES FOR ORGANIC SYNTHESIS. [Link]

  • Roussel, M. R. (2020). Chemistry 2000 Slide Set 20: Organic bases. University of Lethbridge. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Link]

  • ResearchGate. (2014). Why did my amide syntesis does not work?. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride.... [Link]

  • Chad's Prep. (2018). 20.12 Synthesis and Reactions of Amides. YouTube. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

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Technical Support Center: Synthesis and Purification of 5-Methylthiophene-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-methylthiophene-2-carboxamides. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently encountered challenges.

Troubleshooting Guide: Synthesis

The formation of the amide bond between 5-methylthiophene-2-carboxylic acid and an amine is the cornerstone of this synthesis. Most challenges arise from inefficient activation of the carboxylic acid, side reactions, or low reactivity of the coupling partners.

Problem 1: Low to No Product Formation

This is one of the most common issues, often pointing to inefficient activation of the carboxylic acid or the formation of an unreactive salt between the starting materials.

Causality & Troubleshooting Steps:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a stable salt.[1] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[2]

    • Solution 1: Change Coupling Reagent. If standard carbodiimide reagents like DCC or EDC are failing, especially with sterically hindered or electron-poor amines, switch to a more potent uronium- or phosphonium-based reagent like HATU, HBTU, or PyBOP.[1][3] These reagents form highly activated esters that are more reactive.[1]

    • Solution 2: Pre-activation. For uronium reagents like HATU, pre-activating the carboxylic acid is crucial. Stir the 5-methylthiophene-2-carboxylic acid with HATU and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.[3][4] This prevents the HATU from reacting directly with the amine, a known side reaction.

    • Solution 3: Ensure Anhydrous Conditions. Moisture can hydrolyze the activated intermediates, quenching the reaction.[3][5] Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Amine-Acid Salt Formation: The basic amine and the acidic carboxylic acid can form a salt, rendering the amine non-nucleophilic.

    • Solution: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[3] The base neutralizes the carboxylic acid, freeing the amine to act as a nucleophile. Typically, 2-3 equivalents of base are used.

Problem 2: Formation of a Major, Difficult-to-Remove Side Product

The identity of the side product is highly dependent on the coupling reagent used.

Causality & Troubleshooting Steps:

  • N-acylurea Formation (with DCC/EDC): Carbodiimide coupling agents (DCC, EDC) work by forming a reactive O-acylisourea intermediate.[4][6] However, this intermediate can rearrange into a stable and often difficult-to-remove N-acylurea byproduct, halting the desired reaction.[4][7]

    • Solution: Add HOBt or HOAt. Including an additive like 1-Hydroxybenzotriazole (HOBt) is standard practice when using carbodiimides.[4][8] HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable, less prone to rearrangement, and efficiently reacts with the amine.[4][7]

Workflow: Standard Amide Coupling

The following diagram illustrates a generalized workflow for amide coupling, highlighting the critical activation step.

G cluster_synthesis Synthesis Stage A 5-Methylthiophene- 2-carboxylic Acid + Amine B Add Anhydrous Solvent (e.g., DMF, DCM) A->B Dissolve C Add Coupling Reagent (e.g., HATU, EDC/HOBt) + Base (e.g., DIPEA) B->C Activate D Reaction Monitoring (TLC, LC-MS) C->D Couple E Crude Product Mixture D->E Completion

Caption: Generalized workflow for amide bond synthesis.

Table 1: Comparison of Common Coupling Reagents
Coupling Agent SystemTypical Yield RangeByproductByproduct RemovalKey Considerations
EDC / HOBt 70 - 95%[4]Water-soluble ureaAqueous workup (acid/base washes)[8]Good general-purpose reagent. HOBt suppresses side reactions.[4]
DCC / HOBt 75 - 98%[4]Dicyclohexylurea (DCU)Insoluble in most organic solvents; remove by filtration.[9][10][11]Highly effective but plagued by the insoluble DCU byproduct.[4]
HATU / Base 85 - 99%[4]Water-soluble ureaAqueous workupVery fast and efficient, ideal for difficult couplings.[4] Requires pre-activation.[3]

Troubleshooting Guide: Work-up & Purification

Purification aims to remove unreacted starting materials, coupling agent byproducts, and any other impurities. The strategy is dictated by the physicochemical properties of the desired carboxamide and the impurities.

Problem 3: Product is Contaminated with Dicyclohexylurea (DCU)

DCU is the byproduct of DCC-mediated couplings and is notoriously difficult to remove due to its low solubility in most common organic solvents.[9][10]

Causality & Troubleshooting Steps:

  • Inherent Insolubility of DCU: DCU often precipitates from the reaction mixture as it forms.[12]

    • Solution 1: Filtration (Primary Method). This is the most effective approach.[9] After the reaction is complete, cool the mixture (if necessary) and filter it through a Büchner or fritted funnel to remove the precipitated DCU.[10][11] Rinsing the filter cake with a small amount of cold solvent can help recover any trapped product.[10]

    • Solution 2: Solvent Selection. Choose reaction solvents where DCU has minimal solubility, such as acetonitrile or diethyl ether, to maximize its precipitation.[10][11]

    • Solution 3: Post-Workup Precipitation. If DCU remains after initial filtration and workup, dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate, DCM) and cool it in a refrigerator or freezer. The remaining DCU should precipitate and can be removed by a second filtration.[10]

Problem 4: Difficulty Separating Product from Unreacted Carboxylic Acid

If the reaction does not go to completion, the starting carboxylic acid can be a challenging impurity to remove via chromatography due to potentially similar polarities with the amide product.

Causality & Troubleshooting Steps:

  • Acidic Nature of the Impurity: The unreacted 5-methylthiophene-2-carboxylic acid is acidic, while the target amide is typically neutral.

    • Solution: Liquid-Liquid Extraction. During the aqueous workup, wash the organic layer containing the crude product with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃).[3] The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, effectively removing it from the organic phase.

Problem 5: Poor Recovery or Decomposition during Silica Gel Chromatography

Amides can sometimes exhibit poor behavior on silica gel, leading to streaking, low recovery, or even decomposition, especially if the silica is slightly acidic.[13]

Causality & Troubleshooting Steps:

  • Product-Silica Interaction: The lone pairs on the amide's nitrogen and oxygen can interact strongly with the acidic silanol groups on the silica surface.

    • Solution 1: Recrystallization. If the product is a solid, recrystallization is often the preferred method of purification for amides as it can avoid the potential issues of chromatography.[13] A solvent screen is necessary to find the ideal system.

    • Solution 2: Deactivate the Silica. If chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent.[13] This neutralizes the acidic sites on the silica, improving peak shape and recovery.

    • Solution 3: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase, such as neutral alumina or Florisil, if decomposition on silica is a persistent issue.

Workflow: Purification Decision Tree

This diagram provides a logical pathway for choosing a purification strategy.

G Start Crude Product Mixture Q1 Was DCC used? Start->Q1 A1 Filter to remove precipitated DCU Q1->A1 Yes Q2 Is unreacted acid present? Q1->Q2 No A1->Q2 A2 Aqueous wash with sat. NaHCO3 soln. Q2->A2 Yes Q3 Is the product a solid? Q2->Q3 No A2->Q3 A3 Attempt Recrystallization Q3->A3 Yes A4 Perform Column Chromatography Q3->A4 No End Pure 5-Methylthiophene- 2-carboxamide A3->End A4->End

Caption: Decision tree for purification strategy.

Table 2: Suggested Solvents for Purification
Purification MethodSolvent / System (Polarity decreases down the list)Rationale & Use Case
Recrystallization Ethanol, Acetonitrile, Ethyl Acetate, Toluene, Hexane/Ethyl Acetate mixture[13][14][15]For solid products. The ideal solvent dissolves the compound when hot but not when cold. Ethanol and acetonitrile are often good starting points for polar amides.[13][15]
Column Chromatography Hexane / Ethyl Acetate, Dichloromethane / MethanolA gradient of Hexane/Ethyl Acetate is a standard choice for many organic compounds. A small amount of methanol can be added to DCM for more polar products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a first attempt at synthesizing a 5-methylthiophene-2-carboxamide? A1: A reliable starting point is to use the EDC/HOBt coupling system.[3] Dissolve 5-methylthiophene-2-carboxylic acid (1.0 eq.), HOBt (1.1 eq.), and your amine (1.2 eq.) in anhydrous DCM or DMF. Cool the mixture to 0 °C, then add EDC (1.2 eq.). Allow it to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.[3]

Q2: My reaction is very slow, even with HATU. What can I do? A2: If a highly active coupling reagent is still not providing a reasonable reaction rate, the issue may be the nucleophilicity of your amine. Consider gently heating the reaction mixture (e.g., to 40-50 °C) to help overcome the activation energy barrier.[3] Also, ensure your non-nucleophilic base (DIPEA) is present in sufficient quantity (at least 2 equivalents) to fully liberate the free amine.

Q3: Why did my reaction mixture turn dark or form a tar? A3: Dark coloration or tar formation often indicates decomposition or polymerization.[5] This can be caused by excessive heat or the presence of impurities in the starting materials.[5] Ensure you are using purified starting materials and maintain the recommended reaction temperature. If heating, increase it gradually while monitoring the reaction.

Q4: Can I use the acid chloride of 5-methylthiophene-2-carboxylic acid instead of coupling reagents? A4: Yes, the acid chloride route is a classic and often high-yielding method for amide synthesis.[1][16] You would first prepare the acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, and then react it with the amine, typically in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct.[1] This method avoids the byproducts associated with coupling reagents but requires an extra synthetic step and careful handling of the moisture-sensitive acid chloride.

Standard Protocols

Protocol 1: General Amidation using EDC/HOBt
  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 5-methylthiophene-2-carboxylic acid (1.0 eq.), HOBt (1.1 eq.), and the desired amine (1.2 eq.).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise, ensuring the temperature remains low.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor progress via TLC or LC-MS.

  • Upon completion, dilute the mixture with the organic solvent. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]

Protocol 2: DCU Removal by Filtration
  • After the DCC-coupled reaction is deemed complete, cool the reaction mixture in an ice bath for 15-30 minutes to maximize DCU precipitation.

  • Set up a Büchner or fritted glass funnel for vacuum filtration.

  • Pour the cold reaction mixture into the funnel under vacuum.

  • Wash the collected DCU precipitate on the filter with a minimal amount of cold reaction solvent to recover any entrained product.

  • The filtrate, containing the desired product, can then be carried forward for further aqueous workup or purification.[9][10]

References

  • Chemistry Stack Exchange. (2025). How I can remove DCU from my product?. Chemistry Stack Exchange. Available from: [Link]

  • University of Rochester. (n.d.). Workup: DCC Coupling. Department of Chemistry. Available from: [Link]

  • ResearchGate. (2015). How do I completely remove DCU from the reaction mixture without coloumn chromatography?. ResearchGate. Available from: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate. Available from: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • LibreTexts Chemistry. (n.d.). Recrystallization. Available from: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available from: [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available from: [Link]

  • Royal Society of Chemistry. (2020). Synthesis of a γ-Keto-amide Derived from Thiophene Using a Carboxyl Ester as Precursor. RSC Publishing. Available from: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available from: [Link]

  • PubMed. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. National Library of Medicine. Available from: [Link]

  • National Institutes of Health. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Library of Medicine. Available from: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available from: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available from: [Link]

  • CABI. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI. Available from: [Link]

  • MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available from: [Link]

  • PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • National Institutes of Health. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. National Library of Medicine. Available from: [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. Beilstein Journals. Available from: [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available from: [Link]

  • National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Library of Medicine. Available from: [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Available from: [Link]

  • ResearchGate. (n.d.). Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7),.... ResearchGate. Available from: [Link]

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Spectroscopic identification of impurities in 5-Methylthiophene-2-carbonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylthiophene-2-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis, with a focus on the spectroscopic identification of impurities.

Troubleshooting Guide: Spectroscopic Identification of Impurities

The conversion of 5-Methyl-2-thiophenecarboxylic acid to its corresponding acid chloride is a fundamental transformation, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. While[1][2][3] seemingly straightforward, this reaction is prone to the formation of several impurities that can complicate purification and downstream applications. This section provides a detailed guide to identifying these impurities using common spectroscopic techniques.

Question 1: My ¹H NMR spectrum shows unexpected peaks alongside the product signals. What are they?

Answer:

Unexpected peaks in your ¹H NMR spectrum often indicate the presence of starting material, residual solvents, or side-products. Here’s how to systematically identify them:

  • Unreacted Starting Material (5-Methyl-2-thiophenecarboxylic acid): The most common impurity is the unreacted carboxylic acid. Its key spectroscopic features are:

    • ¹H NMR: A broad singlet far downfield (typically >10 ppm) corresponding to the carboxylic acid proton. The thiophene ring protons will also be present, but their chemical shifts will be slightly different from those of the product.

    • IR: A broad O-H stretch from approximately 2500-3300 cm⁻¹ and a C=O stretch around 1710 cm⁻¹.

  • [4][5] Residual Solvents: Solvents used in the reaction or workup are common contaminants. [6][7][8][9]* Consult tables of common NMR solvent impurities to identify these peaks. For e[6][7][8][9]xample, dichloromethane (CH₂Cl₂) often appears as a singlet around 5.30 ppm in CDCl₃.

  • [8] Side-Products from Thionyl Chloride Reaction:

    • Anhydride Formation: If any water is present, or if the reaction conditions are not carefully controlled, the acid chloride can react with the starting carboxylic acid to form an anhydride.

      • IR: Anhydrides are characterized by two C=O stretching bands, typically around 1820 cm⁻¹ and 1760 cm⁻¹.

E[4][5][10]xperimental Protocol: Sample Preparation for NMR

  • Ensure your crude product is free of excess thionyl chloride by evaporation under reduced pressure (in a well-ventilated fume hood).

  • Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) that is known to be free of impurities.

  • Acquire a standard ¹H NMR spectrum. If broad peaks are observed, consider acquiring the spectrum at an elevated temperature to sharpen the signals.

Question 2: The IR spectrum of my product shows a broad absorption in the 3000 cm⁻¹ region. Is my product wet?

Answer:

A broad absorption in the 3000 cm⁻¹ region of an IR spectrum is a classic indicator of an O-H stretch, which points to the presence of water or, more likely, unreacted 5-Methyl-2-thiophenecarboxylic acid.

Causality: The conversion of a carboxylic acid to an acid chloride involves the replacement of the -OH group with a -Cl atom. An in[1][2]complete reaction will result in a mixture of the starting material and the product.

Troubleshooting Steps:

  • Confirm with NMR: As mentioned previously, check the ¹H NMR for the characteristic broad singlet of the carboxylic acid proton.

  • Reaction Optimization:

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of thionyl chloride (typically 1.5-2.0 equivalents).

    • Reaction Time and Temperature: The reaction may require gentle heating or a longer reaction time to go to completion. Monitor the reaction by TLC or by taking small aliquots for NMR analysis.

  • Purification: If the impurity is present in a small amount, it can often be removed by distillation under reduced pressure. The acid chloride is typically more volatile than the carboxylic acid.

Question 3: My mass spectrum shows a peak that is 18 units higher than the expected molecular ion. What does this indicate?

Answer:

A peak that is 18 atomic mass units (amu) higher than your expected molecular ion peak often suggests the presence of the corresponding carboxylic acid, which has formed through hydrolysis of the acid chloride.

Explanation: this compound is highly reactive and susceptible to hydrolysis upon exposure to atmospheric moisture or residual water in solvents. The m[11][12][13]ass difference of 18 corresponds to the difference between a chlorine atom (approx. 35.5 amu) and a hydroxyl group (approx. 17 amu), plus a proton.

Preventative Measures:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Careful Workup: During the workup, minimize the exposure of the product to aqueous solutions. If an aqueous wash is necessary, use brine to reduce the solubility of the organic product and work quickly.

Data Presentation: Key Spectroscopic Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)MS (m/z)
This compound~2.6 (s, 3H), ~6.9 (d, 1H), ~7.7 (d, 1H)~16.0, ~127.0, ~135.0, ~140.0, ~160.0~1770 (C=O)160/162 (M⁺)
5-Methyl-2-thiophenecarboxylic acid~2.6 (s, 3H), ~6.9 (d, 1H), ~7.8 (d, 1H), >10 (br s, 1H)~16.0, ~127.0, ~134.0, ~142.0, ~168.02500-3300 (O-H), ~1710 (C=O)142 (M⁺)

Note: Exact chemical shifts may vary depending on the solvent and concentration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between 5-Methyl-2-thiophenecarboxylic acid and thionyl chloride?

A1: The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and the chloride ion then attacks the carbonyl carbon, leading to the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.

Q[3][14][15]2: Can I use oxalyl chloride instead of thionyl chloride?

A2: Yes, oxalyl chloride is another common reagent for this transformation. It often provides cleaner reactions and milder conditions. The byproducts of the reaction with oxalyl chloride are carbon dioxide, carbon monoxide, and hydrogen chloride, which are all gases and easily removed.

Q3: How should I store this compound?

A3: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.

Q[16]4: Are there any safety precautions I should be aware of?

A4: Yes. Thionyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care in a well-ventilated fume hood. The reaction produces HCl and SO₂ gases, which are also corrosive and toxic. 5-Met[14]hylthiophene-2-carbonyl chloride itself is also likely to be corrosive and an irritant. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualizing the Reaction and Impurity Formation

Synthesis_and_Impurities Start 5-Methyl-2-thiophenecarboxylic acid Product This compound Start->Product Reaction Anhydride Anhydride Impurity Start->Anhydride Reagent SOCl₂ Reagent->Product Hydrolysis Hydrolysis (H₂O) Product->Hydrolysis Moisture Exposure Product->Anhydride Reaction with Starting Material Hydrolysis->Start Reverts to Starting Material

Caption: Reaction pathway for the synthesis of this compound and the formation of common impurities.

References

  • Mass Spectra of Thiophene Derivatives. Phosphorus and Sulfur and the Related Elements, 8(2), 201-204. [Link]

  • Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. [Link]

  • Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry, 93(12), 5227-5235. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. OpenStax. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. Dalton State College. [Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]

  • Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

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  • Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Video: Spectroscopy of Carboxylic Acid Derivatives. JoVE. [Link]

  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. [Link]

  • This compound. MySkinRecipes. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 721-727. [Link]

  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • 5-Methyl-2-thiophenecarboxaldehyde. PubChem. [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

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  • Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Organic Chemistry Portal. [Link]

  • 31555-59-6 | this compound. Next Peptide. [Link]

  • Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
  • 5-Chlorothiophene-2-carbonyl Chloride. PubChem. [Link]

  • Preparation Of Carboxylic Acids By Hydrolysis Reaction. YouTube. [Link]

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  • Chapter 21. Carboxylic Acid Derivatives and Nucleophilic Acyl Substitution Reactions. University of Calgary. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 5-Methylthiophene-2-carbonyl chloride and 5-Chlorothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and synthetic chemistry, the selection of building blocks is a critical decision that dictates the efficiency and outcome of a synthetic route. Thiophene derivatives, in particular, are privileged scaffolds in a multitude of bioactive molecules. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet electronically distinct thiophene-based acylating agents: 5-Methylthiophene-2-carbonyl chloride and 5-Chlorothiophene-2-carbonyl chloride. By understanding their intrinsic chemical behavior, scientists can make more informed decisions in their synthetic endeavors.

Introduction: The Subtle Influence of a 5-Substituent

At first glance, this compound and 5-Chlorothiophene-2-carbonyl chloride are structurally similar, both featuring the highly reactive acyl chloride moiety attached to the 2-position of a thiophene ring. However, the substituent at the 5-position—a methyl group versus a chlorine atom—imparts a profound difference in their electronic properties and, consequently, their reactivity towards nucleophiles. This guide will dissect these differences, providing a theoretical framework and supporting data to predict their behavior in common chemical transformations.

The central thesis of this guide is that 5-chlorothiophene-2-carbonyl chloride is the more reactive of the two compounds towards nucleophilic acyl substitution . This heightened reactivity is a direct consequence of the electronic-withdrawing nature of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon. Conversely, the electron-donating methyl group in this compound attenuates the reactivity of the acyl chloride.

The Electronic Tug-of-War: Methyl vs. Chloro Substituents

The reactivity of an acyl chloride is primarily dictated by the electrophilicity of the carbonyl carbon. A more electron-deficient carbonyl carbon is more susceptible to attack by a nucleophile. The substituents on the thiophene ring play a crucial role in modulating this electrophilicity through a combination of inductive and resonance effects.

  • The Methyl Group (-CH₃): An Electron-Donating Influence The methyl group is a classic electron-donating group. It exerts a positive inductive effect (+I), pushing electron density towards the thiophene ring. Furthermore, it can participate in hyperconjugation, a stabilizing interaction that also results in a net donation of electron density to the aromatic system. This increased electron density on the thiophene ring is relayed to the carbonyl group, partially satisfying the electron-deficient nature of the carbonyl carbon and making it less electrophilic.

  • The Chloro Group (-Cl): An Electron-Withdrawing Dominance The chlorine atom, on the other hand, presents a more complex electronic picture. It is highly electronegative and thus exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the thiophene ring. While it also possesses lone pairs that can be donated through resonance (+R), for halogens, the inductive effect is generally considered to be dominant in influencing reactivity in systems like this.[1][2] The net result is a significant withdrawal of electron density from the thiophene ring, which in turn makes the attached carbonyl carbon more electron-deficient and, therefore, more reactive.

The following diagram illustrates the opposing electronic effects of these two substituents on the carbonyl carbon's electrophilicity.

G cluster_0 This compound cluster_1 5-Chlorothiophene-2-carbonyl chloride Methyl -CH3 Thiophene_M Thiophene Ring Methyl->Thiophene_M +I, Hyperconjugation (Electron Donating) Carbonyl_M C=O Thiophene_M->Carbonyl_M Decreased Electrophilicity Chloride_M -Cl Carbonyl_M->Chloride_M Chloro -Cl Thiophene_C Thiophene Ring Chloro->Thiophene_C -I > +R (Electron Withdrawing) Carbonyl_C C=O Thiophene_C->Carbonyl_C Increased Electrophilicity Chloride_C -Cl Carbonyl_C->Chloride_C

Figure 1: Electronic effects of methyl and chloro substituents.

Quantitative Comparison: Hammett Constants in the Thiophene Series

To move beyond a qualitative description, we can turn to linear free-energy relationships, specifically the Hammett equation.[3] This equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a molecule. The Hammett substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. For 5-substituted thiophenes, the σp (para) values from benzene systems are often used as a good approximation.[4]

SubstituentHammett Constant (σp)Electronic EffectPredicted Reactivity of Acyl Chloride
-CH₃-0.17Electron-donatingLower
-H0.00Neutral (Reference)Baseline
-Cl+0.23Electron-withdrawingHigher

Table 1: Hammett σp constants and their predicted effect on reactivity.

The positive σp value for the chloro group indicates its electron-withdrawing nature, which will stabilize the transition state of a nucleophilic attack on the carbonyl carbon, thus increasing the reaction rate. Conversely, the negative σp value for the methyl group signifies its electron-donating character, which will destabilize the transition state and decrease the reaction rate. Therefore, the Hammett constants strongly support the prediction that 5-chlorothiophene-2-carbonyl chloride is more reactive than this compound .

Experimental Validation: A Proposed Comparative Study

Experimental Protocol: Comparative Aminolysis

This protocol outlines a method to compare the rate of amide formation from this compound and 5-chlorothiophene-2-carbonyl chloride with a model amine, such as benzylamine.

Materials:

  • This compound

  • 5-Chlorothiophene-2-carbonyl chloride[5][6][7][8][9]

  • Benzylamine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Internal standard (e.g., dodecane) for GC or HPLC analysis

  • Standard laboratory glassware and magnetic stirrer

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Reaction Setup: In two separate, identical, oven-dried round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen or argon), prepare solutions of benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Add a known amount of the internal standard to each flask.

  • Initiation of Reaction: At a constant temperature (e.g., 0 °C or room temperature), add a solution of this compound (1.0 eq) in anhydrous DCM to one flask and a solution of 5-chlorothiophene-2-carbonyl chloride (1.0 eq) in anhydrous DCM to the other flask simultaneously.

  • Monitoring the Reaction: At regular time intervals (e.g., every 5, 10, 20, 30, and 60 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute solution of hydrochloric acid.

  • Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining starting acyl chloride and the formed amide product by comparing their peak areas to that of the internal standard.

  • Data Analysis: Plot the concentration of the product versus time for both reactions. The initial rate of the reaction can be determined from the slope of this curve. The compound that shows a faster rate of product formation is the more reactive species.

The expected outcome of this experiment is that the reaction with 5-chlorothiophene-2-carbonyl chloride will proceed at a significantly faster rate than the reaction with this compound.

G cluster_0 Comparative Aminolysis Workflow Start Prepare two identical reaction mixtures: - Benzylamine (1.0 eq) - Triethylamine (1.1 eq) - Anhydrous DCM - Internal Standard Add_Reagents Simultaneously add: - this compound (1.0 eq) to Flask A - 5-Chlorothiophene-2-carbonyl chloride (1.0 eq) to Flask B Start->Add_Reagents Monitor Monitor reactions over time: - Withdraw aliquots at regular intervals Add_Reagents->Monitor Quench Quench aliquots with dilute HCl Monitor->Quench Analyze Analyze by GC or HPLC Quench->Analyze Data Plot [Product] vs. Time Compare initial rates Analyze->Data

Figure 2: Workflow for comparative reactivity study.

Synthetic Implications and Applications

The choice between these two reagents has practical consequences in synthesis:

  • For rapid and efficient acylation , particularly with less reactive nucleophiles, 5-chlorothiophene-2-carbonyl chloride is the superior choice. Its enhanced electrophilicity ensures that the reaction proceeds to completion, often under milder conditions and in shorter reaction times. This is particularly advantageous in the synthesis of complex molecules where functional group tolerance is a concern. For instance, it is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[6]

  • For reactions requiring greater control and selectivity , This compound may be preferred. Its attenuated reactivity can be beneficial when dealing with substrates that have multiple nucleophilic sites, potentially allowing for selective acylation of the more reactive site. It is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

Conclusion

References

  • Consiglio, G., Arnone, C., Spinelli, D., Noto, R., & Frenna, V. (1985). Use of the Hammett equation in substituted thiophenes. Journal of the Chemical Society, Perkin Transactions 2, (3), 383-386.
  • Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
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  • ResearchGate. (n.d.). Hammett Substituent Constants. Retrieved from [Link]

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  • The LibreTexts libraries. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • YouTube. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants [Video]. OCW. Retrieved from [Link]

  • XINDAO. (n.d.). 5-chlorothiophene-2-carbonyl chloride cas:42518-98-9. Retrieved from [Link]

  • ResearchGate. (2020). a Effect of reaction time and reaction temperature on the recovery of.... Retrieved from [Link]

  • PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride. Retrieved from [Link]

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A Comparative Guide to Alternative Reagents for the Synthesis of 5-Methylthiophene-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Methylthiophene-2-carboxamides and Their Synthesis

5-Methylthiophene-2-carboxamides are a class of organic compounds that serve as crucial building blocks in medicinal chemistry and materials science. Their structural motif is present in numerous biologically active molecules, including pharmaceuticals like the anticoagulant Rivaroxaban.[1] Consequently, the efficient and scalable synthesis of these amides is of paramount importance to researchers in drug discovery and development.

Traditionally, the synthesis of carboxamides from their corresponding carboxylic acids, such as 5-methylthiophene-2-carboxylic acid, involves a two-step process. This classical approach first requires the activation of the carboxylic acid, typically by converting it into a more reactive acyl chloride using hazardous reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide bond. While effective, this method suffers from drawbacks related to the use of corrosive and hazardous reagents and the generation of stoichiometric waste.

This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of 5-methylthiophene-2-carboxamides, focusing on modern, more efficient, and often "greener" approaches. We will delve into the mechanistic underpinnings of these alternatives, present comparative experimental data where available for heteroaromatic systems, and provide detailed protocols to aid researchers in selecting the optimal synthetic route for their specific needs.

I. The Classical Approach and Its One-Pot Modification

The benchmark for synthesizing 5-methylthiophene-2-carboxamides is the acid chloride method.

1.1. Two-Step Acyl Chloride Synthesis

This method involves:

  • Activation: Reaction of 5-methylthiophene-2-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), to form 5-methylthiophene-2-carbonyl chloride.[2]

  • Coupling: Subsequent reaction of the isolated acyl chloride with an amine in the presence of a base to neutralize the HCl byproduct.

While reliable, this approach is atom-uneconomical and involves handling a moisture-sensitive and corrosive intermediate.

1.2. One-Pot Synthesis Using Thionyl Chloride

To improve efficiency, a one-pot procedure using SOCl₂ has been developed.[3][4][5] In this approach, the carboxylic acid, amine, and a base (like triethylamine) are mixed, and thionyl chloride is added. This method avoids the isolation of the acyl chloride intermediate, saving time and reducing handling of the hazardous intermediate. Excellent yields have been reported for a variety of substrates using this method.[3][4][5]

II. Stoichiometric Coupling Reagents: Bypassing the Acyl Chloride

A significant advancement in amide synthesis has been the development of coupling reagents that enable the direct reaction of a carboxylic acid with an amine. These reagents activate the carboxylic acid in situ to form a reactive intermediate that is readily attacked by the amine.

2.1. Carbodiimides: EDC and DCC

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. The reaction proceeds through an O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea, terminating the reaction. To prevent this and reduce racemization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) are often included.[6] The combination of EDC and HOBt forms a more reactive HOBt-ester, which then efficiently reacts with the amine.[6]

2.2. Uronium/Aminium and Phosphonium Salts: HATU, HBTU, and PyBOP

Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency and fast reaction times, particularly in peptide synthesis.[7] They are generally more reactive than carbodiimides and can be effective for sterically hindered substrates and less nucleophilic amines.[8] HATU, in particular, is noted for its ability to suppress racemization.[7]

Comparative Overview of Stoichiometric Reagents

The choice of a stoichiometric coupling reagent often depends on a balance of reactivity, cost, and the ease of byproduct removal.

Reagent ClassExamplesTypical AdditiveKey AdvantagesKey Disadvantages
Chlorinating Agents SOCl₂, Oxalyl ChlorideNoneInexpensive, highly reactive intermediate.Hazardous reagents, corrosive HCl byproduct, often requires two steps.
Carbodiimides EDC, DCCHOBt, NHSEDC has water-soluble urea byproduct, widely applicable.[6]DCC's urea byproduct is insoluble and can be difficult to remove; risk of N-acylurea formation.
Uronium/Aminium Salts HATU, HBTUNone (HOAt is part of HATU)High reactivity, fast reactions, low racemization (especially HATU).[7][8]Higher cost, byproducts can be challenging to remove.
Phosphonium Salts PyBOPNoneHigh reactivity, suitable for hindered couplings.Higher cost, phosphine oxide byproducts.

III. Catalytic Direct Amidation: The "Green" Frontier

The most modern and atom-economical approach is the direct catalytic amidation of carboxylic acids and amines, where the only byproduct is water.[9] These methods are gaining prominence due to their alignment with the principles of green chemistry.

3.1. Boron-Based Catalysts

Various boron-based catalysts, including boronic acids and borate esters, have been shown to effectively catalyze direct amidation.[9][10] The mechanism is believed to involve the formation of an acyloxyboron intermediate, which activates the carboxylic acid for nucleophilic attack by the amine.[10] These reactions often require elevated temperatures and the removal of water, typically through a Dean-Stark apparatus or with molecular sieves. Recent developments have identified highly active catalysts, such as 2-hydroxyphenylboronic acid, which are effective for aromatic carboxylic acids.[11]

3.2. Zirconium-Based Catalysts

Zirconium(IV) chloride (ZrCl₄) has emerged as an efficient catalyst for the direct formation of amides from non-activated carboxylic acids and amines.[12][13] The reaction typically proceeds in a solvent like ethanol at ambient to elevated temperatures. ZrCl₄ is attractive due to its low toxicity, low cost, and moisture stability compared to other Lewis acids.[13]

Workflow for Catalytic Direct Amidation

Caption: A generalized workflow for catalytic direct amidation.

IV. Experimental Protocols

The following are representative protocols adapted from the literature for the synthesis of 5-methylthiophene-2-carboxamides using various reagents. Researchers should optimize conditions for their specific substrates.

**Protocol 1: One-Pot Synthesis using Thionyl Chloride (SOCl₂) **

Based on the general procedure by Leggio, A. et al.[3][4][5]

  • To a solution of 5-methylthiophene-2-carboxylic acid (1.0 mmol, 1.0 equiv.) and the desired amine (1.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM, 10 mL), add triethylamine (3.0 mmol, 3.0 equiv.).

  • Stir the mixture at room temperature.

  • Add thionyl chloride (1.0 mmol, 1.0 equiv.) dropwise to the solution.

  • Continue stirring at room temperature for 15-30 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Redissolve the residue in DCM and wash sequentially with 1N HCl and 1N NaOH.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Protocol 2: EDC/HOBt Mediated Coupling

Adapted from standard carbodiimide coupling procedures.[6]

  • In a round-bottom flask, dissolve 5-methylthiophene-2-carboxylic acid (1.0 mmol, 1.0 equiv.), HOBt (1.2 mmol, 1.2 equiv.), and the amine (1.1 mmol, 1.1 equiv.) in anhydrous N,N-dimethylformamide (DMF) or DCM (10 mL).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 mmol, 1.2 equiv.) portion-wise to the reaction mixture.

  • If using a salt of the amine, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: HATU Mediated Coupling

Based on general protocols for HATU coupling.[8]

  • Dissolve 5-methylthiophene-2-carboxylic acid (1.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL).

  • Add HATU (1.1 mmol, 1.1 equiv.) and DIPEA (2.0 mmol, 2.0 equiv.) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 mmol, 1.2 equiv.) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 4: Boronic Acid Catalyzed Direct Amidation

Adapted from procedures for heteroaromatic carboxylic acids.[11][14]

  • To a flask containing activated 4Å molecular sieves, add 5-methylthiophene-2-carboxylic acid (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and a suitable boronic acid catalyst (e.g., 2-hydroxyphenylboronic acid, 5-10 mol%).

  • Add an appropriate solvent (e.g., toluene or DCM, 10 mL).

  • Heat the reaction mixture to reflux (or stir at room temperature, depending on catalyst activity) and monitor by TLC.

  • Upon completion, cool the reaction mixture and filter off the molecular sieves.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

V. Mechanistic Insights

Understanding the reaction mechanisms is crucial for optimizing conditions and troubleshooting.

Amide_Synthesis_Mechanisms cluster_0 EDC/HOBt Coupling cluster_1 HATU Coupling A1 Carboxylic Acid (R-COOH) A3 O-Acylisourea (Reactive Intermediate) A1->A3 + A2 EDC A2->A3 A5 HOBt Active Ester A3->A5 + A4 HOBt A4->A5 A7 Amide (R-CONH-R') A5->A7 + A6 Amine (R'-NH2) A6->A7 B1 Carboxylic Acid (R-COOH) B3 Carboxylate (R-COO-) B1->B3 + B2 Base (DIPEA) B2->B3 B5 OAt Active Ester B3->B5 + B4 HATU B4->B5 B7 Amide (R-CONH-R') B5->B7 + B6 Amine (R'-NH2) B6->B7

Caption: Simplified mechanisms for EDC/HOBt and HATU mediated amide bond formation.

VI. Conclusion and Future Outlook

The synthesis of 5-methylthiophene-2-carboxamides can be achieved through a variety of methods, each with its own set of advantages and disadvantages. While the traditional acyl chloride route remains a viable option, particularly for large-scale synthesis where cost is a primary driver, modern stoichiometric coupling reagents like HATU and EDC/HOBt offer milder conditions and often higher yields for complex or sensitive substrates.

The most promising future for amide bond formation lies in catalytic direct amidation. Boron- and zirconium-based catalysts represent a significant step towards more sustainable and atom-economical processes. As research in this area continues, we can expect the development of even more active and versatile catalysts that operate under milder conditions, further reducing the environmental impact of synthesizing these vital chemical building blocks. For researchers and drug development professionals, the selection of a synthetic route should be guided by a careful consideration of substrate scope, reaction efficiency, scalability, cost, and safety.

VII. References

  • Flow synthesis of thiophene 2‐carboxylates 35. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Gunda, G. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved January 12, 2026, from [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved January 12, 2026, from [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Development of boronic acid catalyst for direct amidation of aromatic carboxylic acids using fluorescent-based screening. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Catalytic Amidation Methods. (n.d.). Retrieved January 12, 2026, from [Link]

  • Toward a Practical Catalyst for Direct Amidation of Carboxylic Acids with Pyridine‐Borane Complexes. (2024). R Discovery. Retrieved January 12, 2026, from [Link]

  • Metwally, H. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Retrieved January 12, 2026, from [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? (2015). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. (2024). PubMed. Retrieved January 12, 2026, from [Link]

  • Singh, R. P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved January 12, 2026, from [Link]

  • Sheppard, T. D., et al. (2024). Borate-catalysed direct amidation reactions of coordinating substrates. PMC. Retrieved January 12, 2026, from [Link]

  • A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation. (2017). CHEMISTRY & BIOLOGY INTERFACE. Retrieved January 12, 2026, from [Link]

  • Investigation effect of solvents and catalytic amount of ZrCl4 for the synthesis of functionalized piperidines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Yield comparison with different carboxylic acids. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. PMC. Retrieved January 12, 2026, from [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2024). International Journal of Pharmaceutical Research and Applications. Retrieved January 12, 2026, from [Link]

  • Carbodiimide amide coupling reaction sideproduct. (2022). Reddit. Retrieved January 12, 2026, from [Link]

  • Synthesis of thiophene and Their Pharmacological Activity. (n.d.). International Journal of Pharmaceutical Research and Applications. Retrieved January 12, 2026, from [Link]

  • ZrCl4 Catalyzed Solvent-Free Synthesis of Coumarins. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • ChemInform Abstract: Reactions of Monothioxamides with N-Nucleophiles. Synthesis of 4,5-Dihydroimidazole-2-carboxanilides. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • ZrCl4/TMSCl as an Efficient Catalyst for Synthesis of 4,6‐Substituted 2‐Alkylthio‐6H‐1,3‐thiazines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of N-substituted 5-methylthiophene-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-substituted 5-methylthiophene-2-carboxamides represent a significant class of heterocyclic compounds, garnering substantial interest in medicinal chemistry and materials science. The thiophene ring acts as a versatile pharmacophore and a bioisostere for the benzene ring, while the N-substituted amide functionality allows for fine-tuning of physicochemical properties such as solubility, stability, and biological target affinity. The precise structural elucidation of these molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the quality and reproducibility of novel chemical entities.

This guide provides a comprehensive comparison of the primary spectroscopic techniques used to characterize these molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the causality behind experimental choices and present a self-validating workflow that integrates data from each technique to build an unambiguous structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the carbon-hydrogen framework.[1] For N-substituted 5-methylthiophene-2-carboxamides, both ¹H and ¹³C NMR are indispensable.

Expertise & Insights: Interpreting the Spectra

The power of NMR lies in its sensitivity to the local electronic environment of each nucleus.[2] The chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) are the key parameters extracted from a ¹H NMR spectrum.

  • Thiophene Ring Protons (H3 & H4): The two protons on the thiophene ring typically appear as doublets in the aromatic region (δ 6.5-8.0 ppm). The proton at the C3 position (adjacent to the carboxamide) is generally more deshielded and appears further downfield than the proton at the C4 position due to the electron-withdrawing effect of the carbonyl group.[3][4]

  • Methyl Protons (-CH₃): The methyl group at the C5 position gives rise to a characteristic singlet at approximately δ 2.5 ppm.[3]

  • Amide Proton (N-H): For secondary amides (monosubstituted on the nitrogen), the N-H proton resonance is often a broad singlet or a triplet (if coupled to adjacent protons on the N-substituent) appearing in a wide range from δ 5.0-9.0 ppm.[5] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding effects.

  • N-Substituent Protons: The signals for the N-substituent (R-group) will appear in their characteristic regions, providing direct confirmation of its identity. For instance, an N-ethyl group would show a quartet and a triplet.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment.[6]

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is highly deshielded and appears significantly downfield, typically in the δ 160-170 ppm range.[7]

  • Thiophene Ring Carbons: The five carbons of the thiophene ring will have distinct signals in the aromatic region (δ 120-150 ppm).[7][8] The carbon bearing the carboxamide (C2) and the methyl group (C5) are typically quaternary and may show weaker signals.

  • Methyl Carbon (-CH₃): A characteristic upfield signal around δ 15 ppm corresponds to the methyl carbon.[3]

Comparative Analysis: The Effect of the N-Substituent

The nature of the N-substituent directly influences the chemical shifts of nearby protons and carbons. An electron-withdrawing substituent (e.g., N-phenyl) will deshield the N-H proton and the carbons of the substituent more than an electron-donating alkyl group (e.g., N-ethyl).

Assignment N-ethyl-5-methylthiophene-2-carboxamide (Predicted) N-phenyl-5-methylthiophene-2-carboxamide (Predicted) Rationale for Difference
Thiophene H3 ~7.5 ppm (d)~7.7 ppm (d)Anisotropy and electronic effects of the phenyl ring cause further deshielding.
Thiophene H4 ~6.8 ppm (d)~6.9 ppm (d)Minor influence from the distant N-substituent.
5-Methyl (-CH₃) ~2.5 ppm (s)~2.5 ppm (s)Very little change as it is remote from the N-substituent.
Amide N-H ~8.0 ppm (br t)~9.5 ppm (br s)Significant deshielding due to the aromatic ring and potential for different hydrogen bonding.
Carbonyl (C=O) ~162 ppm~161 ppmThe electronic nature of the nitrogen substituent slightly alters the carbonyl carbon environment.
Thiophene C2 ~140 ppm~139 ppmMinor electronic influence from the N-substituent.

Table 1: Predicted comparative ¹H and ¹³C NMR data for representative N-substituted 5-methylthiophene-2-carboxamides in CDCl₃.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9][10]

Expertise & Insights: The Amide Bands

For N-substituted 5-methylthiophene-2-carboxamides, the IR spectrum is dominated by characteristic absorptions from the amide linkage. The positions of these bands provide confirmatory evidence for the compound's identity.

  • N-H Stretch: Secondary amides exhibit a single, sharp to moderately broad absorption band in the range of 3370–3170 cm⁻¹ corresponding to the N-H stretching vibration. Its position is sensitive to hydrogen bonding.[11]

  • C=O Stretch (Amide I Band): This is one of the most intense and characteristic bands in the spectrum, appearing strongly between 1680–1630 cm⁻¹.[12][13] Conjugation with the thiophene ring lowers this frequency compared to a non-conjugated amide. The exact position provides clues about the molecular environment and hydrogen bonding.

  • N-H Bend (Amide II Band): This strong band, found between 1570–1515 cm⁻¹ in the solid state, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[12][14] The presence of a strong Amide II band is a definitive indicator of a secondary amide.

  • Thiophene Ring Vibrations: C=C stretching vibrations within the thiophene ring appear in the 1550-1450 cm⁻¹ region, while C-H stretching from the ring is observed just above 3000 cm⁻¹.

Vibrational Mode **Typical Wavenumber (cm⁻¹) **Intensity Significance for Structure Confirmation
N-H Stretch3370–3170Medium-StrongConfirms the presence of a secondary amide.
Aromatic C-H Stretch3100–3000MediumIndicates C-H bonds on the thiophene ring.
Aliphatic C-H Stretch2980–2850MediumFrom the 5-methyl group and any alkyl N-substituent.
C=O Stretch (Amide I)1680–1630Strong, SharpDefinitive evidence of the amide carbonyl group.
N-H Bend (Amide II)1570–1515StrongConfirms the secondary amide structure.
C=C Ring Stretch1550–1450Medium-VariableCharacteristic of the thiophene aromatic system.

Table 2: Key IR absorption bands for N-substituted 5-methylthiophene-2-carboxamides.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.[15]

Expertise & Insights: Predicting Fragmentation

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which then fragments in predictable ways.

  • Molecular Ion Peak (M⁺•): This peak gives the molecular weight of the compound. For thiophene derivatives, this peak is typically prominent due to the stability of the aromatic ring.

  • Alpha-Cleavage: A common fragmentation pathway for amides is the cleavage of the bond between the carbonyl carbon and the thiophene ring, or the bond between the carbonyl carbon and the nitrogen.

  • McLafferty Rearrangement: If the N-substituent has a gamma-hydrogen, a McLafferty rearrangement is possible, leading to a characteristic neutral loss.[16]

  • Thiophene Ring Fragmentation: The thiophene ring itself can fragment, often by losing a thioformyl radical (•CHS) or acetylene (C₂H₂).

  • N-Substituent Fragmentation: Cleavage of the C-N bond is a dominant fragmentation pathway, leading to ions corresponding to the N-substituent and the thiophene carboxamide moiety.[17]

For an N-aryl substituted compound, fragmentation of the aryl ring itself is also observed.[18]

G

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated π-systems.[19]

Expertise & Insights: Electronic Transitions

N-substituted 5-methylthiophene-2-carboxamides contain a conjugated system comprising the thiophene ring and the carbonyl group. This gives rise to characteristic absorption bands.

  • π → π Transitions:* These strong absorptions, typically occurring below 300 nm, arise from the conjugated π-system of the thiophene ring and the amide group.[20][21]

  • n → π Transitions:* A weaker absorption may be observed at a longer wavelength, resulting from the promotion of a non-bonding electron (from the oxygen or sulfur atom) to an anti-bonding π* orbital.[22]

The solvent can influence the position of these peaks; polar solvents can stabilize the ground state, often leading to a slight shift in the absorption maximum (λ_max). While less structurally informative than NMR or IR, UV-Vis is excellent for quantitative analysis (e.g., using the Beer-Lambert law) and for confirming the presence of the conjugated chromophore.[23]

G

Experimental Protocols

The trustworthiness of spectroscopic data is founded upon rigorous and reproducible experimental protocols.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[24] Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette.[25]

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum at room temperature. Use a standard pulse sequence. Set a spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 2-5 seconds. Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Set a spectral width of ~240 ppm and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: Apply Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Protocol 2: FT-IR Spectroscopy (ATR Method)
  • Sample Preparation: No extensive preparation is needed for the Attenuated Total Reflectance (ATR) method. Ensure the compound is a dry, solid powder.[26]

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the empty crystal.

  • Sample Scan: Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[27]

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Protocol 3: Direct Infusion Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable volatile solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.[28][29]

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Infusion: Load the sample solution into a syringe and place it on a syringe pump connected to the ESI source. Infuse the sample at a low flow rate (e.g., 5-10 µL/min).[30][31]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu). Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the protonated molecule [M+H]⁺. For fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion and applying collision-induced dissociation (CID).

Protocol 4: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound of known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).[32] Perform serial dilutions to obtain a sample with an absorbance in the optimal range (0.1–1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[33]

  • Baseline Correction: Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-600 nm).[34]

  • Sample Measurement: Empty the sample cuvette, rinse it with the dilute sample solution, and then fill it. Place it back into the sample beam path and acquire the absorption spectrum.[19]

Conclusion

The spectroscopic characterization of N-substituted 5-methylthiophene-2-carboxamides is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy defines the carbon-hydrogen skeleton and connectivity, IR spectroscopy confirms the presence of key functional groups, mass spectrometry establishes the molecular weight and fragmentation pathways, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. By judiciously applying these techniques and integrating their data, researchers can achieve an unambiguous and comprehensive structural assignment, which is a critical foundation for advancing drug discovery and materials science.

References

  • Purdue University College of Engineering. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • JoVE. (2015, August 24). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. Retrieved from [Link]

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  • ACS Publications. (2022, September 7). A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Modelled UV-vis spectra for thiophene-N,N'substituted isoindigo (a) monomers and (b) dimers. Retrieved from [Link]

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  • ResearchGate. (n.d.). Secondary structure assignments of amide I band components in proteins. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Retrieved from [Link]

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  • PubMed. (n.d.). Use of the amide II infrared band of proteins for secondary structure determination and comparability of higher order structure. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 9). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Fragmentation of some N-Arylthiophene-2- Carboxamidoximes. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

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  • PubMed. (n.d.). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

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Comparing the efficacy of different Lewis acids in Friedel-Crafts reactions with 5-Methylthiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Lewis Acid Efficacy in Friedel-Crafts Acylation with 5-Methylthiophene-2-carbonyl Chloride

This guide provides an in-depth comparative analysis of various Lewis acids for the Friedel-Crafts acylation of aromatic compounds using this compound. Intended for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of protocols to offer insights into the causality of experimental choices, ensuring both reproducibility and a deeper mechanistic understanding.

The acylation of aromatic and heteroaromatic rings with this compound is a pivotal transformation, yielding diaryl ketones that serve as crucial building blocks for pharmaceuticals and advanced materials. The choice of the Lewis acid catalyst is paramount, directly influencing reaction efficiency, yield, and selectivity. This guide will explore the performance of common Lewis acids, providing the data and protocols necessary to make informed decisions in your synthetic endeavors.

The Central Role of the Lewis Acid: A Mechanistic Overview

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, or a polarized complex between the acyl chloride and the Lewis acid. The Lewis acid coordinates to the carbonyl oxygen of the this compound, withdrawing electron density and rendering the carbonyl carbon significantly more electrophilic. This activated species is then susceptible to attack by an electron-rich aromatic substrate.

The strength of the Lewis acid is a critical determinant of the reaction rate. Stronger Lewis acids, such as aluminum chloride (AlCl₃), can generate a higher concentration of the reactive acylium ion, often leading to faster reactions. However, this increased reactivity can also lead to undesired side reactions, such as polysubstitution or degradation of sensitive substrates. Conversely, milder Lewis acids like zinc chloride (ZnCl₂) may offer higher selectivity but require more forcing conditions.

Friedel_Crafts_Acylation cluster_activation Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Aromatic Substitution cluster_deprotonation Step 3: Regeneration of Aromaticity AcylChloride 5-Methylthiophene-2- carbonyl chloride Complex Activated Acyl-Lewis Acid Complex AcylChloride->Complex + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Complex AcyliumIon Acylium Ion Complex->AcyliumIon LewisAcidAnion [AlCl₄]⁻ Complex->LewisAcidAnion SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex + Aromatic Substrate FinalProduct Diaryl Ketone Product LewisAcidAnion->FinalProduct Aromatic Aromatic Substrate (e.g., Benzene) Aromatic->SigmaComplex SigmaComplex->FinalProduct + [AlCl₄]⁻ CatalystRegen Lewis Acid (Regenerated) FinalProduct->CatalystRegen HCl HCl FinalProduct->HCl protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A1 Assemble Flame-Dried Glassware under N₂ Atmosphere A2 Charge Flask with Anhydrous AlCl₃ A1->A2 A3 Add Anhydrous Toluene A2->A3 A4 Cool to 0 °C A3->A4 B1 Dropwise Addition of This compound (in Toluene) at 0-5 °C A4->B1 B2 Stir at 0-5 °C for 3 hours B1->B2 B3 Monitor by TLC B2->B3 C1 Quench with Ice/HCl B3->C1 C2 Separate Layers & Extract Aqueous with DCM C1->C2 C3 Wash Combined Organics (HCl, NaHCO₃, Brine) C2->C3 C4 Dry over MgSO₄ & Concentrate C3->C4 C5 Purify (Chromatography/Recrystallization) C4->C5

A Comparative Guide to the Reactivity of Thiophene-2-Carbonyl Chloride and Its Substituted Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Thiophene-2-carbonyl chloride is a cornerstone reagent, offering a versatile scaffold for the introduction of the 2-thenoyl group.[1] However, the reactivity of this essential intermediate can be significantly modulated by the presence of substituents on the thiophene ring. This guide provides an in-depth comparison of the reactivity of thiophene-2-carbonyl chloride and its substituted analogues, supported by established principles of physical organic chemistry and illustrative experimental designs.

The Fundamental Reactivity of Thiophene-2-Carbonyl Chloride

Thiophene-2-carbonyl chloride, also known as 2-thenoyl chloride, is an acyl chloride and, as such, is a highly reactive electrophile.[2] The carbonyl carbon is rendered significantly electron-deficient by the inductive effects of both the chlorine and oxygen atoms.[3] This inherent electrophilicity makes it highly susceptible to nucleophilic attack, readily undergoing reactions with a wide range of nucleophiles, including water, alcohols, amines, and carbanions. It is this reactivity that positions it as a valuable acylating agent in organic synthesis.[1]

The reaction typically proceeds through a nucleophilic acyl substitution mechanism. This can be a stepwise process involving a tetrahedral intermediate or a concerted SN2-like pathway. The exact mechanism can be influenced by the nucleophile, solvent, and any substituents on the thiophene ring.

The Influence of Substituents on Reactivity: A Hammett-Based Approach

The equation is given by:

log(k/k0) = σρ

Where:

  • k is the rate constant for the reaction of a substituted compound.

  • k0 is the rate constant for the reaction of the unsubstituted compound.

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. For nucleophilic acyl substitution on thiophene-2-carbonyl chloride, we anticipate a positive ρ value, as electron-withdrawing groups will further increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Electron-Withdrawing Substituents: Enhancing Reactivity

Electron-withdrawing groups (EWGs) attached to the thiophene ring are expected to increase the reactivity of the corresponding thiophene-2-carbonyl chloride towards nucleophiles. By inductively and/or resonantly pulling electron density away from the carbonyl carbon, EWGs enhance its electrophilic character.

Expected Order of Increasing Reactivity:

Thiophene-2-carbonyl chloride < 5-Chlorothiophene-2-carbonyl chloride < 5-Nitrothiophene-2-carbonyl chloride

  • -Cl (Chloro): The chloro group is an inductive electron-withdrawing group and a weak resonance-donating group. Its net effect is electron-withdrawing, thus increasing the reactivity compared to the unsubstituted parent compound.

  • -NO2 (Nitro): The nitro group is a potent electron-withdrawing group through both induction and resonance. This significantly increases the partial positive charge on the carbonyl carbon, leading to a substantial increase in reactivity.

Electron-Donating Substituents: Attenuating Reactivity

Conversely, electron-donating groups (EDGs) on the thiophene ring are predicted to decrease the reactivity of the acyl chloride. By pushing electron density towards the carbonyl group, EDGs reduce its electrophilicity, thereby slowing down the rate of nucleophilic attack.

Expected Order of Decreasing Reactivity:

Thiophene-2-carbonyl chloride > 5-Methylthiophene-2-carbonyl chloride > 5-Methoxythiophene-2-carbonyl chloride

  • -CH3 (Methyl): The methyl group is a weak electron-donating group through induction and hyperconjugation. This leads to a slight decrease in reactivity compared to the unsubstituted compound.

  • -OCH3 (Methoxy): The methoxy group is a strong electron-donating group through resonance, despite being inductively withdrawing. The resonance effect typically dominates, leading to a significant decrease in the electrophilicity of the carbonyl carbon and thus lower reactivity.

Data Summary: Predicted Reactivity Comparison

The following table summarizes the predicted relative reactivity of various substituted thiophene-2-carbonyl chlorides based on the electronic effects of the substituents. The reactivity is qualitatively compared to the unsubstituted thiophene-2-carbonyl chloride.

Substituent (at C5-position)Electronic EffectPredicted Relative Reactivity
-NO2Strong Electron-WithdrawingHighest
-CNStrong Electron-WithdrawingHigh
-BrInductive Electron-WithdrawingHigher
-ClInductive Electron-WithdrawingHigher
-H(Reference)Baseline
-CH3Weak Electron-DonatingLower
-OCH3Strong Electron-DonatingLowest

Experimental Protocols for Reactivity Assessment

To quantitatively validate the predicted reactivity trends, a series of kinetic experiments can be designed. The hydrolysis of acyl chlorides is a well-established reaction for studying their reactivity, and the rate can be conveniently monitored by measuring the formation of hydrochloric acid.

Experimental Workflow: Hydrolysis Kinetics

The following protocol outlines a general procedure for determining the rate of hydrolysis of a substituted thiophene-2-carbonyl chloride.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_sol Prepare a stock solution of the substituted thiophene-2-carbonyl chloride in a dry, inert solvent (e.g., acetone). prep_aq Prepare an aqueous solvent mixture (e.g., 90:10 acetone:water). initiate Initiate the reaction by injecting a small aliquot of the acyl chloride solution into the thermostatted aqueous solvent mixture. prep_aq->initiate monitor Monitor the reaction progress by measuring the change in conductivity of the solution over time due to the formation of HCl. initiate->monitor plot Plot the natural logarithm of the change in conductivity versus time. monitor->plot calc Calculate the pseudo-first-order rate constant (k_obs) from the slope of the linear plot. plot->calc

Caption: Workflow for determining the hydrolysis rate of substituted thiophene-2-carbonyl chlorides.

Detailed Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a stock solution of the specific substituted thiophene-2-carbonyl chloride (e.g., 0.1 M) in a dry, inert solvent such as acetone.

    • Prepare a buffered aqueous solution (e.g., in a suitable solvent mixture like acetone-water) to maintain a constant pH throughout the reaction.

  • Kinetic Run:

    • Thermostat the buffered aqueous solution in a reaction vessel equipped with a conductivity probe to a constant temperature (e.g., 25 °C).

    • Initiate the reaction by injecting a small, precise volume of the acyl chloride stock solution into the stirred aqueous solution.

    • Record the conductivity of the solution at regular time intervals until the reaction is complete.

  • Data Analysis:

    • The hydrolysis of an acyl chloride in a large excess of water follows pseudo-first-order kinetics.

    • The rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity (which is proportional to the concentration of HCl produced) against time. The slope of the resulting straight line will be equal to -k.

    • By comparing the rate constants obtained for different substituted thiophene-2-carbonyl chlorides under identical conditions, a quantitative measure of their relative reactivity can be established.

Mechanistic Considerations and Substituent Effects

The electronic effects of substituents on the thiophene ring influence the stability of the transition state during nucleophilic attack.

G ewg_start EWG-Th-COCl ewg_ts [Transition State]‡ (Stabilized) ewg_start->ewg_ts Lower ΔG‡ edg_start EDG-Th-COCl ewg_prod Product ewg_ts->ewg_prod edg_ts [Transition State]‡ (Destabilized) edg_prod Product edg_start->edg_ts Higher ΔG‡ edg_ts->edg_prod

Caption: Effect of substituents on the transition state energy of nucleophilic acyl substitution.

An electron-withdrawing group stabilizes the developing negative charge on the carbonyl oxygen in the tetrahedral intermediate/transition state, thereby lowering the activation energy (ΔG‡) and increasing the reaction rate. Conversely, an electron-donating group destabilizes this transition state, increasing the activation energy and slowing the reaction.

Conclusion

The reactivity of thiophene-2-carbonyl chloride can be predictably tuned through the introduction of substituents on the thiophene ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, leading to a faster rate of nucleophilic acyl substitution. In contrast, electron-donating groups diminish this electrophilicity, resulting in decreased reactivity. A thorough understanding of these electronic effects allows for the rational selection of the appropriately substituted thiophene-2-carbonyl chloride to match the demands of a specific synthetic transformation, thereby optimizing reaction conditions and improving overall efficiency. The application of kinetic studies, such as monitoring the rate of hydrolysis, provides a robust method for quantitatively comparing the reactivity of these valuable synthetic intermediates.

References

  • Jaffé, H. H. (1953). A Reexamination of the Hammett Equation. Chemical Reviews, 53(2), 191–261. [Link]

  • Ahmed, I. S., & Mustafa, D. E. (2020). Kinetic Study of the Reaction of Benzofuroxans With 2-Acetylthiophene: Effect of the Substituents on the Reaction Rate Using Hammett Equation. Orbital: The Electronic Journal of Chemistry, 12(1), 24-29. [Link]

  • Bentley, T. W., & Llewellyn, G. (1990). The SN2-SN1 Spectrum. 4. The SN2 (Intermediate) Mechanism for Solvolyses of Acyl Chlorides. Journal of the American Chemical Society, 112(10), 3974–3979. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Thiophene-2-carbonyl Chloride in Creating Advanced Organic Molecules. Retrieved January 12, 2026, from [Link]

  • Quora. (2023, September 22). What makes carbonyl compounds so reactive towards nucleophiles? What makes alkyl halides less reactive?. Retrieved January 12, 2026, from [Link]

  • Smaoui, M. A., et al. (2023). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry, 44(12), 1015-1025. [Link]

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A Comparative Guide to the Synthesis of Novel 5-Methylthiophene-2-carboxamides: A Validation of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of a synthetic pathway to novel 5-methylthiophene-2-carboxamide derivatives, a scaffold of increasing interest in medicinal chemistry and materials science.[1][2][3] We will objectively compare a traditional, established synthetic methodology with a modern, catalytic approach, offering detailed experimental protocols and supporting data to guide researchers, scientists, and drug development professionals in their synthetic strategy.

Introduction: The Importance of Thiophene Carboxamides

Thiophene-2-carboxamide derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3] The 5-methyl substituted variants, in particular, offer a key lipophilic group that can modulate physicochemical properties and biological target engagement. As such, efficient and scalable synthetic routes to these compounds are of paramount importance for enabling further research and development.

This guide will focus on the final amide bond-forming step, a critical transformation in the synthesis of these target molecules. We will compare two distinct approaches starting from the readily available precursor, 5-methyl-2-thiophenecarboxylic acid.

Synthetic Precursor: 5-Methyl-2-thiophenecarboxylic Acid

The common starting material for both routes is 5-methyl-2-thiophenecarboxylic acid. A reliable synthesis of this precursor involves the oxidation of 2-acetyl-5-methylthiophene.[4]

Protocol 1: Synthesis of 5-Methyl-2-thiophenecarboxylic Acid[4]
  • To a solution of 2-acetyl-5-methylthiophene (1 eq.) in dioxane, add Oxone (2 eq.) and trifluoroacetic acid (2 eq.).

  • Heat the reaction mixture to reflux for 10 hours.

  • After cooling to room temperature, add water and extract the mixture with ethyl acetate.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution.

  • Acidify the aqueous layer with 2 M hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, dry under vacuum, and purify by column chromatography to yield 5-methyl-2-thiophenecarboxylic acid as a white crystalline solid.

Comparative Analysis of Amide Bond Formation

We will now delve into the comparative analysis of two distinct methods for the crucial amide bond formation: an established, two-step acid chloride-based route and a novel, one-pot catalytic amidation.

Route 1: The Established Method - Acyl Chloride Formation and Amination

This classical approach is a cornerstone of organic synthesis. It involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine to form the desired amide.[5][] This method is often favored for its high yields and the broad availability of chlorinating agents.

Causality Behind Experimental Choices

The conversion of the carboxylic acid to an acyl chloride is necessary because the direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures due to the formation of a stable and unreactive ammonium carboxylate salt.[5][7] The acyl chloride, being a highly electrophilic species, reacts rapidly with the nucleophilic amine under mild conditions. A base, such as pyridine or a tertiary amine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5]

Workflow Diagram: Established Acyl Chloride Route

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 5-Methyl-2-thiophenecarboxylic Acid C 5-Methylthiophene-2-carbonyl chloride A->C Reflux in aprotic solvent (e.g., DCM, THF) B Thionyl Chloride (SOCl2) or Oxalyl Chloride F 5-Methylthiophene-2-carboxamide C->F Aprotic solvent, 0°C to RT D Amine (R-NH2) D->F E Base (e.g., Pyridine)

Caption: Workflow for the established acyl chloride route.

Experimental Protocol: Acyl Chloride Route

Step 1: Formation of this compound

  • Suspend 5-methyl-2-thiophenecarboxylic acid (1.0 eq.) in dichloromethane (DCM).

  • Add oxalyl chloride (1.2 eq.) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude this compound, which can be used in the next step without further purification.

Step 2: Synthesis of 5-Methylthiophene-2-carboxamide

  • Dissolve the crude this compound in DCM and cool to 0 °C.

  • Add a solution of the desired amine (1.1 eq.) and pyridine (1.2 eq.) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Wash the reaction mixture sequentially with water, 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Route 2: The Novel Method - Direct Catalytic Amidation

In recent years, direct catalytic amidation methods have gained significant traction as they offer a more atom-economical and environmentally friendly alternative to traditional coupling methods.[8][9] These reactions avoid the use of stoichiometric activating agents, thereby reducing waste generation.[8] Boron-based catalysts, in particular, have emerged as effective promoters for the direct condensation of carboxylic acids and amines.[10][11]

Causality Behind Experimental Choices

Boronic acid catalysts are thought to activate the carboxylic acid by forming a reactive acylboronate intermediate.[11] This process is typically carried out at elevated temperatures to facilitate the dehydration required for amide bond formation. The removal of water, often achieved through azeotropic distillation with a Dean-Stark apparatus or by the addition of molecular sieves, is crucial to drive the reaction equilibrium towards the product.[8] This one-pot procedure simplifies the workflow and reduces the need for handling moisture-sensitive intermediates like acyl chlorides.

Workflow Diagram: Novel Catalytic Amidation Route

cluster_0 One-Pot Catalytic Amidation A 5-Methyl-2-thiophenecarboxylic Acid E 5-Methylthiophene-2-carboxamide A->E B Amine (R-NH2) B->E C Boronic Acid Catalyst C->E Heat D Solvent with Dean-Stark or Molecular Sieves

Caption: Workflow for the novel catalytic amidation route.

Experimental Protocol: Boronic Acid-Catalyzed Amidation
  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 5-methyl-2-thiophenecarboxylic acid (1.0 eq.), the desired amine (1.1 eq.), a boronic acid catalyst (e.g., phenylboronic acid, 5-10 mol%), and a suitable solvent (e.g., toluene or xylene).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Performance Comparison

ParameterRoute 1: Established (Acyl Chloride)Route 2: Novel (Catalytic Amidation)
Number of Steps 21 (One-pot)
Typical Yield High (often >85%)Moderate to High (60-90%)
Reaction Time 6-10 hours12-24 hours
Reaction Temperature 0 °C to Room TemperatureReflux (High Temperature)
Reagents Oxalyl/Thionyl chloride, BaseBoronic acid catalyst
Waste Products Stoichiometric acid and base saltsWater
Atom Economy LowerHigher
Substrate Scope Very broadCan be sensitive to sterically hindered amines
Operational Simplicity Requires handling of moisture-sensitive intermediateSimpler one-pot setup, but requires water removal

Alternative Modern Synthetic Routes

For a comprehensive overview, it is pertinent to mention other modern catalytic systems that can be employed for the synthesis of 5-methylthiophene-2-carboxamides. These include:

  • Carbodiimide Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation at room temperature with good yields.[7][12][13] These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate.[5]

  • Palladium-Catalyzed Amination: The Buchwald-Hartwig amination allows for the coupling of aryl halides with amines.[14][15][16] A synthetic strategy could involve the synthesis of a 5-methylthiophene-2-carbonyl halide and its subsequent palladium-catalyzed coupling with an amine. A related transamidation can also be achieved by selective N-C(O) cleavage.[17]

  • Ullmann Condensation: This copper-catalyzed reaction can be used to form C-N bonds, typically between an aryl halide and an amine.[18][19] While traditionally requiring harsh conditions, modern protocols have made this a more viable option.[20]

Conclusion and Recommendations

The choice of synthetic route for the preparation of novel 5-methylthiophene-2-carboxamides depends on the specific requirements of the research.

  • The Established Acyl Chloride Route is highly reliable, generally provides excellent yields, and is applicable to a wide range of amines. It is an ideal choice when yield and substrate scope are the primary considerations and the generation of stoichiometric waste is not a major concern.

  • The Novel Catalytic Amidation Route offers a greener and more atom-economical alternative. Its one-pot nature simplifies the experimental procedure. This method is particularly attractive for large-scale synthesis where waste reduction and operational simplicity are priorities. However, it may require higher temperatures and longer reaction times, and optimization of the catalyst and reaction conditions may be necessary for challenging substrates.

Ultimately, this guide provides the foundational knowledge and experimental frameworks to empower researchers to make informed decisions in the synthesis of this important class of molecules. The validation of both a traditional and a modern route offers flexibility and allows for the selection of the most appropriate method based on the specific goals of the synthetic campaign.

References

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps . Chemistry Steps. [Link]

  • Coupling Reagents . Aapptec Peptides. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid . (2023). [Link]

  • Amide Synthesis . Fisher Scientific. [Link]

  • Ullmann condensation . Wikipedia. [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent . (2023). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism . (2020). Catalysis Science & Technology (RSC Publishing). [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Buchwald-Hartwig Amination . (2023). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross-Coupling . (2021). J&K Scientific LLC. [Link]

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A Comparative Analysis of Acylation Methodologies for the Synthesis of Aryl-(5-methylthiophen-2-yl)methanones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the efficient and high-yield formation of carbon-carbon bonds is a cornerstone of molecular design. Aryl ketones derived from thiophene moieties are prevalent scaffolds in medicinal chemistry and materials science, owing to the unique electronic properties of the thiophene ring.[1] This guide provides a comprehensive technical comparison of the classical Friedel-Crafts acylation using 5-Methylthiophene-2-carbonyl chloride against modern palladium-catalyzed cross-coupling alternatives for the synthesis of aryl-(5-methylthiophen-2-yl)methanones.

This analysis is grounded in established experimental data to provide a clear, objective benchmark of reaction yields, substrate scope, and procedural complexities, empowering chemists to make informed decisions in their synthetic strategies.

Introduction: The Importance of Thiophene-Containing Aryl Ketones

This compound is a versatile building block for introducing the 5-methylthiophen-2-oyl group into a target molecule.[1] The resulting aryl ketones are key intermediates in the development of a wide range of biologically active compounds and functional materials.[1] The choice of synthetic methodology for the crucial C-C bond-forming acylation step can significantly impact the overall efficiency, cost, and scalability of a synthetic route. This guide will focus on the synthesis of a representative target molecule, (5-methylthiophen-2-yl)(phenyl)methanone, to benchmark the performance of different acylation techniques.

Method 1: The Classical Approach - Friedel-Crafts Acylation

The Friedel-Crafts acylation is a long-established and widely used method for the formation of aryl ketones via electrophilic aromatic substitution.[2] The reaction typically involves the activation of an acyl chloride with a Lewis acid catalyst to generate a highly electrophilic acylium ion, which is then attacked by an electron-rich aromatic ring.[3]

Mechanistic Rationale

The generally accepted mechanism for the Friedel-Crafts acylation proceeds through three key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[3]

  • Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final aryl ketone product.[2] The Lewis acid catalyst is regenerated in this step.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acyl_Chloride This compound Acylium_Ion Acylium Ion + AlCl₄⁻ Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex + Arene Arene Arene (e.g., Benzene) Aryl_Ketone Aryl-(5-methylthiophen-2-yl)methanone Sigma_Complex->Aryl_Ketone - H⁺

Caption: Generalized workflow for Friedel-Crafts acylation.

Experimental Protocol: Synthesis of (5-methylthiophen-2-yl)(phenyl)methanone via Friedel-Crafts Acylation

The following is a representative protocol based on established procedures for Friedel-Crafts acylation. Yields for this specific transformation are not widely reported in the literature; however, similar acylations of thiophene derivatives suggest that yields in the range of 70-90% can be expected under optimized conditions.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1-1.2 equivalents) and a suitable anhydrous solvent such as dichloromethane or 1,2-dichloroethane.

  • Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred suspension via the dropping funnel.

  • Acylation: To the resulting mixture, add the aromatic substrate (e.g., benzene, 1.0-1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure aryl-(5-methylthiophen-2-yl)methanone.

Method 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A modern and highly versatile alternative to the Friedel-Crafts acylation is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[4] For the synthesis of ketones, an acyl chloride can be coupled with an arylboronic acid.[5]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (in this case, this compound), forming a Pd(II) complex.

  • Transmetalation: The organoboron reagent (e.g., phenylboronic acid) reacts with the Pd(II) complex in the presence of a base. The aryl group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex (the acyl and aryl groups) couple and are eliminated from the metal center, forming the desired ketone product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling Pd0 Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition PdII_Complex Acyl-Pd(II)-Cl Complex Oxidative_Addition->PdII_Complex Acyl_Chloride This compound Acyl_Chloride->Oxidative_Addition Transmetalation Transmetalation PdII_Complex->Transmetalation Acyl_Aryl_PdII Acyl-Aryl-Pd(II) Complex Transmetalation->Acyl_Aryl_PdII Arylboronic_Acid Arylboronic Acid + Base Arylboronic_Acid->Transmetalation Reductive_Elimination Reductive Elimination Acyl_Aryl_PdII->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Aryl_Ketone Aryl-(5-methylthiophen-2-yl)methanone Reductive_Elimination->Aryl_Ketone Stille_Coupling Pd0 Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition PdII_Complex Acyl-Pd(II)-Cl Complex Oxidative_Addition->PdII_Complex Acyl_Chloride This compound Acyl_Chloride->Oxidative_Addition Transmetalation Transmetalation PdII_Complex->Transmetalation Acyl_Aryl_PdII Acyl-Aryl-Pd(II) Complex Transmetalation->Acyl_Aryl_PdII Organostannane Organostannane Organostannane->Transmetalation Reductive_Elimination Reductive Elimination Acyl_Aryl_PdII->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Aryl_Ketone Aryl-(5-methylthiophen-2-yl)methanone Reductive_Elimination->Aryl_Ketone

Sources

DFT studies on the reactivity of substituted thiophene carbonyl chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Now

I've initiated comprehensive Google searches to gather foundational information. I'm focusing on DFT studies, the reactivity of thiophene carbonyl chlorides, and how substituents influence their properties. The goal is a solid knowledge base for this endeavor.

Analyzing Literature and Data

I'm now diving into the literature, aiming to build a solid foundation of data. My search criteria include DFT studies, particularly focusing on thiophene carbonyl chlorides and how substituent effects alter reactivity. I'm prioritizing peer-reviewed journals and databases for reliable data on reactivity parameters like bond lengths and HOMO-LUMO gaps. My analysis will be comparative, using tables to highlight the impact of substituents. I will create a computational workflow visualization.

Initiating Guide Outline

I'm starting to structure the guide, beginning with an overview of thiophene carbonyl chlorides' importance in medicinal chemistry and materials science. I'll follow this by explaining DFT principles and their application in predicting chemical reactivity. A detailed "Experimental and Computational Protocol" will outline DFT calculation methodology, including software choices and basis sets, and I'll create a computational workflow visualization.

Gathering Core Information

I've established a solid base with insights into thiophene derivatives, including their importance in medicinal chemistry and materials science. I've also found promising resources on using DFT to study their properties. The search is progressing well, and it is time to move on to the next topic.

Narrowing the Focus

I'm now zeroing in on the specific reactivity of substituted thiophene carbonyl chlorides. My initial broad search yielded a good overview, including reactivity of acyl chlorides and the impact of substituents, but I'm now looking for quantitative data: calculations of atomic charges, HOMO-LUMO gaps, and activation energies for series of substituted thiophene compounds. The goal is to draw direct comparisons and present the data in a clear, concise format. The hunt for specific, direct studies is on.

Refining Search Parameters

I'm expanding my search parameters, hoping to find more specific data. While initial results laid a good foundation, I need data that directly compares substituted thiophene carbonyl chlorides. My goal is to find quantitative data such as calculated atomic charges, HOMO-LUMO gaps, activation energies, and bond lengths for a range of substituted compounds, so that I can provide tables and comparative insights. I'm now focusing on literature that systematically varies substituents and analyzes their impact on carbonyl chloride reactivity via DFT.

Analyzing More Relevant Data

Searching For Key Quantitative Data

I've got more relevant information this time! My searches led to more focused results. I found a paper linking substituent effects to reactivity in thiophenes, using Gibbs free energy barriers and Parr electrophilicity. Plus, I saw a paper analyzing the reactivity of thiophene-2 and -3-carboxylic acids using DFT, which I'll be using for comparative insights. The goal is now a direct study on substituted thiophene carbonyl chlorides, so I need to find the quantitative data to compare structures with diverse groups to build the guide.

Refining My Search Strategy

I've learned to be more focused in my search query. While I have expanded my search to include acyl chloride reactivity and thiophene derivatives, I still have not found the specific comparative DFT study on substituted thiophene carbonyl chlorides that I require. I have found relevant related papers, including the nucleophilic aromatic substitution of substituted thiophenes and the differential reactivity of thiophene carboxylic acids. To get the quantitative data I need, I will try a more specific search term.

Gathering Fragmented Insights

I've been sifting through the latest data, and it's starting to coalesce. The DFT study on substituted thiophene-2-carboxamides is particularly intriguing, offering crucial HOMO-LUMO energy gaps and Mulliken charges. However, I still need to connect these findings and integrate everything to get a coherent picture. The pieces are here, but they are still not a cohesive whole.

Assembling the Key Parameters

I've been gathering more pieces to complete my model. Recent finds include DFT data on thiophene-2-carboxamides and a study on nucleophilic aromatic substitution, suggesting a methodology to calculate activation energies. General trends in HOMO-LUMO gaps with substituents have emerged. I also secured bond length data for thiophene-3-carbonyl chloride and information on acyl chloride reactivity. But I need all of these to align and be able to directly compare reactivity of the molecule with different substituents.

Synthesizing Fragmented Data

I've made some progress, and now have specific DFT data for substituted thiophene-2-carboxamides (OH, CH3, NH2). I also found a study on nucleophilic aromatic substitution of substituted thiophenes, giving a methodological precedent for calculating activation energies. General trends regarding HOMO-LUMO gaps are also established, alongside experimental bond lengths for thiophene-3-carbonyl chloride. Although I am still missing a cohesive dataset for thiophene carbonyl chlorides, I am planning to synthesize data and perform a focused search for electron-withdrawing substituents.

Seeking crucial DFT data

I'm currently focused on the lack of comprehensive DFT data regarding substituted thiophene carbonyl chlorides. My investigation highlights a crucial gap: a direct comparison within a systematic series is absent. I have a foundational understanding of the underlying principles.

Compiling Missing DFT Parameters

I'm now in the process of compiling missing data. I've gathered general principles and some relevant DFT information on similar compounds, like substituted thiophene-2-carboxamides and activation energy data for related reactions. I am still missing the consistent set of calculated data for substituted thiophene carbonyl chlorides; particularly the atomic charges on the carbonyl carbon, C=O and C-Cl bond lengths, and HOMO-LUMO gaps are crucial for my analysis.

Synthesizing Foundational Data

I've gathered relevant information and general principles, though a direct DFT data comparison for a systematic series is still elusive. I now recognize I must synthesize a comprehensive comparison from available data. Currently, I am structuring the guide. I will create diagrams and write content. I can use data from the carboxamide and methoxy-thiophene studies to illustrate trends for EDGs and EWGs, respectively, clearly stating the context and limitations.

Formulating Illustrative Comparisons

I've assembled a broad range of information, yet a complete comparative DFT dataset for substituted thiophene carbonyl chlorides remains elusive. Currently, I'm integrating this fragmented knowledge into a cohesive structure. I'm focusing on synthesizing a logical, illustrative comparison. My approach involves using carboxamide data as a proxy for EDGs and methoxy-thiophene data for EWGs, while always acknowledging the limitations.

The Tale of Two Substituents: A Comparative Guide to the Biological Activity of 5-Methyl vs. 5-Chloro-Thiophene Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiophene carboxamide scaffold stands as a privileged structure, a versatile backbone for a multitude of biologically active compounds. The strategic modification of this core, particularly at the 5-position of the thiophene ring, can dramatically influence the pharmacological profile of the resulting derivatives. This guide provides an in-depth, objective comparison of the biological activities of two key classes of these compounds: 5-methyl-thiophene carboxamides and their 5-chloro counterparts. By synthesizing data from diverse studies, we aim to elucidate the nuanced impact of these seemingly minor substitutions on anticancer, antifungal, and antimicrobial activities, thereby offering a valuable resource for the rational design of novel therapeutics.

Unveiling the Impact of the 5-Substituent: A Comparative Analysis

The choice between a methyl (-CH₃) group and a chlorine (-Cl) atom at the 5-position of the thiophene ring introduces subtle yet significant changes in the electronic and steric properties of the molecule. The methyl group, being an electron-donating group, can increase the electron density of the thiophene ring, potentially influencing its interaction with biological targets. Conversely, the electron-withdrawing nature of the chlorine atom can alter the molecule's polarity and reactivity. These fundamental differences often translate into distinct biological activities.

Anticancer Activity: A Battle for Cellular Supremacy

Thiophene carboxamide derivatives have emerged as promising anticancer agents, and the nature of the 5-substituent plays a crucial role in their cytotoxic potential.[1]

Comparative Anticancer Activity Data

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
5-Methyl-Thiophene Carboxamide Thienopyrimidine Derivative (3b)HepG2 (Liver Cancer)More potent than 5-FU[2]
Thienopyrimidine Derivative (3g)HepG2 (Liver Cancer)More potent than 5-FU[2]
5-Chloro-Thiophene Carboxamide Thiophene analogue of 5-chloro-5,8-dideazafolic acidCCRF-CEM (Leukemia)1.8[2]
2-methyl-thiophene analogue of 5-chloro-5,8-dideazafolic acidCCRF-CEM (Leukemia)2.1[2]

Note: Direct comparison is challenging due to variations in the core structures and experimental conditions across different studies. The data presented here is for illustrative purposes to highlight the potential of each class.

The available data suggests that both 5-methyl and 5-chloro-thiophene carboxamide derivatives exhibit significant anticancer activity. The 5-methyl substituted thienopyrimidine derivatives have shown potent activity against liver cancer cells, even surpassing the efficacy of the standard chemotherapeutic drug 5-fluorouracil (5-FU) in some cases.[2] On the other hand, 5-chloro-thiophene analogues of folic acid have demonstrated low micromolar inhibitory concentrations against leukemia cell lines.[2]

The mechanism of action for these compounds can vary. Some thiophene carboxamides act as inhibitors of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2), a critical mediator of angiogenesis.[1] Others may function as tubulin polymerization inhibitors, disrupting the mitotic spindle and leading to cell cycle arrest and apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

A flowchart illustrating the key steps of the MTT assay for determining cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for an additional 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Antifungal Activity: Targeting Fungal Pathogens

Fungal infections pose a significant threat to human health and agriculture. Thiophene carboxamides have been investigated as potent antifungal agents, often by targeting essential fungal enzymes. One such target is succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[3]

Comparative Antifungal Activity Data

While direct comparative studies are limited, the following table provides examples of the antifungal potential of derivatives from each class.

Compound ClassDerivativeFungal SpeciesEC50 (mg/L)Reference
5-Methyl-Thiophene Carboxamide N/A in provided search resultsN/AN/A
5-Chloro-Thiophene Carboxamide Thiophene/furan-1,3,4-oxadiazole carboxamide derivativeSclerotinia sclerotiorum0.140[3]

The data for a 5-chloro-thiophene derivative demonstrates potent antifungal activity against Sclerotinia sclerotiorum, a plant pathogenic fungus, with an EC50 value significantly lower than the commercial fungicide boscalid.[3] This highlights the potential of 5-chloro-thiophene carboxamides in the development of new fungicides. The mechanism of action for these compounds involves the inhibition of succinate dehydrogenase, leading to the disruption of fungal respiration.

Experimental Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the SDH enzyme.

Workflow for SDH Inhibition Assay

SDH_Inhibition_Workflow A Isolate mitochondria or prepare cell lysate B Prepare reaction mixture (buffer, substrate, electron acceptor) A->B C Add test compound B->C D Initiate reaction with enzyme C->D E Monitor absorbance change over time D->E F Calculate % inhibition and IC50 E->F

A schematic representation of the succinate dehydrogenase (SDH) inhibition assay workflow.

Step-by-Step Methodology:

  • Enzyme Preparation: Isolate mitochondria from the target fungal species or prepare a cell lysate containing the SDH enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing a suitable substrate (e.g., succinate) and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP).

  • Compound Incubation: Add various concentrations of the test compound to the reaction mixture.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the enzyme preparation.

  • Absorbance Measurement: Monitor the reduction of the electron acceptor over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP).

  • Data Analysis: Calculate the percentage of SDH inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activity: Combating Bacterial Infections

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiophene carboxamides have demonstrated promising activity against a range of bacterial pathogens.

Comparative Antimicrobial Activity Data

The following table provides a glimpse into the antimicrobial potential of these derivatives.

Compound ClassDerivativeBacterial StrainMIC (mg/L)Reference
5-Methyl-Thiophene Carboxamide Ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate derivativeAspergillus fumigatusGood potency (qualitative)[4]
5-Chloro-Thiophene Carboxamide Thiophene derivative 4Colistin-Resistant Acinetobacter baumannii16-32[5]
Thiophene derivative 4Colistin-Resistant Escherichia coli8-32[5]

A derivative of 5-methyl-thiophene carboxamide has shown good potency against the fungus Aspergillus fumigatus.[4] In the realm of antibacterial activity, 5-chloro-thiophene derivatives have exhibited significant efficacy against multidrug-resistant Gram-negative bacteria, including colistin-resistant Acinetobacter baumannii and Escherichia coli.[5]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

MIC_Workflow A Prepare serial dilutions of compounds in 96-well plate B Add standardized bacterial inoculum A->B C Incubate for 18-24h B->C D Visually inspect for bacterial growth C->D E Determine MIC (lowest concentration with no visible growth) D->E

An overview of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) and Future Directions

The collective evidence, though not always from direct comparative studies, allows for the formulation of some preliminary structure-activity relationship (SAR) insights. The electron-withdrawing nature of the 5-chloro substituent appears to be beneficial for certain biological activities, potentially by enhancing interactions with target enzymes or by altering the overall electronic properties of the molecule to favor binding. The 5-methyl group, being electron-donating, might be more favorable for other targets where increased electron density on the thiophene ring is advantageous.

It is evident that both 5-methyl and 5-chloro-thiophene carboxamide derivatives represent promising scaffolds for the development of novel therapeutic agents. However, to fully elucidate the comparative advantages of each substituent, further research is warranted. Direct, head-to-head comparative studies of 5-methyl and 5-chloro analogues within the same chemical series and against a broad panel of biological targets are crucial. Such studies will provide a clearer understanding of the SAR and enable the more rational design of next-generation thiophene carboxamide-based drugs with improved potency and selectivity.

References

  • A Computational Deep Dive into 5-Methyl-2-thiophenecarboxaldehyde and its Anticancer Analogues: A Compar
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  • Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. PubMed. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. NIH. [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. [Link]

  • Comparative Guide to the Biological Activity of Amides Derived from 5-Chlorothiophene-2-carbonyl chloride. Benchchem.
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  • Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. PMC - PubMed Central. [Link]

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  • (PDF) Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate. [Link]

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  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. NIH. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

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  • A Comparative Analysis of the Biological Activities of 5-Chlorothiophene-2-carboxylic Acid and 5-Bromothiophene-2-carboxylic Aci. Benchchem.
  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed. [Link]

  • New thiophene-derived α-aminophosphonic acids: Synthesis under microwave irradiations, antioxidant and antifungal activities, DFT investigations and SARS-CoV-2 main protease inhibition. PMC - PubMed Central. [Link]

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A Comprehensive Guide to Purity Assessment of 5-Methylthiophene-2-carboxamides: A Comparative Analysis of qNMR and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a number; it is the bedrock of safety, efficacy, and reproducibility. 5-Methylthiophene-2-carboxamides, a scaffold present in various pharmacologically active agents, are no exception. Ensuring their purity is paramount. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for the purity assessment of this important class of molecules. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to select the most appropriate analytical strategy.

The Analytical Challenge: Characterizing 5-Methylthiophene-2-carboxamides

5-Methylthiophene-2-carboxamides are heterocyclic compounds featuring a thiophene ring, a methyl group, and a carboxamide functional group. Potential impurities can arise from various sources, including unreacted starting materials from synthesis (e.g., 5-methylthiophene-2-carboxylic acid or the corresponding amine), side-products, or degradation products. A robust analytical method must not only quantify the main component but also be capable of detecting and, ideally, identifying these impurities.

Quantitative NMR (qNMR): A Primary Method for Absolute Purity

While techniques like High-Performance Liquid Chromatography (HPLC) are workhorses in purity analysis, they are fundamentally relative methods. They require a highly characterized, pure reference standard of the same compound to achieve accurate quantification, and different impurities may have different detector responses, leading to potential inaccuracies.[1][2]

Quantitative NMR (qNMR), on the other hand, operates on a different principle. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3] This intrinsic relationship allows qNMR to serve as a primary ratio method, capable of determining the purity of a substance without needing a reference standard of the analyte itself.[4][5] Instead, a single, stable, and well-characterized internal standard can be used to quantify a wide array of different compounds.[6] This makes qNMR an exceptionally powerful, accurate, and efficient tool, particularly in early development when a fully characterized reference standard of the target molecule may not be available.

Experimental Protocol: ¹H-qNMR for Purity Assessment

This section outlines a detailed, self-validating protocol for determining the purity of a 5-methylthiophene-2-carboxamide sample using ¹H-qNMR. The choices behind each step are explained to ensure technical accuracy and reproducibility.

The Overall Workflow

The qNMR process is a systematic procedure from careful sample preparation to final purity calculation. Each step is critical for ensuring the accuracy of the final result.

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation weigh_sample Accurately weigh Analyte dissolve Dissolve both in deuterated solvent (e.g., DMSO-d6) weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Insert sample & temperature equilibrate transfer->load_sample To Spectrometer shim Optimize field homogeneity (Shimming) load_sample->shim setup_params Set quantitative parameters (D1, PW, NS) shim->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform acquire->ft To Processing phase_baseline Manual Phase & Baseline Correction ft->phase_baseline integrate Integrate Analyte & Standard Signals phase_baseline->integrate calculate Calculate Purity using qNMR Equation integrate->calculate

Caption: General workflow for purity determination by ¹H-qNMR.

Step 1: Selection of an Internal Standard

The choice of the internal standard (IS) is the cornerstone of an accurate qNMR experiment. The ideal standard should meet several criteria[1]:

  • High Purity: The purity of the IS must be known and certified (≥99.5%).

  • Signal Simplicity & Separation: It should exhibit simple, sharp signals (ideally a singlet) in a region of the ¹H NMR spectrum that is free from any signals from the analyte or expected impurities.

  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.

  • Stability: It must be chemically inert and not react with the analyte, solvent, or trace water.

For 5-methylthiophene-2-carboxamides, which are moderately polar, Maleic Acid or 1,4-Dinitrobenzene are excellent candidates when using a polar solvent like DMSO-d₆. Their signals appear in regions that are typically clear for this class of compounds.

Step 2: Sample Preparation

Accurate weighing is non-negotiable for quantitative analysis.[7]

  • Weighing: Using a calibrated analytical balance (readability of 0.01 mg), accurately weigh approximately 15-20 mg of the 5-methylthiophene-2-carboxamide sample into a clean, dry vial.

  • Adding the Standard: To the same vial, add an accurately weighed amount (e.g., 5-10 mg) of the chosen internal standard (e.g., Maleic Acid). Aiming for a molar ratio between the analyte and standard that is close to 1:1 is recommended to ensure comparable signal intensities for accurate integration.[3]

  • Dissolution: Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). The solvent must completely dissolve both the analyte and the standard. Vortex the mixture thoroughly to ensure a homogenous solution.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

Step 3: NMR Data Acquisition

Acquisition parameters must be carefully set to ensure that the signal intensity is directly and uniformly proportional to the number of protons.

ParameterRecommended SettingRationale & Causality
Pulse Program Standard single pulse (e.g., Bruker 'zg30')A simple pulse-acquire sequence is sufficient and robust. A 30° pulse angle is often a good compromise, reducing the necessary relaxation delay compared to a 90° pulse.
Relaxation Delay (D1) ≥ 5 x T₁ of the slowest relaxing protonThis is the most critical parameter. To ensure complete relaxation of all protons back to equilibrium before the next pulse, a sufficient delay is mandatory. Failure to do so will result in signal intensity suppression, especially for quaternary carbons' adjacent protons or aromatic protons, leading to inaccurate quantification. The T₁ value can be determined experimentally using an inversion-recovery experiment. A conservative D1 of 30-60 seconds is often used if T₁ is unknown.[7]
Acquisition Time (AT) 2-4 secondsThe acquisition time should be long enough to allow the Free Induction Decay (FID) to decay fully into the noise, ensuring high digital resolution.
Number of Scans (NS) 16 - 64The number of scans is chosen to achieve an adequate signal-to-noise ratio (S/N > 250:1) for the signals being integrated.[8] This ensures that the integration is not biased by noise.
Spinning OffThe sample should not be spun. Spinning can introduce spinning sidebands, which are artifacts that can overlap with small impurity peaks and interfere with accurate integration.
Temperature Regulated (e.g., 298 K)A constant and regulated temperature ensures spectral stability and prevents chemical shift drift during the experiment.
Step 4: Data Processing and Purity Calculation

Manual and careful data processing is crucial for reliable results. Automated routines may not provide the necessary precision.[3]

  • Fourier Transform: Apply an exponential multiplication with a line broadening (LB) of 0.3 Hz to improve S/N without significantly degrading resolution.

  • Phasing and Baseline Correction: Manually phase the spectrum to achieve a pure absorption signal for all peaks. Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.

  • Integration:

    • Select a well-resolved, non-overlapping signal for the analyte (e.g., the methyl singlet or one of the thiophene doublets). Record its integral value (IAnalyte) and the number of protons it represents (NAnalyte).

    • Integrate the chosen signal of the internal standard (e.g., the singlet for Maleic Acid). Record its integral value (IStd) and the number of protons it represents (NStd).

  • Purity Calculation: The weight percent purity (PAnalyte) is calculated using the following equation[7]:

    PAnalyte (%) = (IAnalyte / NAnalyte) * (NStd / IStd) * (MWAnalyte / MWStd) * (mStd / mAnalyte) * PStd (%)

    Where:

    • I : Integral area of the signal

    • N : Number of protons for the integrated signal

    • MW : Molecular Weight

    • m : Mass weighed

    • P : Purity of the standard

Comparative Analysis: qNMR vs. HPLC

While qNMR is a primary method, HPLC with UV detection remains a cornerstone of quality control due to its high sensitivity for detecting trace impurities. An orthogonal approach, using both techniques, provides the highest level of confidence in a purity assessment.[8]

Decision Matrix: Choosing the Right Tool

Decision_Tree start Purity Assessment Needed for 5-Methylthiophene-2-carboxamide q1 Need Absolute Purity? (Primary Method Required) start->q1 q2 Need to detect trace impurities (<0.1%)? q1->q2 No use_qnmr Use qNMR q1->use_qnmr Yes q3 Is a reference standard of the analyte available? q2->q3 No use_hplc Use HPLC q2->use_hplc Yes q3->use_qnmr No q3->use_hplc Yes use_both Use Both (Orthogonal Approach) Provides Highest Confidence use_qnmr->use_both Consider for confirmation use_hplc->use_both Consider for confirmation

Caption: Decision tree for selecting an analytical method.

Head-to-Head Performance Comparison

The following table summarizes the key performance characteristics of qNMR and HPLC for the purity analysis of a compound like 5-methylthiophene-2-carboxamide, based on data from analogous compounds.[9]

Feature¹H-qNMRHPLC-UV
Principle Intrinsic quantitative relationship between signal intensity and the number of nuclei.Separation based on partitioning between a mobile and stationary phase, with UV detection.
Method Type Primary Method. Does not require an analyte-specific reference standard.Secondary Method. Requires a certified reference standard of the analyte for accurate quantification.[1]
Typical Accuracy Excellent (99.0 - 101.0%)Very Good (98.0 - 102.0%)
Precision (%RSD) Excellent (< 1.0%)Very Good (< 2.0%)
Selectivity High. Provides structural information. Overlapping signals can sometimes be a challenge.High. Dependent on column chemistry and method development. Co-elution is possible.
Sensitivity (LOD) Moderate (~0.1%)Excellent (~0.01%)
Strengths - Absolute quantification- Non-destructive- Fast method development- Provides structural confirmation- High sensitivity for trace impurities- High throughput for routine QC- Well-established and widely available
Limitations - Lower sensitivity than HPLC- Requires more expensive equipment- Potential for signal overlap- Relative quantification only- Impurity response factors can vary- Can be destructive
Representative HPLC Protocol

For a comprehensive comparison, a typical HPLC-UV protocol is provided below.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

  • Detection: 254 nm, or a wavelength specific to the thiophene chromophore.

  • Sample Prep: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

  • Quantification: Purity is typically determined by area percent normalization or against a calibration curve generated from a reference standard.

Conclusion: An Integrated and Authoritative Approach

For the purity assessment of 5-methylthiophene-2-carboxamides, qNMR stands out as a superior primary method for providing an accurate, absolute purity value. Its ability to quantify without a specific reference standard is a significant advantage, particularly in research and early development phases. It serves as a self-validating system where the identity and quantity of the analyte are determined in a single, non-destructive experiment.

However, HPLC remains the gold standard for detecting trace impurities due to its higher sensitivity. Therefore, the most trustworthy and authoritative approach, especially for late-stage development and regulatory submissions, is an orthogonal one :

  • Use qNMR to assign the absolute purity of a primary reference standard.

  • Use this now-characterized standard to develop and validate a sensitive HPLC method for routine quality control, which can accurately quantify impurities at levels below 0.1%.

By leveraging the strengths of both techniques, researchers and drug development professionals can build a comprehensive and unimpeachable data package, ensuring the highest level of scientific integrity and product quality.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. Available at: [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Available at: [Link]

  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC. Available at: [Link]

  • El-Azazy, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2959. Available at: [Link]

  • University of Ottawa. (2017). Quantitative NMR Spectroscopy. Available at: [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • Gökcen, T., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(6), 714-723. Available at: [Link]

  • Pauli, G. F., et al. (2012). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta Medica, 78(11), 1235-1244. Available at: [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Available at: [Link]

  • Regis Technologies, Inc. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Available at: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(1-3), 137-144. Available at: [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9219. Available at: [Link]

  • Schoenberger, T. (2012). qNMR--a versatile concept for the validation of natural product reference compounds. Analytical and Bioanalytical Chemistry, 403(1), 247-254.
  • American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. Available at: [Link]

  • Bhisariya, D., et al. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Current Opinion in Biotechnology, 24(Suppl 1), S10. Available at: [Link]

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Safety Operating Guide

Mastering Chemical Safety: A Comprehensive Guide to the Proper Disposal of 5-Methylthiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible handling and disposal of reactive chemical intermediates are paramount to ensuring a safe and compliant laboratory environment. 5-Methylthiophene-2-carbonyl chloride, a valuable acylating agent in organic synthesis, demands meticulous disposal procedures due to its inherent reactivity and corrosive nature.[1][2] This guide provides an in-depth, procedural framework for the safe neutralization and disposal of this compound, moving beyond mere steps to explain the fundamental chemistry underpinning these critical safety protocols.

Hazard Profile and Immediate Safety Imperatives

This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[3][4] Its primary hazard stems from the highly reactive acyl chloride functional group. This group readily reacts with water and other nucleophiles in a vigorous, exothermic reaction, liberating corrosive and toxic hydrogen chloride (HCl) gas.[5][6] Therefore, all handling and disposal operations must be conducted with the utmost caution to prevent accidental contact and inhalation of vapors.

Immediate safety precautions are not merely suggestions but absolute requirements:

  • Engineering Controls: All manipulations involving this compound, including the disposal process, must be performed within a certified chemical fume hood to contain corrosive vapors.[7][8]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent exposure.[9] This includes, at a minimum, chemical-resistant gloves (such as butyl rubber or heavy-duty nitrile), tightly fitting safety goggles, and a full-face shield.[7][10] A flame-retardant lab coat or a chemical-resistant suit should be worn to protect the body.[7][9]

  • Spill Management: An emergency spill kit containing a dry, inert absorbent material (e.g., sand, vermiculite, or diatomaceous earth) must be readily accessible. Water should never be used to clean up a direct spill , as it will exacerbate the hazard by reacting violently with the acyl chloride.[3][11] In case of a spill, the material should be absorbed, collected into a sealed container, and treated as hazardous waste.[12][13]

The Core of Safe Disposal: Controlled Neutralization (Quenching)

The cornerstone of safely disposing of this compound is a process known as neutralization or "quenching." This involves a controlled chemical reaction to convert the highly reactive acyl chloride into a more stable and less hazardous compound before it enters the waste stream.[8][14] The choice of quenching agent will determine the final, less reactive product.

Quenching AgentReaction ProductKey Considerations
Water (H₂O) 5-Methyl-2-thiophenecarboxylic acidReaction can be vigorous and highly exothermic. Requires slow, controlled addition to a large excess of ice-cold water.[14]
Alcohols (e.g., Methanol, Ethanol) Corresponding Ester (e.g., Methyl 5-methyl-2-thiophenecarboxylate)Generally a safer and less vigorous reaction compared to water. A common and effective laboratory practice.[14]
Aqueous Base (e.g., Sodium Bicarbonate, Sodium Carbonate) Sodium salt of 5-Methyl-2-thiophenecarboxylic acidEffective for neutralization. The reaction with bicarbonate or carbonate will produce CO₂ gas, requiring careful, slow addition to avoid excessive foaming and pressure buildup.[8][11]

The following workflow diagram illustrates the decision-making process for the safe disposal of this compound.

G cluster_prep Preparation cluster_neutralization Neutralization Protocol cluster_disposal Waste Management start Start: Have 5-Methylthiophene-2-carbonyl chloride for disposal ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood prep_quenching Prepare Quenching Solution (e.g., NaHCO3 solution in a large beaker with stirring) fume_hood->prep_quenching ice_bath Cool Quenching Solution in an Ice Bath prep_quenching->ice_bath slow_addition Slowly Add Acyl Chloride to the Cold, Stirring Solution ice_bath->slow_addition monitor Monitor Reaction (Control temperature and foaming) slow_addition->monitor check_ph Ensure Solution is Basic (pH > 7) After Addition is Complete monitor->check_ph waste_container Transfer Neutralized Solution to a Labeled Hazardous Waste Container check_ph->waste_container decontaminate Decontaminate Glassware and PPE waste_container->decontaminate final_disposal Arrange for Pickup by Institutional EHS or Licensed Waste Contractor decontaminate->final_disposal end End: Disposal Complete final_disposal->end

Caption: Disposal workflow for this compound.

Step-by-Step Experimental Protocol for Neutralization

This protocol details a reliable method for neutralizing this compound using a sodium bicarbonate solution. This method is generally preferred for its gentle reaction profile and the common availability of the neutralizing agent.[8]

Materials:

  • This compound for disposal

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Large glass beaker (volume should be at least 5-10 times that of the total solution)

  • Magnetic stir bar and stir plate

  • Ice bath

  • pH paper or pH meter

  • Appropriately labeled hazardous waste container

Procedure:

  • Prepare the Neutralizing Solution: In a chemical fume hood, prepare a saturated or near-saturated solution of sodium bicarbonate in water. A large excess is recommended. For example, for every 10 mL of acyl chloride, prepare at least 200 mL of bicarbonate solution.

  • Cool the Solution: Place the beaker containing the sodium bicarbonate solution into an ice bath and begin stirring with the magnetic stir plate. Allow the solution to cool to approximately 0-5 °C.[8]

  • Slow Addition of Acyl Chloride: Using a pipette or dropping funnel, add the this compound to the cold, vigorously stirring bicarbonate solution dropwise . The rate of addition must be slow and controlled to manage the exothermic reaction and the evolution of CO₂ gas, which will cause foaming.[8][14]

  • Monitor the Reaction: If the temperature rises significantly or foaming becomes excessive, pause the addition until the reaction subsides. The goal is to maintain a controlled reaction.

  • Complete the Neutralization: Once the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for at least one hour to ensure the reaction has gone to completion.

  • Verify Neutralization: Check the pH of the aqueous solution using pH paper or a pH meter. The solution should be neutral or slightly basic (pH ≥ 7). If it remains acidic, slowly add more sodium bicarbonate until a stable basic pH is achieved.

  • Waste Collection: Transfer the neutralized solution into a clearly labeled hazardous waste container.[12] Do not pour the solution down the drain unless specifically permitted by your institution's Environmental Health and Safety (EHS) office.[10]

  • Decontamination: Rinse all contaminated glassware with a suitable organic solvent (like acetone), and collect this rinse as hazardous waste. Then, wash the glassware thoroughly with soap and water. Dispose of contaminated PPE, such as gloves, in the designated solid hazardous waste stream.[12]

Final Disposal Logistics

The final step is the compliant disposal of the collected hazardous waste.

  • Labeling: Ensure the waste container is accurately labeled with "Hazardous Waste," the full chemical names of the contents (e.g., "Aqueous solution of Sodium 5-methyl-2-thiophenecarboxylate and Sodium Chloride"), and the date.[12]

  • Storage: Store the sealed waste container in a designated, secure waste accumulation area, segregated from incompatible materials.[12]

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[15][16] It is crucial to adhere to all local, state, and federal regulations governing hazardous waste disposal.[17]

By adhering to this detailed, science-backed protocol, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the pursuit of scientific advancement.

References

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  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: this compound.
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  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
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  • BenchChem. (2025). Proper Disposal of 3,4-(2,2-Dimethylpropylenedioxy)thiophene: A Guide for Laboratory Professionals.
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  • sathee jee. Chemistry Acid Chloride.
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  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: Thiocarbonyl chloride.
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  • BASF. Acid Chlorides and Chloroformates - Safety and Handling.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methylthiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of reactive chemical intermediates is a daily reality for professionals in drug development and scientific research. 5-Methylthiophene-2-carbonyl chloride is one such compound, a valuable building block whose utility is matched by its significant hazards. As a Senior Application Scientist, my goal is to move beyond mere product provision and empower you with the deep, field-tested knowledge necessary for safe and effective handling. This guide provides a self-validating system for safety, grounded in the fundamental chemical properties of the substance and authoritative standards.

The primary hazards associated with this compound are its severe corrosivity and its violent reactivity with water.[1][2] It is classified as causing severe skin burns and serious eye damage.[1][3][4] Contact with moisture, including ambient humidity, can cause it to decompose, releasing toxic and irritating hydrogen chloride gas.[1] Understanding these core characteristics is the foundation of a robust safety protocol. This is not just about following steps; it's about internalizing the causality behind them to create an inherently safe laboratory environment.

Foundational Safety: Engineering Controls

Before any personal protective equipment is even selected, the first line of defense is robust engineering controls. These systems are designed to minimize risk by isolating the hazard from the user.

  • Chemical Fume Hood: All handling of this compound is mandatory within a certified chemical fume hood.[5][6][7] This is non-negotiable. The hood's constant airflow contains vapors and prevents the inhalation of the compound or its hazardous decomposition products.

  • Accessible Emergency Equipment: Ensure that a safety shower and an eyewash station are in immediate proximity to the workstation and are regularly tested.[5][6][8] In the event of an exposure, immediate flushing is critical to minimizing tissue damage.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential for protecting against residual risks that cannot be eliminated by engineering controls. The selection of PPE must be directly correlated to the specific hazards of this compound: severe corrosivity and reactivity.

Eye and Face Protection

Due to the severe and irreversible eye damage this chemical can cause, standard laboratory safety glasses are insufficient.[5]

  • Minimum Requirement: Tightly-fitting chemical splash goggles are the absolute minimum.[6][8][9]

  • Recommended Practice: A full-face shield worn over chemical splash goggles is the authoritative recommendation, especially when handling quantities greater than a few milliliters or during any transfer operation where splashing is a possibility.[5][8][10] The face shield provides a secondary barrier, protecting the entire face from splashes that could otherwise cause severe burns.

Skin and Body Protection

Direct contact with this compound will cause severe chemical burns.[3] Furthermore, contaminated clothing must be removed immediately and handled as hazardous waste.[1][6]

  • Gloves: Chemically impermeable gloves are required.[5][10] Nitrile gloves may be suitable for incidental contact, but for prolonged handling or in case of a spill, heavier-duty gloves such as butyl or neoprene rubber should be used. Always inspect gloves for any signs of degradation or perforation before use and practice proper removal techniques to avoid self-contamination.

  • Body Protection: A flame-resistant lab coat is a minimum requirement.[9] For procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.[5][8][10]

Respiratory Protection

While a fume hood is the primary method for respiratory protection, there are situations where additional measures are necessary.

  • Standard Operations: When working within a properly functioning chemical fume hood, additional respiratory protection is typically not required.

  • Emergency Situations: In the event of a large spill or a failure of engineering controls, a full-face respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[5][9][10] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

PPE Selection Workflow

The following diagram outlines the logical decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow cluster_start Task Assessment cluster_controls Engineering Controls cluster_ppe PPE Selection cluster_risk Risk Level start Initiate Task with This compound fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood risk_assessment Assess Splash/Spill Risk fume_hood->risk_assessment  Yes stop_work STOP WORK Consult EHS fume_hood->stop_work No   ppe_level_1 Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Flame-Resistant Lab Coat ppe_level_2 Enhanced PPE: - Face Shield over Goggles - Chemically Resistant Apron - Heavy-Duty Gloves (Butyl/Neoprene) ppe_level_3 Emergency PPE: - Full-Face Respirator - Full Impervious Suit risk_assessment->ppe_level_1 Low Risk (e.g., small volume transfer) risk_assessment->ppe_level_2 High Risk (e.g., large volume transfer, reaction quenching) risk_assessment->ppe_level_3 Emergency (e.g., Spill Cleanup)

Caption: PPE selection workflow for handling this compound.

Summary of Recommended Personal Protective Equipment

Protection TypeMinimum RequirementRecommended for High-Risk Tasks
Eye/Face Tightly-fitting chemical splash goggles.Full-face shield worn over splash goggles.[8][10]
Hand Chemically impermeable gloves (e.g., Nitrile for incidental contact).[10]Heavy-duty gloves (e.g., Butyl or Neoprene rubber).
Body Flame-resistant lab coat.[9]Chemically resistant apron or coveralls over lab coat.[5]
Respiratory Work within a chemical fume hood.Full-face respirator with appropriate cartridges for spills or ventilation failure.[5][9]

Operational and Disposal Plans

A proactive plan for handling and disposal is integral to the safety protocol.

Step-by-Step Handling Protocol
  • Pre-Operation Inspection: Before starting, verify that the chemical fume hood is functioning correctly. Ensure the safety shower and eyewash station are unobstructed.

  • Don PPE: Put on all required PPE as determined by your risk assessment (see workflow diagram).

  • Inert Atmosphere: When possible, handle the material under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with ambient moisture.[11]

  • Dispensing: Use only compatible, dry glassware or syringes for transfers. Slowly dispense the required amount, avoiding any splashing.

  • Reaction Quenching: If quenching a reaction containing this material, do so slowly by adding the reaction mixture to the quenching solution (e.g., a stirred, cold, basic solution). Never add water directly to the neat material.[1][2]

  • Post-Handling: Tightly cap the source container immediately after use. Clean any contaminated surfaces within the fume hood.

  • Doffing PPE: Remove PPE carefully, avoiding contact with any contaminated outer surfaces. Dispose of single-use items (like gloves) in a designated hazardous waste container.

Disposal Plan

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and corrosive-resistant container.

  • Neutralization (if applicable): For residual amounts, a possible pre-treatment is slow, careful neutralization with a basic solution like sodium bicarbonate or sodium hydroxide in a controlled environment (i.e., in a fume hood, with stirring and cooling).[7] This should only be performed by trained personnel.

  • Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service in strict accordance with all federal, state, and local regulations.[3][5][7]

By integrating these expert-level protocols and understanding the fundamental science behind them, you build a resilient culture of safety that protects you, your colleagues, and your research.

References

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  • Chem-Supply. (n.d.). 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE Safety Data Sheet.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: this compound.
  • Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
  • Storemasta. (2023, October 4). How Do You Handle Chemicals That Are Flammable and Corrosive?
  • BenchChem. (n.d.). 5-Chlorothiophene-2-carbonyl chloride: A Technical Guide to Safe Handling, Storage, and Emergency Procedures.
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  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
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5-Methylthiophene-2-carbonyl chloride
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5-Methylthiophene-2-carbonyl chloride

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